molecular formula C20H19NO5 B8062136 (Rac)-LY341495

(Rac)-LY341495

Número de catálogo: B8062136
Peso molecular: 353.4 g/mol
Clave InChI: VLZBRVJVCCNPRJ-ZOSMMGSXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(1S,2S)-2-[1-amino-1-carboxy-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylic acid is a complex, chiral synthetic compound of significant interest in advanced chemical and biochemical research. Its molecular structure ingeniously incorporates a xanthene moiety, known for its fluorescent properties and application in dye chemistry, fused with a cyclopropane-1-carboxylic acid scaffold. This scaffold is a key structural feature in the plant hormone ethylene precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), which is central to plant growth and stress response pathways . The presence of multiple carboxylic acid and amino functional groups makes this molecule a versatile scaffold for further chemical derivatization, peptide mimicry, and the development of enzyme inhibitors. Researchers can leverage this compound in the synthesis of sophisticated molecular probes, particularly for studying biological processes via fluorescence imaging due to the intrinsic properties of the xanthene group. Its potential applications span the exploration of plant biochemistry, the development of novel signal transduction modulators, and the construction of complex supramolecular architectures. This product is intended for use by qualified researchers in laboratory settings only.

Propiedades

IUPAC Name

(1S,2S)-2-[1-amino-1-carboxy-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c21-20(19(24)25,15-9-13(15)18(22)23)10-14-11-5-1-3-7-16(11)26-17-8-4-2-6-12(14)17/h1-8,13-15H,9-10,21H2,(H,22,23)(H,24,25)/t13-,15-,20?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZBRVJVCCNPRJ-ZOSMMGSXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(CC2C3=CC=CC=C3OC4=CC=CC=C24)(C(=O)O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1C(CC2C3=CC=CC=C3OC4=CC=CC=C24)(C(=O)O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(Rac)-LY341495: A Technical Guide to its Mechanism of Action on mGluR2/3 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(Rac)-LY341495, chemically known as (2S)-2-Amino-2-[(1S,2S)-2-carboxycycloprop-1-yl]-3-(xanth-9-yl)propanoic acid, is a powerful and widely utilized pharmacological tool in neuroscience research.[1] Developed by Eli Lilly, it functions as a highly potent and selective competitive antagonist for the Group II metabotropic glutamate (B1630785) receptors, mGluR2 and mGluR3.[1][2] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system.[3][4]

Group II mGlu receptors, including mGluR2 and mGluR3, are typically located presynaptically, where they act as autoreceptors to inhibit the release of glutamate.[3][5] They are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][6] By antagonizing these receptors, LY341495 blocks these inhibitory effects, thereby enhancing glutamate transmission. This technical guide provides an in-depth overview of the binding characteristics, functional antagonism, downstream signaling effects, and experimental methodologies related to the mechanism of action of LY341495 on mGluR2/3 receptors.

Binding Characteristics and Selectivity

LY341495 exhibits nanomolar potency for mGluR2 and mGluR3, binding to the orthosteric site where the endogenous ligand, glutamate, would normally bind.[1][7] This competitive interaction prevents the activation of the receptor by agonists. Its high affinity and selectivity make it an invaluable tool for distinguishing the physiological roles of Group II mGlu receptors from other mGlu receptor subtypes.

Quantitative Data: Binding Affinity and Potency

The affinity and functional potency of LY341495 have been characterized across various recombinant and native receptor systems. The following tables summarize key quantitative data from the literature.

Table 1: Antagonist Potency (IC₅₀) of LY341495 at Human mGlu Receptors

Receptor Subtype Functional Assay IC₅₀ Value Reference(s)
mGluR2 Inhibition of cAMP formation 21 nM [7][8][9]
mGluR3 Inhibition of cAMP formation 14 nM [7][8][9]
mGluR1a PI Hydrolysis 7.8 µM [7][8][9]
mGluR5a PI Hydrolysis 8.2 µM [7][8][9]
mGluR4 Inhibition of cAMP formation 22 µM [7][8][9]
mGluR7 Inhibition of cAMP formation 990 nM [7][8][9]
mGluR8 Inhibition of cAMP formation 170 nM [7][8][9]

Data from functional assays measuring the inhibition of agonist-induced responses in cells expressing human recombinant mGlu receptors.

Table 2: Binding Affinity (Kᵢ / Kₑ) of LY341495

Receptor/Tissue Radioligand Parameter Value Reference(s)
Rat mGluR2 [³H]-LY354740 Kᵢ 5.1 ± 0.9 nM [10]
Rat Forebrain (mGluR2/3) [³H]LY341495 Kₑ 0.84 ± 0.11 nM [11]
Native Receptors (Spinal Cord) (2R,4R)-APDC Apparent Kₑ 2.3 ± 0.3 nM [2]

Kᵢ (inhibition constant) and Kₑ (equilibrium dissociation constant) values indicate the affinity of LY341495 for the receptor.

The data clearly illustrate the selectivity profile of LY341495, with a potency order of mGlu3 ≥ mGlu2 > mGlu8 > mGlu7 >> mGlu1a = mGlu5a > mGlu4.[7] This demonstrates a significant selectivity window for Group II receptors over Group I and most Group III receptors.

Mechanism of Functional Antagonism

As a competitive antagonist, LY341495 directly competes with agonists like glutamate at the orthosteric binding site on mGluR2/3. When LY341495 is bound, the receptor remains in its inactive conformation, and the downstream signaling cascade is not initiated.

Downstream Signaling Pathways

Activation of mGluR2/3 by an agonist leads to the dissociation of the Gi/o protein into its Gαᵢ/ₒ and Gβγ subunits. The Gαᵢ/ₒ subunit directly inhibits the enzyme adenylyl cyclase (AC), preventing the conversion of ATP to cAMP. This reduction in cAMP levels modulates the activity of downstream effectors like Protein Kinase A (PKA) and ion channels.[2][3]

LY341495 blocks this entire sequence. By preventing agonist binding, it prevents Gi/o protein activation, thereby leaving adenylyl cyclase activity unchecked and maintaining basal cAMP levels. This blockade of presynaptic autoreceptors can lead to an increase in glutamate release into the synaptic cleft, which in turn can activate postsynaptic receptors like AMPA and NMDA receptors.[4][6] This indirect activation of other glutamate receptors is believed to underlie some of the antidepressant-like effects of LY341495 observed in preclinical models.[4][6]

Caption: mGluR2/3 signaling cascade and the inhibitory action of LY341495.

Competitive_Antagonism cluster_0 Without Antagonist cluster_1 With LY341495 Agonist Agonist (Glutamate) Receptor_A mGluR2/3 (Inactive) Agonist->Receptor_A Binds Receptor_Bound_A Agonist-Receptor Complex (Active) Response_A Cellular Response Receptor_Bound_A->Response_A Initiates Agonist_B Agonist (Glutamate) Receptor_B mGluR2/3 (Inactive) Agonist_B->Receptor_B Binding Blocked Antagonist Antagonist (LY341495) Antagonist->Receptor_B Competes & Binds Receptor_Bound_B Antagonist-Receptor Complex (Inactive) No_Response No Cellular Response Receptor_Bound_B->No_Response Prevents

Caption: Logical diagram illustrating competitive antagonism by LY341495.

Experimental Protocols

The characterization of LY341495's mechanism of action relies on specific in vitro assays. Below are detailed methodologies for two key experimental approaches.

Protocol 1: Radioligand Displacement Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of LY341495 by measuring its ability to displace a known radiolabeled ligand from the mGluR2/3 receptors.

  • Objective: To determine the inhibition constant (Kᵢ) of LY341495.

  • Materials:

    • Cell membranes prepared from cells stably expressing recombinant human or rat mGluR2 or mGluR3, or native brain tissue (e.g., rat forebrain).[11]

    • Radioligand: e.g., [³H]LY341495 or a radiolabeled agonist like [³H]-LY354740.[10][11]

    • Unlabeled LY341495 (competitor).

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

    • Scintillation fluid and vials.

    • Glass fiber filters (e.g., Whatman GF/B).

    • Filtration manifold and vacuum pump.

    • Scintillation counter.

  • Methodology:

    • Preparation: Prepare serial dilutions of unlabeled LY341495 in assay buffer.

    • Incubation: In reaction tubes, combine the cell membranes, a fixed concentration of the radioligand (typically near its Kₑ value), and varying concentrations of unlabeled LY341495.[11]

    • Total and Non-specific Binding: Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of a non-radiolabeled agonist or antagonist, e.g., 10 µM L-glutamate).[11]

    • Equilibration: Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 0°C) to allow the binding to reach equilibrium.[12]

    • Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

    • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare Reagents: - Cell Membranes (mGluR2/3) - [³H]Radioligand - Serial Dilutions of LY341495 start->prep incubate Incubate: Membranes + [³H]Radioligand + LY341495 prep->incubate filter Rapid Vacuum Filtration (Separates Bound from Unbound) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Scintillation Counting (Quantify Radioactivity) wash->count analyze Data Analysis: - Calculate Specific Binding - Plot Competition Curve - Determine IC₅₀ and Kᵢ count->analyze end End analyze->end

Caption: Experimental workflow for a radioligand displacement binding assay.

Protocol 2: cAMP Accumulation Functional Assay

This assay measures the ability of LY341495 to antagonize the agonist-induced inhibition of cAMP production, providing a functional measure of its potency (IC₅₀).

  • Objective: To determine the functional antagonist potency (IC₅₀) of LY341495.

  • Materials:

    • Whole cells expressing recombinant mGluR2 or mGluR3 (e.g., CHO or RGT cells).[7]

    • Adenylyl cyclase stimulator: Forskolin (B1673556).

    • mGluR2/3 agonist: e.g., (1S,3R)-ACPD or L-glutamate.[7]

    • LY341495.

    • Cell culture medium.

    • cAMP detection kit (e.g., HTRF, ELISA, or radioimmunoassay).

  • Methodology:

    • Cell Culture: Plate the cells in multi-well plates and grow to a suitable confluency.

    • Pre-incubation: Pre-incubate the cells with varying concentrations of LY341495 for a defined period (e.g., 15-30 minutes).

    • Stimulation: Add a fixed concentration of an mGluR2/3 agonist (typically its EC₈₀) along with a fixed concentration of forskolin to all wells. Forskolin directly activates adenylyl cyclase, leading to a large, measurable increase in cAMP. The agonist will inhibit this stimulation.

    • Incubation: Incubate for a further period (e.g., 30 minutes) at 37°C.

    • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit according to the manufacturer's instructions.

    • Data Analysis: The antagonist effect of LY341495 is seen as a restoration of the forskolin-stimulated cAMP levels that were inhibited by the agonist. Plot the cAMP levels against the logarithm of the LY341495 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of LY341495 required to reverse 50% of the agonist's inhibitory effect.

Conclusion

This compound is a cornerstone tool for investigating the function of Group II metabotropic glutamate receptors. Its mechanism of action is that of a potent, selective, and competitive orthosteric antagonist at mGluR2 and mGluR3. By binding to the glutamate recognition site, it prevents receptor activation and blocks the canonical Gi/o-mediated inhibition of adenylyl cyclase. The quantitative data from binding and functional assays consistently demonstrate its high affinity and selectivity for mGluR2/3. The detailed experimental protocols provide a framework for researchers to reliably characterize its interactions with these critical receptors, furthering our understanding of glutamate's role in synaptic regulation and neurological disease.

References

The Binding Affinity of LY341495 for Metabotropic Glutamate Receptor Subtypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the potent and selective antagonist, LY341495, for the eight subtypes of metabotropic glutamate (B1630785) receptors (mGluRs). The data presented herein is crucial for researchers investigating the physiological and pathological roles of mGluRs and for professionals in drug development targeting these receptors for therapeutic intervention.

Note on (Rac)-LY341495: The vast majority of pharmacological research has been conducted on the specific active isomer, (2S,1'S,2'S)-2-(2-carboxycyclopropyl)-2-(9H-xanthen-9-yl)glycine, commonly referred to as LY341495. Data for the racemic mixture, this compound, is not widely available as the pharmacological activity is primarily attributed to this single isomer. Therefore, this guide focuses on the binding and functional data for the active isomer, LY341495.

Quantitative Binding Affinity Data

The binding affinity of LY341495 has been determined through various in vitro assays, including radioligand binding assays and functional assays measuring the inhibition of agonist-induced downstream signaling. The data is typically presented as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

LY341495 exhibits a distinct selectivity profile, with the highest affinity for Group II mGluRs, followed by Group III and then Group I.[1] The rank order of potency is generally considered to be mGlu3 ≥ mGlu2 > mGlu8 > mGlu7 >> mGlu1a ≈ mGlu5a > mGlu4.[1]

Below is a summary of the binding affinity and functional potency data for LY341495 at human mGluR subtypes.

Receptor SubtypeGroupParameterValue (nM)Assay TypeReference
mGluR1aIIC507,800Phosphoinositide Hydrolysis[1][2]
Ki6,800Radioligand Binding[3]
mGluR2IIIC5021cAMP Inhibition[1][2]
mGluR3IIIC5014cAMP Inhibition[1][2]
mGluR4IIIIC5022,000cAMP Inhibition[1][2]
mGluR5aIIC508,200Phosphoinositide Hydrolysis[1][2]
mGluR6III----
mGluR7IIIIC50990cAMP Inhibition[1][2]
mGluR8IIIIC50170cAMP Inhibition[1][2]

Note: Data for mGluR6 is often not reported in these broad panel screens. Values can vary slightly between different studies and experimental conditions.

Signaling Pathways of mGluR Subtypes

Metabotropic glutamate receptors are classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms.

  • Group I (mGluR1 and mGluR5): These receptors are coupled to Gq/G11 proteins. Upon activation, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium stores, and DAG activates protein kinase C (PKC).

Group I mGluR Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol mGluR1_5 mGluR1/5 Gq Gq/11 mGluR1_5->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 triggers PKC PKC Activation DAG->PKC activates Glutamate Glutamate Glutamate->mGluR1_5

Group I mGluR Gq-coupled signaling pathway.
  • Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, and mGluR8): These receptors are coupled to Gi/Go proteins. Their activation leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Group II and III mGluR Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol mGluR2_3_4_6_7_8 mGluR2/3, mGluR4/6/7/8 Gi Gi/o mGluR2_3_4_6_7_8->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP Downstream Decreased Downstream Signaling cAMP->Downstream leads to Glutamate Glutamate Glutamate->mGluR2_3_4_6_7_8

Group II & III mGluR Gi/o-coupled signaling pathway.

Experimental Protocols

The determination of LY341495 binding affinity involves several key experimental techniques. Below are detailed methodologies for these assays.

Radioligand Competition Binding Assay

This assay determines the affinity of an unlabeled compound (LY341495) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

a) Materials:

  • Cell membranes or tissue homogenates expressing the mGluR subtype of interest.

  • Radiolabeled ligand (e.g., [³H]LY341495 for Group II mGluRs).

  • Unlabeled LY341495.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash Buffer (ice-cold).

  • 96-well microplates.

  • Glass fiber filters (pre-soaked in polyethyleneimine).

  • Scintillation cocktail.

  • Scintillation counter.

b) Procedure:

  • Membrane Preparation: Homogenize cells or tissue in lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or a high concentration of a standard unlabeled ligand (for non-specific binding).

    • 50 µL of various concentrations of unlabeled LY341495.

    • 50 µL of the radiolabeled ligand at a fixed concentration (typically near its Kd value).

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the LY341495 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Competition Binding Assay Workflow Prep Membrane Preparation Setup Assay Setup in 96-well Plate (Membranes, Radioligand, LY341495) Prep->Setup Incubate Incubation to Reach Equilibrium Setup->Incubate Filter Rapid Filtration (Separates Bound from Free Ligand) Incubate->Filter Wash Washing of Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 and Ki Determination) Count->Analyze

Workflow for a radioligand competition binding assay.
Functional Assay: cAMP Inhibition (for Group II and III mGluRs)

This assay measures the ability of LY341495 to antagonize the agonist-induced inhibition of cAMP production.

a) Materials:

  • Cells stably expressing the Group II or III mGluR subtype of interest.

  • A suitable agonist for the receptor (e.g., glutamate, L-AP4).

  • LY341495.

  • Forskolin (B1673556) (to stimulate basal cAMP levels).

  • cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).

  • Cell culture medium and reagents.

b) Procedure:

  • Cell Culture: Plate the cells in a suitable microplate and grow to the desired confluency.

  • Pre-incubation with Antagonist: Replace the culture medium with assay buffer containing various concentrations of LY341495. Incubate for a defined period.

  • Agonist Stimulation: Add the agonist (at a concentration that gives a submaximal response, e.g., EC80) and forskolin to the wells. Incubate for a specified time to allow for changes in cAMP levels.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the LY341495 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value of LY341495.

Functional Assay: Phosphoinositide (PI) Hydrolysis (for Group I mGluRs)

This assay measures the ability of LY341495 to block the agonist-induced production of inositol phosphates.

a) Materials:

  • Cells stably expressing the Group I mGluR subtype of interest.

  • [³H]-myo-inositol.

  • A suitable agonist (e.g., quisqualate, DHPG).

  • LY341495.

  • LiCl (to inhibit inositol monophosphatase).

  • Dowex anion-exchange resin.

  • Scintillation cocktail and counter.

b) Procedure:

  • Radiolabeling: Incubate the cells with [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Pre-incubation with Antagonist: Wash the cells and pre-incubate with assay buffer containing LiCl and various concentrations of LY341495.

  • Agonist Stimulation: Add the agonist to the wells and incubate for a defined period (e.g., 60 minutes).

  • Extraction of Inositol Phosphates: Stop the reaction by adding a suitable reagent (e.g., perchloric acid). Neutralize the extracts.

  • Chromatographic Separation: Apply the extracts to columns containing Dowex resin to separate the [³H]-inositol phosphates from free [³H]-myo-inositol.

  • Quantification: Elute the [³H]-inositol phosphates and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of [³H]-inositol phosphates produced against the logarithm of the LY341495 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

(Rac)-LY341495: A Comprehensive Technical Guide to its Discovery, Development, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-LY341495 is a potent and selective competitive antagonist of Group II metabotropic glutamate (B1630785) receptors (mGluRs), specifically mGluR2 and mGluR3. Developed by Eli Lilly and Company, it has become an invaluable tool in neuroscience research for elucidating the physiological and pathological roles of these receptors. This technical guide provides an in-depth overview of the discovery, development history, pharmacological properties, and key experimental methodologies associated with this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Development History

This compound, with the chemical name (2S)-2-Amino-2-[(1S,2S)-2-carboxycycloprop-1-yl]-3-(xanth-9-yl) propanoic acid, was first reported by researchers at Eli Lilly in the late 1990s. The development of this compound was part of a broader effort to create potent and selective ligands for mGluRs to better understand their function. The synthesis and pharmacological characterization of LY341495 were described in a 1998 publication by Ornstein and colleagues.[1] The racemic mixture, this compound, contains the active (2S)-enantiomer. Subsequent studies focused on characterizing its antagonist activity at various mGlu receptor subtypes and exploring its potential therapeutic applications, particularly in the context of neurological and psychiatric disorders. While it has not progressed to clinical use, its high potency and selectivity have established it as a critical research tool.[2]

Quantitative Pharmacological Data

The pharmacological profile of LY341495 is characterized by its high affinity and antagonist potency at mGluR2 and mGluR3. The following tables summarize the quantitative data from various in vitro studies.

Receptor SubtypeIC50 (nM)Assay TypeReference
mGluR221cAMP Formation[3]
mGluR314cAMP Formation[3]
mGluR1a7800Phosphoinositide Hydrolysis[3]
mGluR5a8200Phosphoinositide Hydrolysis[3]
mGluR422000cAMP Formation[3]
mGluR7990cAMP Formation[3]
mGluR8170cAMP Formation[3]
Table 1: Inhibitory Potency (IC50) of LY341495 at Human mGlu Receptor Subtypes
Receptor SubtypeKi (nM)RadioligandReference
mGluR2 (human)1.67 ± 0.20[3H]-LY341495[4]
mGluR3 (human)0.75 ± 0.43[3H]-LY341495[4]
mGluR1a (human)7000DHPG-stimulated PI hydrolysis[5]
mGluR5a (human)7600DHPG-stimulated PI hydrolysis[5]
Table 2: Binding Affinity (Ki) of LY341495 at Human mGlu Receptor Subtypes
ParameterValueSpeciesReference
Bmax3.9 ± 0.65 pmol/mg proteinRat (forebrain)[6]
Kd0.84 ± 0.11 nMRat (forebrain)[6]
Table 3: Radioligand Binding Parameters of [3H]LY341495 in Rat Brain

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of LY341495 for mGlu receptors.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the mGlu receptor subtype of interest or from brain tissue (e.g., rat forebrain).[4][6]

  • Incubation: Membranes are incubated with a specific radioligand, such as [3H]-LY341495, and varying concentrations of the unlabeled competitor compound (this compound).[6] The incubation is typically carried out in a buffer solution at a specific temperature and for a duration sufficient to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: Non-linear regression analysis is used to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays

1. Cyclic AMP (cAMP) Formation Assay:

This assay is used to assess the antagonist activity of LY341495 at Group II and III mGluRs, which are negatively coupled to adenylyl cyclase.

Protocol:

  • Cell Culture: Cells expressing the target mGlu receptor (e.g., CHO or RGT cells) are cultured in appropriate media.

  • Stimulation: Cells are pre-incubated with the antagonist (LY341495) at various concentrations before being stimulated with a known mGluR agonist (e.g., ACPD) in the presence of forskolin (B1673556) (an adenylyl cyclase activator).[3]

  • cAMP Measurement: Intracellular cAMP levels are measured using various methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or reporter gene assays.

  • Data Analysis: The ability of LY341495 to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified, and the IC50 value is determined.

2. Phosphoinositide (PI) Hydrolysis Assay:

This assay is used to evaluate the antagonist activity of LY341495 at Group I mGluRs (mGluR1 and mGluR5), which are coupled to phospholipase C (PLC).

Protocol:

  • Cell Labeling: Cells expressing the target mGlu receptor are labeled by overnight incubation with myo-[3H]inositol.

  • Incubation: The cells are then washed and pre-incubated with LY341495 at various concentrations, followed by stimulation with a Group I mGluR agonist (e.g., DHPG or quisqualate).[5]

  • Inositol (B14025) Phosphate (B84403) Extraction: The reaction is stopped, and the accumulated [3H]inositol phosphates are extracted.

  • Separation and Quantification: The different inositol phosphate species are separated by ion-exchange chromatography and quantified by liquid scintillation counting.

  • Data Analysis: The antagonist's ability to inhibit the agonist-induced accumulation of inositol phosphates is measured to determine its IC50 value.

Signaling Pathways and Mechanism of Action

This compound exerts its effects by blocking the activation of Group II mGluRs. These receptors are primarily located presynaptically, where they act as autoreceptors to inhibit the release of glutamate. By antagonizing these receptors, LY341495 disinhibits glutamate release, leading to an increase in synaptic glutamate levels. This increased glutamate can then act on postsynaptic receptors, including AMPA and NMDA receptors, as well as other mGluR subtypes.

The antidepressant-like effects of LY341495 are thought to be mediated through the activation of downstream signaling pathways, including the PI3K/Akt/mTOR cascade.[7] This pathway is crucial for promoting synaptogenesis and neuroplasticity.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron LY341495 This compound mGluR2_3 mGluR2/3 LY341495->mGluR2_3 Antagonizes Glutamate_Release Glutamate Release mGluR2_3->Glutamate_Release Inhibits Glutamate Glutamate Glutamate_Release->Glutamate Increases AMPAR AMPA Receptor Glutamate->AMPAR Activates BDNF BDNF Release AMPAR->BDNF TrkB TrkB Receptor BDNF->TrkB PI3K PI3K TrkB->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Synaptic_Plasticity Synaptic Plasticity / Antidepressant Effects mTOR->Synaptic_Plasticity

Caption: Signaling pathway modulated by this compound.

cluster_membrane_prep Membrane Preparation cluster_binding_assay Binding Assay start Start: Cells/Tissue homogenize Homogenization start->homogenize centrifuge1 Centrifugation (low speed) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 Centrifugation (high speed) supernatant1->centrifuge2 pellet Resuspend Pellet (Membranes) centrifuge2->pellet incubate Incubate Membranes with [3H]Radioligand & Competitor pellet->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50/Ki) count->analyze

Caption: Workflow for Radioligand Binding Assay.

start Cells expressing mGluR preincubate Pre-incubate with LY341495 start->preincubate stimulate Stimulate with Agonist + Forskolin preincubate->stimulate measure Measure intracellular cAMP stimulate->measure analyze Data Analysis (IC50) measure->analyze

Caption: Workflow for cAMP Functional Assay.

References

In Vitro Pharmacological Profile of (Rac)-LY341495: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-LY341495 is a potent and selective competitive antagonist of metabotropic glutamate (B1630785) receptors (mGluRs), with a particularly high affinity for group II mGluRs. Its unique pharmacological profile has made it a critical tool in neuroscience research to elucidate the physiological and pathological roles of these receptors. This technical guide provides a comprehensive overview of the in vitro pharmacological properties of this compound, including its binding affinities and antagonist potencies across various mGluR subtypes. Detailed experimental protocols for key in vitro assays are provided, along with visualizations of the associated signaling pathways and experimental workflows.

Data Presentation

The antagonist activity of this compound has been characterized across human and rat mGluR subtypes, revealing a distinct selectivity profile. The following tables summarize the quantitative data from in vitro studies, presenting the half-maximal inhibitory concentration (IC₅₀) and inhibitor constant (Kᵢ) values.

Table 1: Antagonist Potency (IC₅₀) of this compound at Human mGluR Subtypes [1][2]

mGluR SubtypeAgonist UsedFunctional AssayIC₅₀ (nM)
Group I
mGlu1aQuisqualatePhosphoinositide Hydrolysis7800[1][2]
mGlu5aQuisqualatePhosphoinositide Hydrolysis8200[1][2]
Group II
mGlu21S,3R-ACPDcAMP Inhibition21[1][2]
mGlu31S,3R-ACPDcAMP Inhibition14[1][2]
Group III
mGlu4aL-AP4cAMP Inhibition22000[2]
mGlu7aL-AP4cAMP Inhibition990[2]
mGlu8L-AP4cAMP Inhibition170[2]

1S,3R-ACPD: (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid L-AP4: L-(+)-2-Amino-4-phosphonobutyric acid

Table 2: Binding Affinity (Kᵢ) of this compound at Human mGluR Subtypes

mGluR SubtypeRadioligandKᵢ (nM)
mGlu1a7000[3]
mGlu2[³H]LY3414952.3
mGlu3[³H]LY3414951.3
mGlu5a7600[3]
mGlu8173

The data clearly illustrates the high potency of LY341495 for group II mGluRs (mGlu2 and mGlu3), with nanomolar affinity. Its potency at group III receptors is moderate, with the exception of mGlu4a, where it is significantly weaker. For group I receptors, LY341495 displays micromolar antagonist activity. The rank order of potency for LY341495 across the mGluR subtypes is generally considered to be mGlu3 ≥ mGlu2 > mGlu8 > mGlu7 >> mGlu1a ≈ mGlu5a > mGlu4.[2]

Signaling Pathways

Metabotropic glutamate receptors are G-protein coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability. They are classified into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms.

  • Group I mGluRs (mGlu1 and mGlu5) couple to Gαq/11 proteins, leading to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

  • Group II (mGlu2 and mGlu3) and Group III mGluRs (mGlu4, mGlu6, mGlu7, and mGlu8) couple to Gαi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

The antagonist action of this compound blocks these signaling cascades initiated by agonist binding.

G_Protein_Signaling_Pathways cluster_groupI Group I mGluRs (mGlu1, mGlu5) cluster_groupII_III Group II (mGlu2, mGlu3) & Group III (mGlu4, 6, 7, 8) mGluRs mGluR1_5 mGluR1/5 Gq Gαq/11 mGluR1_5->Gq Activates PLC PLC Gq->PLC PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC LY341495_I This compound LY341495_I->mGluR1_5 Antagonizes mGluR2_3_etc mGluR2/3, mGluR4/6/7/8 Gi Gαi/o mGluR2_3_etc->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP LY341495_II_III This compound LY341495_II_III->mGluR2_3_etc Antagonizes

Figure 1: G-Protein Coupled Signaling Pathways of mGluRs and Antagonism by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay

This assay measures the affinity of this compound for mGluRs by quantifying the displacement of a radiolabeled ligand.

Objective: To determine the binding affinity (Kᵢ) of this compound at specific mGluR subtypes.

Materials:

  • Cell membranes from cells stably expressing the mGluR subtype of interest (e.g., CHO or AV12-664 cells).

  • [³H]LY341495 (radioligand).

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl₂).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target mGluR in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add in the following order:

    • Binding buffer.

    • A range of concentrations of unlabeled this compound (for competition binding). For total binding wells, add buffer instead. For non-specific binding wells, add a high concentration of an appropriate unlabeled ligand.

    • A fixed concentration of [³H]LY341495 (typically at or near its K₋d value).

    • Cell membrane preparation.

  • Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of the unlabeled competitor. Determine the IC₅₀ value from the resulting competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start mem_prep Prepare Cell Membranes (Expressing mGluR) start->mem_prep assay_setup Set up 96-well Plate: - Buffer - Unlabeled LY341495 (or control) - [³H]LY341495 - Membranes mem_prep->assay_setup incubation Incubate to Reach Equilibrium (e.g., 60 min at 25°C) assay_setup->incubation filtration Rapid Filtration (Separate Bound from Free) incubation->filtration quantification Scintillation Counting filtration->quantification data_analysis Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Kᵢ quantification->data_analysis end End data_analysis->end

Figure 2: Workflow for a Radioligand Binding Assay.
cAMP Inhibition Functional Assay

This assay is used to determine the potency of this compound as an antagonist at Gαi/o-coupled mGluRs (Groups II and III).

Objective: To measure the IC₅₀ of this compound in inhibiting agonist-induced reduction of cAMP levels.

Materials:

  • Cells stably expressing a Group II or III mGluR subtype (e.g., RGT or CHO cells).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • A suitable mGluR agonist (e.g., 1S,3R-ACPD for Group II, L-AP4 for Group III).

  • This compound.

  • Cell culture medium.

  • cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Culture: Seed the cells in 96-well plates and grow to an appropriate confluency.

  • Pre-incubation with Antagonist: Replace the culture medium with a buffer containing various concentrations of this compound. Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Stimulation: Add a fixed concentration of the mGluR agonist along with a fixed concentration of forskolin to all wells. The forskolin stimulates cAMP production, and the agonist, in the absence of an antagonist, will inhibit this stimulation.

  • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for changes in intracellular cAMP levels.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration as a function of the log concentration of this compound. The data will show that as the concentration of LY341495 increases, it blocks the inhibitory effect of the agonist, leading to a rise in cAMP levels. Determine the IC₅₀ value from this concentration-response curve.

cAMP_Inhibition_Workflow start Start cell_culture Culture Cells Expressing Group II/III mGluR in 96-well Plate start->cell_culture pre_incubation Pre-incubate with Varying Concentrations of this compound cell_culture->pre_incubation stimulation Stimulate with Agonist + Forskolin pre_incubation->stimulation incubation Incubate to Allow cAMP Level Changes stimulation->incubation measurement Lyse Cells and Measure Intracellular cAMP incubation->measurement data_analysis Data Analysis: - Plot [cAMP] vs. [LY341495] - Determine IC₅₀ measurement->data_analysis end End data_analysis->end

Figure 3: Workflow for a cAMP Inhibition Functional Assay.
Phosphoinositide (PI) Hydrolysis Assay

This assay is used to determine the antagonist potency of this compound at Gαq/11-coupled Group I mGluRs.

Objective: To measure the IC₅₀ of this compound in inhibiting agonist-induced phosphoinositide hydrolysis.

Materials:

  • Cells stably expressing a Group I mGluR subtype (e.g., RGT or AV12-664 cells).

  • [³H]-myo-inositol.

  • A suitable Group I mGluR agonist (e.g., Quisqualate or DHPG).

  • This compound.

  • Assay buffer (e.g., a HEPES-buffered saline solution).

  • LiCl solution (to inhibit inositol monophosphatase).

  • Stop solution (e.g., perchloric acid).

  • Anion exchange chromatography columns.

  • Scintillation cocktail and counter.

Procedure:

  • Cell Labeling: Culture cells in media containing [³H]-myo-inositol for 24-48 hours to allow for incorporation into membrane phosphoinositides.

  • Pre-incubation: Wash the cells and pre-incubate with assay buffer containing LiCl and varying concentrations of this compound for 15-30 minutes.

  • Agonist Stimulation: Add the Group I mGluR agonist to stimulate PI hydrolysis and incubate for a defined time (e.g., 60 minutes).

  • Extraction of Inositol Phosphates: Terminate the reaction by adding a stop solution. Extract the water-soluble inositol phosphates.

  • Separation: Separate the [³H]-inositol phosphates from free [³H]-inositol using anion exchange chromatography.

  • Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

  • Data Analysis: Plot the amount of [³H]-inositol phosphates accumulated as a function of the log concentration of this compound. Determine the IC₅₀ value from the resulting inhibition curve.

PI_Hydrolysis_Workflow start Start labeling Label Cells with [³H]-myo-inositol start->labeling pre_incubation Pre-incubate with LiCl and this compound labeling->pre_incubation stimulation Stimulate with Group I mGluR Agonist pre_incubation->stimulation extraction Terminate Reaction and Extract Inositol Phosphates stimulation->extraction separation Separate [³H]-Inositol Phosphates (Anion Exchange Chromatography) extraction->separation quantification Scintillation Counting separation->quantification data_analysis Data Analysis: - Plot [³H]-IP vs. [LY341495] - Determine IC₅₀ quantification->data_analysis end End data_analysis->end

Figure 4: Workflow for a Phosphoinositide Hydrolysis Assay.

Conclusion

This compound is a highly valuable pharmacological tool characterized by its potent and selective antagonism of group II metabotropic glutamate receptors. Its well-defined in vitro pharmacological profile, summarized in this guide, provides a solid foundation for its use in investigating the roles of mGluRs in neuronal function and disease. The detailed experimental protocols and pathway diagrams presented here offer a practical resource for researchers aiming to utilize this compound in their in vitro studies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (Rac)-LY341495: Chemical Structure and Properties

This guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, a potent and selective antagonist of metabotropic glutamate (B1630785) receptors (mGluRs). The information is intended for researchers and professionals involved in neuroscience drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound is the racemic mixture of LY341495. The biologically active enantiomer is (2S)-2-Amino-2-[(1S,2S)-2-carboxycycloprop-1-yl]-3-(xanth-9-yl)propanoic acid.[1]

Chemical Identifiers:

IdentifierValue
IUPAC Name 2-[(1S,2S)-2-carboxycyclopropyl]-3-(9H-xanthen-9-yl)-D-alanine[1]
SMILES C1--INVALID-LINK--(C(=O)O)N">C@@HC(=O)O[1]
InChI Key VLZBRVJVCCNPRJ-KPHUOKFYSA-N[1]
Molecular Formula C₂₀H₁₉NO₅[1]
Molecular Weight 353.37 g/mol [1]
CAS Number 201943-63-7[1]

Physicochemical Properties:

PropertyValue
Solubility Soluble in DMSO (≥ 0.6 mg/mL) and 1.2eq. NaOH (35.34 mg/mL).[2] Limited solubility in water.[3]
Storage Store powder at -20°C for up to 3 years.[3] In solvent, store at -80°C for up to 1 year.[3]

Pharmacological Properties

This compound is a potent and selective competitive antagonist at Group II metabotropic glutamate receptors (mGluR2 and mGluR3).[1] It also displays activity at other mGluR subtypes, albeit with lower potency.[2][4] The selectivity profile makes it a valuable research tool for elucidating the physiological roles of mGluRs.

Binding Affinity (Ki) and Antagonist Potency (IC₅₀)

The following tables summarize the binding affinities and antagonist potencies of LY341495 at various human mGluR subtypes.

Table 1: Binding Affinity (Ki) of LY341495 at Human mGluR Subtypes

mGluR SubtypeKi (nM)
mGlu₂2.3
mGlu₃1.3
mGlu₈173

Table 2: Antagonist Potency (IC₅₀) of LY341495 at Human mGluR Subtypes

mGluR SubtypeIC₅₀ (nM)
mGlu₂21[2][4]
mGlu₃14[2][4]
mGlu₈170[2][4]
mGlu₇ₐ990
mGlu₁ₐ7800[2][4]
mGlu₅ₐ8200[2][4]
mGlu₄ₐ22000

The potency order is generally considered to be mGlu3 ≥ mGlu2 > mGlu8 > mGlu7 >> mGlu1a ≈ mGlu5a > mGlu4.[4]

Signaling Pathways

Metabotropic glutamate receptors are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission through various second messenger systems.[5] LY341495, by antagonizing these receptors, inhibits their downstream signaling cascades.

  • Group I mGluRs (mGlu1, mGlu5): These receptors are coupled to Gαq/11 proteins, which activate phospholipase C (PLC), leading to the formation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[6][7] This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[7]

  • Group II mGluRs (mGlu2, mGlu3) and Group III mGluRs (mGlu4, mGlu6, mGlu7, mGlu8): These receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5]

The following diagram illustrates the canonical signaling pathways for Group I and Group II/III mGluRs.

mGluR_Signaling_Pathways cluster_group1 Group I mGluRs (mGlu1, mGlu5) cluster_group2_3 Group II (mGlu2, mGlu3) & III (mGlu4, 6, 7, 8) mGluRs mGluR1_5 mGluR1/5 Gq Gαq/11 mGluR1_5->Gq Agonist PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC mGluR2_3 mGluR2/3, mGluR4/6/7/8 Gi Gαi/o mGluR2_3->Gi Agonist AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA Inactivation cAMP->PKA LY341495_G1 LY341495 LY341495_G1->mGluR1_5 Antagonist LY341495_G2 LY341495 LY341495_G2->mGluR2_3 Antagonist Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, LY341495) start->prepare_reagents incubation Incubate Membranes, Radioligand, and varying concentrations of LY341495 prepare_reagents->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration washing Wash Filters to Remove Non-specific Binding filtration->washing counting Measure Radioactivity with Scintillation Counter washing->counting analysis Data Analysis (IC₅₀ and Ki determination) counting->analysis end End analysis->end Electrophysiology_Workflow start Start prepare_slice Prepare Brain Slice or Cultured Neurons start->prepare_slice baseline Record Baseline Neuronal Activity prepare_slice->baseline apply_agonist Apply mGluR Agonist baseline->apply_agonist record_agonist_effect Record Agonist-induced Change in Activity apply_agonist->record_agonist_effect apply_antagonist Apply this compound record_agonist_effect->apply_antagonist record_antagonist_effect Record Reversal of Agonist Effect apply_antagonist->record_antagonist_effect washout Washout Drugs record_antagonist_effect->washout analysis Analyze Antagonist Potency washout->analysis end End analysis->end

References

In Vivo Blood-Brain Barrier Permeability of (Rac)-LY341495: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Data Presentation: Blood-Brain Barrier Permeability of (Rac)-LY341495

Direct quantitative in vivo measurements of this compound BBB permeability are not extensively documented in publicly available literature. However, numerous in vivo studies demonstrating central pharmacological effects after peripheral administration provide strong qualitative evidence of its ability to cross the BBB.

Evidence Type Description Inference
In Vivo Pharmacological Activity Systemic administration (e.g., intraperitoneal injection) of LY341495 in rodents has been shown to elicit behavioral and neurochemical changes associated with the modulation of CNS targets.The compound must cross the BBB to engage with mGluR2/3 in the brain and produce these effects.
Vendor Information Reputable suppliers of LY341495 for research purposes often describe the compound as "brain penetrant" or "active in vivo".This is based on internal or published data confirming its ability to reach the CNS.
Receptor Occupancy Studies (Implied) The characterization of [3H]LY341495 binding to mGluR2/3 receptors in rat brain tissue in vivo implies the compound reaches these central targets.[1]For binding to occur in a living animal, the radiolabeled compound must first cross the BBB.

Experimental Protocols for In Vivo Blood-Brain Barrier Permeability Assessment

Several established in vivo methods are utilized to quantify the permeability of the BBB to a compound of interest. The selection of a specific protocol depends on the desired quantitative parameter and the properties of the compound.

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the concentration of unbound drug in the brain's extracellular fluid (ECF).[2][3][4][5] This method provides a direct measure of the pharmacologically active concentration of a drug in the CNS.

Protocol Outline:

  • Animal Model: Typically, rats or mice are used.

  • Probe Implantation: A microdialysis probe is stereotactically implanted into a specific brain region of interest.

  • Perfusion: The probe is perfused with a physiological solution (artificial cerebrospinal fluid) at a slow, constant flow rate.

  • Compound Administration: The test compound, this compound, is administered systemically (e.g., intravenously or intraperitoneally).

  • Dialysate Collection: Samples of the dialysate, containing substances that have diffused from the brain ECF across the probe's semipermeable membrane, are collected at regular intervals.

  • Blood Sampling: Concurrent blood samples are collected to determine the plasma concentration of the compound.

  • Sample Analysis: The concentrations of the compound in the dialysate and plasma are quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The brain ECF concentration is calculated from the dialysate concentration, and the brain-to-plasma concentration ratio of the unbound drug (Kp,uu) can be determined.

Brain Tissue Homogenate Method

This method determines the total concentration of a drug in the brain, which includes both the unbound drug in the ECF and the drug that is bound to brain tissue.

Protocol Outline:

  • Animal Model: Rats or mice are commonly used.

  • Compound Administration: this compound is administered to a cohort of animals.

  • Time Course: At various time points after administration, animals are euthanized.

  • Brain and Blood Collection: The brain is rapidly removed and whole blood is collected.

  • Tissue Processing: The brain is weighed and homogenized in a suitable buffer. Plasma is separated from the whole blood.

  • Sample Analysis: The concentration of the compound in the brain homogenate and plasma is determined by an appropriate analytical technique (e.g., LC-MS).

  • Data Analysis: The total brain-to-plasma concentration ratio (Kp) is calculated by dividing the concentration of the drug in the brain tissue by its concentration in the plasma.

Visualizations

Signaling Pathway of mGluR2/3 Antagonism by this compound

This compound acts as an antagonist at group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3). These receptors are G-protein coupled receptors that are typically located on presynaptic terminals and glial cells. Their activation by glutamate leads to the inhibition of adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP) levels and a subsequent reduction in neurotransmitter release. By blocking these receptors, LY341495 disinhibits this process, leading to an increase in neurotransmitter release.

mGluR2_3_Signaling cluster_presynaptic Presynaptic Terminal Glutamate_release Glutamate Release mGluR2_3 mGluR2/3 Gi_protein Gi/o mGluR2_3->Gi_protein AC Adenylyl Cyclase Gi_protein->AC cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Vesicle Vesicle Fusion PKA->Vesicle Inhibits Vesicle->Glutamate_release Glutamate Glutamate Glutamate->mGluR2_3 Activates LY341495 This compound LY341495->mGluR2_3 Antagonizes

Caption: Signaling pathway of mGluR2/3 and its antagonism by this compound.

Experimental Workflow for In Vivo BBB Permeability Assessment

The following diagram illustrates a generalized workflow for determining the in vivo blood-brain barrier permeability of a test compound using the brain tissue homogenate method.

BBB_Permeability_Workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Ex Vivo / Analytical Phase cluster_data_analysis Data Analysis Admin Administer this compound to Animal Model (e.g., Rat) Time Time Course Sampling (e.g., 0.5, 1, 2, 4 hours) Admin->Time Euthanize Euthanize Animal Time->Euthanize Collect Collect Brain and Blood Samples Euthanize->Collect Homogenize Homogenize Brain Tissue Collect->Homogenize Brain Separate_Plasma Separate Plasma from Blood Collect->Separate_Plasma Blood Analyze Quantify Drug Concentration (LC-MS/MS) Homogenize->Analyze Separate_Plasma->Analyze Calculate_Kp Calculate Brain-to-Plasma Ratio (Kp) Analyze->Calculate_Kp

Caption: Generalized workflow for assessing in vivo BBB permeability.

Conclusion

While direct quantitative data on the in vivo blood-brain barrier permeability of this compound are not extensively reported, the existing body of literature provides substantial qualitative evidence for its ability to penetrate the CNS and engage its molecular targets. The CNS activity observed in numerous preclinical studies following systemic administration underlies its utility as a pharmacological tool in neuroscience research. For researchers and drug development professionals requiring precise pharmacokinetic parameters, dedicated in vivo studies utilizing techniques such as microdialysis or the brain tissue homogenate method would be necessary to generate quantitative BBB permeability data for this compound.

References

(Rac)-LY341495: A Comprehensive Technical Guide for the Study of Glutamate Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-LY341495 is a potent and selective competitive antagonist of Group II metabotropic glutamate (B1630785) receptors (mGluRs), with nanomolar affinity for mGluR2 and mGluR3 subtypes.[1][2][3][4] Its high affinity and selectivity make it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of these receptors in the central nervous system. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its use, and visualization of its associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers utilizing LY341495 to investigate glutamate neurotransmission.

Mechanism of Action

This compound acts as a competitive antagonist at the glutamate binding site of mGluR2 and mGluR3.[3] These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase.[5] By blocking the binding of the endogenous agonist glutamate, LY341495 prevents the inhibition of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels in the presence of an adenylyl cyclase activator like forskolin (B1673556).[2]

Group II mGluRs are predominantly located presynaptically on glutamatergic and GABAergic neurons, where they function as inhibitory autoreceptors and heteroreceptors, respectively, to reduce neurotransmitter release.[5] By antagonizing these receptors, LY341495 can enhance the release of glutamate and other neurotransmitters, thereby modulating synaptic plasticity and neuronal excitability.[5][6]

Data Presentation: Quantitative Pharmacology of this compound

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of this compound for various human metabotropic glutamate receptor subtypes. These values highlight the compound's high selectivity for Group II mGluRs.

Table 1: Antagonist Potency (IC50) of this compound at Human mGluRs [2][6][7]

Receptor SubtypeIC50 (nM)Functional Assay
mGluR1a7800Inhibition of quisqualate-induced phosphoinositide hydrolysis
mGluR221Inhibition of ACPD-induced inhibition of forskolin-stimulated cAMP formation
mGluR314Inhibition of ACPD-induced inhibition of forskolin-stimulated cAMP formation
mGluR422000Inhibition of L-AP4-induced inhibition of forskolin-stimulated cAMP formation
mGluR5a8200Inhibition of quisqualate-induced phosphoinositide hydrolysis
mGluR7990Inhibition of L-AP4-induced inhibition of forskolin-stimulated cAMP formation
mGluR8170Inhibition of L-AP4-induced inhibition of forskolin-stimulated cAMP formation

Table 2: Binding Affinity (Ki) of this compound at Human mGluRs [4][8]

Receptor SubtypeKi (nM)Radioligand
mGluR1a6800[3H]-LY341495
mGluR22.3[3H]-LY341495
mGluR31.3[3H]-LY341495
mGluR4a22000[3H]-LY341495
mGluR5a8200[3H]-LY341495
mGluR7a990[3H]-LY341495
mGluR8173[3H]-LY341495

Signaling Pathways

Blockade of mGluR2/3 by LY341495 leads to an increase in glutamate release, which in turn can activate postsynaptic receptors such as AMPA receptors. This activation can trigger downstream signaling cascades, including the PI3K/Akt/mTORC1 pathway, which is implicated in the antidepressant-like effects of LY341495.[6][9]

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron LY341495 This compound mGluR23 mGluR2/3 LY341495->mGluR23 Antagonizes Glutamate_release Glutamate Release ↑ mGluR23->Glutamate_release Inhibits Glutamate Glutamate Glutamate_release->Glutamate Acts on AMPAR AMPA Receptor Glutamate->AMPAR Activates PI3K PI3K AMPAR->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Synaptic_Plasticity Synaptic Plasticity (e.g., Protein Synthesis) mTORC1->Synaptic_Plasticity Promotes

Figure 1: Signaling pathway affected by this compound antagonism of mGluR2/3.

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Whole-Cell Patch-Clamp Electrophysiology in Brain Slices

This protocol describes how to assess the effect of LY341495 on synaptic transmission in acute brain slices.

1. Brain Slice Preparation:

  • Anesthetize the animal (e.g., mouse or rat) in accordance with approved animal care protocols.

  • Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution (e.g., NMDG-based or sucrose-based aCSF).

  • Rapidly dissect the brain and mount it on a vibratome stage.

  • Cut coronal or sagittal slices (e.g., 300 µm thick) in ice-cold, oxygenated slicing solution.

  • Transfer slices to a recovery chamber with oxygenated artificial cerebrospinal fluid (aCSF) at 32-34°C for at least 30 minutes, then maintain at room temperature.

2. Recording:

  • Transfer a slice to the recording chamber on an upright microscope, continuously perfused with oxygenated aCSF.

  • Visualize neurons using differential interference contrast (DIC) optics.

  • Pull patch pipettes (3-5 MΩ) from borosilicate glass and fill with an appropriate internal solution (e.g., K-gluconate based for current-clamp or Cs-based for voltage-clamp).

  • Obtain a gigaseal (>1 GΩ) on the cell membrane of the target neuron.

  • Rupture the membrane to achieve whole-cell configuration.

  • Record baseline synaptic activity (e.g., spontaneous or evoked excitatory postsynaptic currents, EPSCs).

  • Bath apply this compound at the desired concentration (e.g., 1-10 µM) and record the changes in synaptic activity.

3. Data Analysis:

  • Analyze the frequency, amplitude, and kinetics of synaptic events before and after LY341495 application using software like Clampfit or Mini Analysis.

  • Perform statistical analysis to determine the significance of any observed effects.

Calcium Imaging in Cultured Neurons

This protocol outlines the measurement of intracellular calcium changes in response to neuronal activation and modulation by LY341495.

1. Cell Culture and Dye Loading:

  • Culture primary neurons or neuronal cell lines on glass coverslips.

  • Prepare a loading buffer containing a calcium indicator dye (e.g., 2-5 µM Fura-2 AM) in a suitable physiological saline solution (e.g., HBSS).

  • Incubate the cells with the loading buffer for 30-45 minutes at 37°C in the dark.

  • Wash the cells with fresh saline solution to remove excess dye and allow for de-esterification for at least 30 minutes.

2. Imaging:

  • Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a calcium imaging system.

  • Excite the Fura-2 loaded cells at 340 nm and 380 nm and capture the emission at 510 nm.

  • Establish a baseline fluorescence ratio (F340/F380).

  • Stimulate the neurons (e.g., with high KCl or a glutamate receptor agonist) to induce a calcium influx and record the change in the fluorescence ratio.

  • Perfuse the cells with this compound for a designated period and then co-apply with the stimulus to determine its effect on the calcium response.

3. Data Analysis:

  • Calculate the 340/380 nm fluorescence ratio for each time point.

  • Quantify the peak amplitude and duration of the calcium transients.

  • Compare the calcium responses in the presence and absence of LY341495 using appropriate statistical tests.

cAMP Accumulation Assay

This protocol details a method to functionally assess the antagonist activity of LY341495 at mGluR2/3 expressed in a cell line.

1. Cell Culture and Treatment:

  • Culture cells stably expressing the mGluR of interest (e.g., CHO or HEK293 cells).

  • Seed the cells in a multi-well plate and grow to confluency.

  • Pre-incubate the cells with various concentrations of this compound for 15-30 minutes in the presence of a phosphodiesterase inhibitor (e.g., IBMX).

  • Stimulate the cells with a known mGluR2/3 agonist (e.g., (2R,4R)-APDC) in the presence of forskolin (an adenylyl cyclase activator) for 15-30 minutes.

2. cAMP Measurement:

  • Lyse the cells to release intracellular cAMP.

  • Measure cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

3. Data Analysis:

  • Generate a standard curve with known cAMP concentrations.

  • Determine the concentration of cAMP in each sample from the standard curve.

  • Plot the cAMP concentration against the log of the LY341495 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Radioligand Binding Assay

This protocol describes how to determine the binding affinity of LY341495 for mGluRs using a competitive binding assay.

1. Membrane Preparation:

  • Homogenize cells or brain tissue expressing the target mGluR in a cold buffer.

  • Centrifuge the homogenate at low speed to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in a suitable assay buffer.

2. Binding Reaction:

  • In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand that binds to the same site (e.g., [3H]-LY341495), and varying concentrations of unlabeled this compound.

  • Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

3. Separation and Counting:

  • Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

4. Data Analysis:

  • Plot the percentage of specific binding against the log of the competitor concentration.

  • Fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing the pharmacological effects of this compound.

cluster_0 In Vitro Characterization cluster_1 Cellular Functional Assays cluster_2 Data Analysis and Interpretation A Radioligand Binding Assay (Determine Ki) E Determine Potency and Selectivity A->E B cAMP Accumulation Assay (Determine IC50) B->E C Calcium Imaging (Assess modulation of neuronal activity) F Elucidate Mechanism of Action C->F D Electrophysiology (Measure effects on synaptic transmission) D->F E->F

Figure 2: General experimental workflow for studying this compound.

Conclusion

This compound is a powerful and selective tool for investigating the roles of mGluR2 and mGluR3 in the central nervous system. Its well-characterized pharmacology and potent antagonist activity make it suitable for a wide range of in vitro and in vivo studies. This guide provides the essential information and detailed protocols to facilitate the effective use of this compound in glutamate neurotransmission research. By carefully designing and executing experiments based on the principles and methods outlined here, researchers can continue to unravel the complex functions of Group II metabotropic glutamate receptors in health and disease.

References

(Rac)-LY341495 at High Concentrations: A Technical Guide to Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-LY341495 is a potent and widely utilized antagonist of group II metabotropic glutamate (B1630785) receptors (mGluRs), specifically mGluR2 and mGluR3. Its high affinity and selectivity at nanomolar concentrations have made it an invaluable tool in neuroscience research. However, at higher, micromolar concentrations, LY341495 exhibits significant off-target effects, interacting with other mGluR subtypes. This technical guide provides an in-depth analysis of these off-target activities, presenting quantitative data, detailed experimental protocols for assessing receptor affinity and function, and visualizations of the associated signaling pathways. Understanding the pharmacological profile of LY341495 at high concentrations is critical for the accurate interpretation of experimental results and for the development of more selective therapeutic agents. While the widely studied compound is the specific stereoisomer (2S)-2-Amino-2-[(1S,2S)-2-carboxycycloprop-1-yl]-3-(xanth-9-yl) propanoic acid, this guide will refer to it as LY341495 as is common in the literature.

Introduction

LY341495 is a competitive antagonist that has been instrumental in elucidating the physiological roles of group II mGluRs in the central nervous system. These receptors are implicated in a variety of neurological and psychiatric disorders, making them attractive targets for drug discovery. While highly selective for mGluR2 and mGluR3 at low nanomolar concentrations, researchers often employ higher concentrations to achieve maximal inhibition or to investigate effects in less potent systems. At these elevated concentrations, the promiscuity of LY341495 becomes a significant factor, leading to interactions with group I and group III mGluRs. This guide serves as a comprehensive resource on the off-target pharmacology of LY341495, with a focus on providing the technical details necessary for rigorous scientific investigation.

Quantitative Analysis of Off-Target Binding and Functional Activity

Table 1: Binding Affinity (Ki) of LY341495 at Human mGluR Subtypes

Receptor SubtypeKi (nM)
mGluR22.3
mGluR31.3
mGluR1a6800
mGluR5a8200
mGluR4a22000
mGluR7a990
mGluR8173

Data compiled from publicly available pharmacological databases.

Table 2: Functional Antagonist Activity (IC50) of LY341495 at Human mGluR Subtypes

Receptor SubtypeIC50 (nM)
mGluR221
mGluR314
mGluR1a7800
mGluR5a8200
mGluR422000
mGluR7990
mGluR8170

Data compiled from multiple sources.[2][4][5]

Signaling Pathways Associated with Off-Target mGluR Activity

At high concentrations, LY341495 antagonizes group I (mGluR1 and mGluR5) and group III (mGluR4, mGluR7, and mGluR8) metabotropic glutamate receptors. This off-target activity inhibits distinct downstream signaling cascades.

Inhibition of Group I mGluR (Gq/11-coupled) Signaling

Group I mGluRs couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation. High concentrations of LY341495 block this pathway.

Gq_11_Signaling cluster_membrane Plasma Membrane LY341495 LY341495 (High Conc.) mGluR1_5 mGluR1/5 LY341495->mGluR1_5 Antagonizes Gq_11 Gq/11 mGluR1_5->Gq_11 Activates PLC PLC Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation

Gq/11 signaling pathway antagonized by LY341495.
Inhibition of Group III mGluR (Gi/o-coupled) Signaling

Group III mGluRs are coupled to Gi/o proteins, which inhibit adenylyl cyclase (AC). This inhibition leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduced activation of protein kinase A (PKA). High concentrations of LY341495 can block the agonist-induced inhibition of adenylyl cyclase.

Gio_Signaling cluster_membrane Plasma Membrane LY341495 LY341495 (High Conc.) mGluR4_7_8 mGluR4/7/8 LY341495->mGluR4_7_8 Antagonizes Gio Gi/o mGluR4_7_8->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA Radioligand_Assay_Workflow start Start prep_reagents Prepare Reagents (Membranes, Radioligand, LY341495) start->prep_reagents plate_setup Set up 96-well Plate (Buffer, Membranes, Radioligand) prep_reagents->plate_setup add_compound Add LY341495 Dilution Series plate_setup->add_compound incubate Incubate to Equilibrium add_compound->incubate filter_wash Filter and Wash incubate->filter_wash scintillation Add Scintillation Cocktail filter_wash->scintillation count Count Radioactivity scintillation->count analyze Analyze Data (Calculate Ki) count->analyze end End analyze->end

References

Antidepressant-like Effects of (Rac)-LY341495 in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence supporting the antidepressant-like effects of (Rac)-LY341495, a potent and selective antagonist of group II metabotropic glutamate (B1630785) receptors (mGluR2/3). The data presented herein are derived from various animal models of depression, offering valuable insights for researchers and professionals in the field of neuroscience and drug development.

Core Findings: Rapid and Sustained Antidepressant-Like Actions

This compound has demonstrated rapid and sustained antidepressant-like effects in multiple rodent models of depression.[1][2] These effects are notably similar to those of the fast-acting antidepressant ketamine, suggesting a shared mechanism of action.[3][4][5] Studies have shown that LY341495 can produce these effects after a single administration, with the therapeutic action persisting for up to a week.[1][5] This contrasts with traditional antidepressants, which typically require several weeks of treatment to achieve a therapeutic response.

The antidepressant-like properties of LY341495 have been observed in various behavioral paradigms, including the forced swim test (FST), tail suspension test (TST), and the chronic unpredictable mild stress (CUMS) model.[2][3][6] Furthermore, co-administration of sub-effective doses of LY341495 with ketamine has been shown to produce a significant antidepressant-like effect, indicating a synergistic relationship that could allow for lower, potentially safer, therapeutic doses of ketamine.[3][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the antidepressant-like effects of LY341495 in animal models.

Table 1: Effects of LY341495 in the Forced Swim Test (FST) and Tail Suspension Test (TST)

Animal ModelDrug/DoseTestKey FindingReference
C57BL/6J MiceLY341495 (1 mg/kg)TST~70% decrease in immobility time.[2]
CD1 MiceLY341495 (0.3-3 mg/kg, i.p.)FSTDose-dependent reduction in immobility time.[6][9]
RatsLY341495 (3 mg/kg)FSTSignificant decrease in immobility time compared to vehicle.[4]
C57BL/6J Mice(R)-ketamine (1 mg/kg) + LY341495 (0.3 mg/kg)TSTSignificant reduction in immobility time in the CUMS model.[10]
CD1 MiceScopolamine (0.03 mg/kg) + LY341495 (0.1 mg/kg)FSTSignificant interaction, enhancing the antidepressant-like effect.[11]
Sprague-Dawley RatsKetamine (sub-effective dose) + LY341495 (sub-effective dose)FSTSignificant antidepressant-like effect at 40 min and 24 h post-administration.[8]

Table 2: Effects of LY341495 in the Novelty-Suppressed Feeding (NSF) Test

Animal ModelDrug/DoseKey FindingReference
MiceLY341495Significantly shortened latency to feed.[12]
CUS MiceLY341495 (chronic treatment)Increased feeding latency in a novel environment was reversed.[5]

Table 3: Molecular Effects of LY341495 in the Prefrontal Cortex (PFC) and Hippocampus

Brain RegionDrug/DoseTime PointMolecular FindingReference
PFCLY341495 (single dose)1 hourRapid activation of the mTOR pathway (increased p-mTOR, p-p70S6K, p-4E-BP1).[4]
PFCLY341495 (single dose)24 hoursIncreased levels of synaptic proteins (PSD-95, GluR1, Synapsin I).[4]
HippocampusLY341495 (chronic treatment in CUS mice)-Increased phosphorylation of Akt and mTORC1.[5]

Key Experimental Protocols

This section provides detailed methodologies for the primary behavioral tests used to evaluate the antidepressant-like effects of LY341495.

Forced Swim Test (FST)

The Forced Swim Test is a widely used rodent behavioral test to assess antidepressant efficacy.[13][14]

  • Apparatus: A cylindrical container (e.g., 25 cm height, 15 cm diameter for mice; 50 cm height, 20 cm diameter for rats) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its paws or tail.[10][14][15]

  • Procedure (Mice): Mice are placed in the water-filled cylinder for a 6-minute session.[10][13] The duration of immobility is typically measured during the last 4 minutes of the test.[10][14] Immobility is defined as the state where the mouse floats passively, making only movements necessary to keep its head above water.[10]

  • Procedure (Rats): The test for rats usually consists of two sessions.[14][16] A pre-test session of 15 minutes is conducted on the first day.[14][16] Twenty-four hours later, a 5-minute test session is conducted.[14] Immobility time is scored during the 5-minute test session.

  • Data Analysis: A reduction in the duration of immobility is interpreted as an antidepressant-like effect. It is crucial to ensure that the tested compound does not cause a general increase in locomotor activity, which could lead to a false positive result.[16]

Novelty-Suppressed Feeding (NSF) Test

The NSF test is used to assess anxiety- and depression-related behaviors.[17]

  • Apparatus: A novel, brightly lit open field arena (e.g., 50 x 50 cm).[18] A single food pellet is placed on a white platform in the center of the arena.

  • Procedure: Animals are food-deprived for a period (e.g., 16-24 hours) before the test.[17][18] Each animal is placed in a corner of the arena, and the latency to begin eating the food pellet is recorded.[18] The test duration is typically around 10-15 minutes.[19] Immediately after the test, the animal is returned to its home cage, and the amount of food consumed over a short period (e.g., 5 minutes) is measured to control for appetite.[18]

  • Data Analysis: A decrease in the latency to eat is indicative of an anxiolytic or antidepressant-like effect.[12]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of LY341495 and a typical experimental workflow.

LY341495_Mechanism_of_Action cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron mGluR2_3 mGluR2/3 Autoreceptor Glutamate_vesicle Glutamate Vesicle mGluR2_3->Glutamate_vesicle Inhibits Glutamate_release Increased Glutamate Release AMPA_R AMPA Receptor BDNF_release Increased BDNF Release AMPA_R->BDNF_release TrkB TrkB Receptor PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK MAPK Pathway TrkB->MAPK mTORC1 mTORC1 PI3K_Akt->mTORC1 Activates MAPK->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Activates _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Inhibits Synaptic_Proteins Synaptic Protein Synthesis (PSD-95, GluA1) p70S6K->Synaptic_Proteins Plasticity Enhanced Synaptic Plasticity & Antidepressant Effects Synaptic_Proteins->Plasticity LY341495 This compound LY341495->mGluR2_3 Blocks Glutamate_release->AMPA_R Activates BDNF_release->TrkB Activates

Caption: Proposed signaling pathway for the antidepressant-like effects of this compound.

The antidepressant effects of LY341495 are believed to be mediated through the blockade of presynaptic mGluR2/3 autoreceptors, which leads to an increase in synaptic glutamate levels.[5] This enhanced glutamate release stimulates postsynaptic AMPA receptors, resulting in the release of brain-derived neurotrophic factor (BDNF).[5][20] BDNF then activates TrkB receptors, which in turn stimulates downstream signaling pathways, including the PI3K/Akt and MAPK pathways.[5][20] Both of these pathways converge on the activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1).[4][5] The activation of mTORC1 signaling is a critical step, as it promotes the synthesis of synaptic proteins essential for synaptic plasticity, such as PSD-95 and GluA1.[4][5][20] This enhancement of synaptic plasticity in key brain regions like the prefrontal cortex and hippocampus is thought to underlie the rapid and sustained antidepressant-like effects of LY341495.[4][5]

FST_Workflow cluster_prep Preparation cluster_test Forced Swim Test cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., 1 hour in testing room) Drug_Admin Drug Administration (LY341495 or Vehicle) Animal_Acclimation->Drug_Admin Pre_Test Pre-Test Session (Rats only) (15 min) Drug_Admin->Pre_Test 24h before Test Session (Rats) Test_Session Test Session (Mice: 6 min; Rats: 5 min) Drug_Admin->Test_Session e.g., 30-60 min before test Pre_Test->Test_Session 24h later Video_Record Video Recording Test_Session->Video_Record Scoring Scoring of Immobility Time Video_Record->Scoring Stats Statistical Analysis Scoring->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: Generalized experimental workflow for the Forced Swim Test (FST).

Conclusion

The data strongly support the potential of this compound as a rapid-acting antidepressant. Its mechanism of action, centered on the modulation of the glutamatergic system and the activation of the mTOR signaling pathway, aligns with that of ketamine but offers the possibility of a different side-effect profile. Further research is warranted to fully elucidate its therapeutic potential and to translate these promising preclinical findings into clinical applications for the treatment of major depressive disorder. The synergistic effects observed with ketamine also open up new avenues for combination therapies that could enhance efficacy and reduce adverse effects.

References

A Technical Guide to the Role of (Rac)-LY341495 in Modulating Dopamine Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-LY341495 is a highly potent and selective competitive antagonist for group II metabotropic glutamate (B1630785) (mGlu) receptors, with nanomolar affinity for mGluR2 and mGluR3 subtypes.[1] While it does not directly interact with dopamine (B1211576) receptors, its modulation of the glutamatergic system precipitates significant indirect effects on dopaminergic neurotransmission. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role as a modulator of dopamine receptor function through the intricate crosstalk between glutamate and dopamine systems. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the underlying pathways and workflows to support advanced research and drug development.

Primary Mechanism of Action: Group II mGluR Antagonism

This compound exerts its primary effects by antagonizing group II mGluRs (mGluR2 and mGluR3). These receptors are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins.[2] Upon activation by glutamate, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] Group II mGluRs are predominantly located on presynaptic terminals of both glutamatergic and GABAergic neurons, where they act as inhibitory autoreceptors and heteroreceptors, reducing neurotransmitter release.[2][3]

By blocking these receptors, this compound disinhibits the presynaptic terminal, leading to an increase in the release of neurotransmitters, most notably glutamate. It is this primary action that initiates the cascade of events modulating the dopamine system.

Binding Affinity and Functional Potency

This compound demonstrates high potency for mGluR2 and mGluR3, with significantly lower affinity for group I and group III mGluRs, and no significant activity at ionotropic glutamate receptors.[1][4] This selectivity makes it a valuable pharmacological tool for isolating the function of group II mGluRs.

Table 1: In Vitro Potency of LY341495 at Human mGlu Receptor Subtypes

Receptor Subtype Functional Assay (IC50) Receptor Group Primary Transduction Mechanism
mGluR1a 7.8 µM[1][5] Group I Gαq/11 (Phosphoinositide Hydrolysis)
mGluR2 21 nM[1][5] Group II Gαi/o (Inhibition of cAMP)
mGluR3 14 nM[1][5] Group II Gαi/o (Inhibition of cAMP)
mGluR4 22 µM[1][5] Group III Gαi/o (Inhibition of cAMP)
mGluR5a 8.2 µM[1][5] Group I Gαq/11 (Phosphoinositide Hydrolysis)
mGluR7 990 nM[1][5] Group III Gαi/o (Inhibition of cAMP)

| mGluR8 | 170 nM[1][5] | Group III | Gαi/o (Inhibition of cAMP) |

Table 2: Binding Affinity of LY341495 at Human mGlu Receptors

Receptor Subtype Binding Affinity (Ki)
mGluR2 2.3 nM
mGluR3 1.3 nM
mGluR8 173 nM
mGluR7a 990 nM
mGluR1a 6800 nM
mGluR5a 8200 nM

| mGluR4a | 22000 nM |

Indirect Modulation of Dopamine Receptor Function

The interplay between the glutamate and dopamine systems is critical for regulating motor control, motivation, and cognition. Group II mGluRs play a significant role in this crosstalk. Studies have demonstrated that there is a significant glutamatergic tone on group II/III mGluRs that suppresses extracellular dopamine levels.[6]

The administration of group II mGluR antagonists, such as LY341495, has been shown to increase extracellular dopamine levels in key brain regions like the nucleus accumbens.[6] This effect is not due to direct action on dopamine receptors but is a downstream consequence of mGluR2/3 blockade.

Signaling Pathway of Indirect Dopamine Modulation

The antagonist action of this compound at presynaptic mGluR2/3 on a glutamatergic neuron prevents the inhibition of glutamate release. The resulting increase in synaptic glutamate can then excite downstream neurons, including dopaminergic neurons in areas like the ventral tegmental area (VTA) or their terminals in the nucleus accumbens, leading to increased dopamine release.

G LY341495 This compound mGluR2_3 Presynaptic mGluR2/3 (on Glutamatergic Terminal) LY341495->mGluR2_3 Antagonizes (Blocks) Glutamate_Release Glutamate Release LY341495->Glutamate_Release Leads to Disinhibition (Increased Release) mGluR2_3->Glutamate_Release Normally Inhibits Adenylyl_Cyclase Adenylyl Cyclase Inhibition mGluR2_3->Adenylyl_Cyclase Normally Inhibits Postsynaptic_Neuron Postsynaptic Neuron (e.g., Dopaminergic Neuron) Glutamate_Release->Postsynaptic_Neuron Excites Dopamine_Release Dopamine Release Postsynaptic_Neuron->Dopamine_Release Triggers

Caption: Proposed mechanism of LY341495 on dopamine release.

Experimental Protocols

Reproducing and building upon existing research requires meticulous attention to experimental detail. The following sections outline standardized protocols for key assays used to characterize the effects of this compound.

Protocol: Radioligand Binding Assay for Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of this compound for a target receptor by measuring its ability to compete with a radiolabeled ligand.[7][8][9]

Objective: To calculate the Ki of a test compound (this compound) at a specific receptor subtype.

Materials:

  • Receptor Source: Cell membranes from cell lines expressing the target receptor (e.g., CHO or HEK293 cells) or homogenized brain tissue.[4][7]

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]LY341495 for mGluR2/3).[4]

  • Test Compound: this compound at various concentrations.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[7]

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a cell harvester.[7]

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in cold lysis buffer and pellet the membranes via centrifugation (e.g., 20,000 x g for 10 min at 4°C). Resuspend and wash the pellet. Finally, resuspend the membrane pellet in the assay buffer. Determine protein concentration (e.g., BCA assay).[7]

  • Assay Setup: In a 96-well plate, combine the membrane preparation (50-120 µg protein), a fixed concentration of radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled test compound (this compound).[7][10]

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[7]

  • Separation: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter, which traps the receptor-bound radioligand. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Membranes (from cells or tissue) A1 Incubate Membranes, Radioligand & Compound P1->A1 P2 Prepare Radioligand and Test Compound Dilutions P2->A1 A2 Separate Bound/Free Ligand (Rapid Filtration) A1->A2 A3 Quantify Bound Radioactivity (Scintillation Counting) A2->A3 D1 Plot Competition Curve (% Bound vs. [Compound]) A3->D1 D2 Calculate IC50 D1->D2 D3 Calculate Ki (Cheng-Prusoff Equation) D2->D3

Caption: Workflow for a competitive radioligand binding assay.
Protocol: Gαi-Coupled cAMP Functional Assay

This protocol measures the antagonist activity of this compound at Gαi-coupled receptors like mGluR2/3 by quantifying its ability to reverse agonist-induced inhibition of cAMP production.[11][12]

Objective: To determine the functional potency (IC50) of this compound.

Materials:

  • Cell Line: A cell line stably expressing the Gαi-coupled receptor of interest (e.g., mGluR2 or mGluR3).

  • Agonist: A known agonist for the receptor (e.g., L-CCG-I or ACPD).[1][13]

  • Antagonist: this compound.

  • Stimulant: Forskolin (B1673556) (to stimulate adenylyl cyclase and raise basal cAMP levels).[1]

  • cAMP Detection Kit: e.g., HTRF, AlphaScreen, or GloSensor™ cAMP assay kits.[14][15]

  • Cell Culture reagents and multi-well plates.

Procedure:

  • Cell Plating: Seed cells into an appropriate multi-well plate (e.g., 384-well) and grow to near confluence.[12]

  • Antagonist Pre-incubation: Wash the cells and add varying concentrations of the antagonist (this compound). Incubate for a short period (e.g., 15-30 minutes) at room temperature.[11][14]

  • Agonist/Forskolin Stimulation: Add a solution containing a fixed concentration of the agonist (typically the EC80) and a fixed concentration of forskolin to all wells. This will challenge the antagonist and stimulate cAMP production. Incubate for a defined period (e.g., 30 minutes).[11]

  • Cell Lysis and Detection: Lyse the cells and perform the cAMP detection step according to the manufacturer's protocol for the chosen assay kit. This typically involves adding lysis and detection reagents that contain a labeled cAMP tracer and a specific antibody.

  • Signal Reading: Read the plate on a compatible plate reader. The signal is typically inversely proportional to the amount of cAMP produced in the cells.[11]

  • Data Analysis: Plot the signal against the log concentration of the antagonist. The resulting curve will show the antagonist's ability to block the agonist effect. Calculate the IC50 value from this curve, which represents the concentration of antagonist required to reverse 50% of the agonist's inhibitory effect.

Protocol: In Vivo Microdialysis

This protocol measures the extracellular levels of neurotransmitters like dopamine in the brain of a live, often freely moving, animal. It is used to assess the effect of this compound on dopamine release in specific brain regions.[6][16][17]

Objective: To measure changes in extracellular dopamine concentration in a specific brain region (e.g., nucleus accumbens) following administration of this compound.

Materials:

  • Animal Model: Typically rats or mice.

  • Stereotaxic Apparatus: For precise surgical implantation of the microdialysis probe.

  • Microdialysis Probe: A small, semi-permeable membrane probe.

  • Perfusion Pump: To deliver artificial cerebrospinal fluid (aCSF) through the probe at a slow, constant rate (e.g., 1-2 µL/min).

  • Fraction Collector: To collect dialysate samples at regular intervals (e.g., every 10-20 minutes).

  • Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) is the gold standard for quantifying dopamine in dialysate samples.

  • This compound for systemic (i.p.) or local (via reverse dialysis) administration.

Procedure:

  • Surgical Implantation: Anesthetize the animal and use a stereotaxic frame to surgically implant the microdialysis probe into the target brain region. Allow the animal to recover.

  • Probe Perfusion: Begin perfusing the probe with aCSF. Allow the system to stabilize and collect several baseline samples to establish the basal dopamine level.

  • Drug Administration: Administer this compound either systemically (e.g., intraperitoneal injection) or locally through the probe (reverse dialysis).

  • Sample Collection: Continue collecting dialysate samples at regular intervals for a set period post-administration.

  • Sample Analysis: Analyze the collected dialysate samples for dopamine content using HPLC-ED.

  • Data Analysis: Quantify the dopamine concentration in each sample. Express the results as a percentage change from the pre-drug baseline level. Plot the time course of dopamine concentration changes.

Summary and Conclusion

This compound is a powerful pharmacological tool whose primary action as a potent group II mGluR antagonist provides a robust mechanism for indirectly modulating the dopamine system. It does not bind to dopamine receptors, but by blocking the inhibitory mGluR2 and mGluR3 on presynaptic terminals, it increases glutamate release.[1][2] This glutamatergic surge can, in turn, stimulate dopaminergic neurons to increase dopamine release in critical brain circuits.[6] Understanding this indirect mechanism is crucial for interpreting data from studies using this compound and for the development of novel therapeutics targeting the glutamate-dopamine interface for psychiatric and neurological disorders. The protocols and data presented in this guide offer a foundational resource for researchers in this field.

References

Methodological & Application

Application Notes and Protocols for Intraperitoneal Injection of (Rac)-LY341495 in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the intraperitoneal (i.p.) injection of the mGlu2/3 receptor antagonist, (Rac)-LY341495, in rats for research purposes. It includes information on solution preparation, dosing, and experimental considerations, along with a summary of reported dose-responses and a schematic of the relevant signaling pathway.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound administered intraperitoneally in rats, as reported in the scientific literature.

Table 1: Dose-Response of this compound on Recognition Memory in Rats

Dose (mg/kg, i.p.)Effect on Recognition MemoryStudy Reference
0.05No impairment; counteracted extinction of recognition memory.[1][2]
0.1No impairment; counteracted extinction of recognition memory.[1][2]
0.3Disrupted performance in the novel object recognition task.[1][2]
1Disrupted performance in the novel object recognition task.[1][2]
3Disrupted performance in the novel object recognition task.[1][2]

Table 2: Effect of this compound on Locomotor Activity in Rats

Dose (mg/kg, i.p.)Effect on Locomotor ActivityStudy Reference
0.05 - 3No significant effect on locomotor activity was observed in the context of the novel object recognition task.[1]

Experimental Protocols

This section outlines the detailed methodology for the preparation and administration of this compound via intraperitoneal injection in rats.

Materials
  • This compound powder

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.9% Sodium Chloride (Saline) solution, sterile

  • 1 M Hydrochloric Acid (HCl) solution

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • pH meter or pH strips

  • Sterile syringes (1 mL or appropriate size)

  • Sterile needles (25-27 gauge)

  • Rat restraint device (optional, but recommended for safe handling)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Preparation of this compound Injection Solution

This compound has limited water solubility. The following procedure is recommended for preparing a solution for intraperitoneal injection. It is crucial to prepare the solution fresh on the day of the experiment.

  • Weighing the Compound: Accurately weigh the required amount of this compound powder based on the desired dose and the number of animals to be injected.

  • Initial Dissolution: Place the weighed powder into a sterile microcentrifuge tube or vial. Add a small volume of 0.1 M NaOH to dissolve the powder. Vortex thoroughly until the powder is completely dissolved.[1]

  • Dilution with Saline: Add sterile 0.9% saline to achieve the final desired concentration. For example, to prepare a 1 mg/mL solution, dissolve 1 mg of LY341495 in a final volume of 1 mL.

  • pH Adjustment: Measure the pH of the solution using a calibrated pH meter or pH strips. The target pH should be within the physiological range of 7.4-7.8.[1] Carefully add 1 M HCl dropwise while monitoring the pH until the target range is reached. Be cautious not to add too much acid at once.

  • Final Volume Adjustment: If necessary, add more sterile 0.9% saline to reach the final desired volume.

  • Sterilization (Optional but Recommended): If not prepared under aseptic conditions, the final solution can be sterilized by filtering through a 0.22 µm syringe filter into a sterile vial.

Intraperitoneal Injection Procedure in Rats

The standard injection volume is 1 mL/kg of body weight.[1]

  • Animal Handling and Restraint: Gently handle the rat to minimize stress. Proper restraint is crucial for a safe and accurate injection. One common method is to hold the rat firmly by the scruff of the neck and support its body.

  • Locating the Injection Site: The recommended site for intraperitoneal injection is the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum, which is located on the left side, and the bladder.

  • Injection:

    • Use a new sterile syringe and needle for each animal.

    • Draw the prepared this compound solution into the syringe.

    • Tilt the rat's head downwards at a slight angle.

    • Insert the needle at a 30-45 degree angle into the lower right abdominal quadrant.

    • Gently aspirate by pulling back the plunger slightly to ensure that no blood or urine is drawn into the syringe. If fluid enters the syringe, withdraw the needle and inject at a different site with a new sterile needle.

    • If there is no aspirate, slowly and steadily inject the solution.

  • Post-Injection Monitoring: After the injection, return the rat to its cage and monitor it for any signs of distress or adverse reactions.

Signaling Pathway and Experimental Workflow

Signaling Pathway of mGlu2/3 Receptor Antagonism

This compound is an antagonist of group II metabotropic glutamate (B1630785) receptors (mGlu2 and mGlu3). These receptors are Gαi/o-coupled, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. By blocking these receptors, this compound prevents this inhibitory signaling cascade. Furthermore, mGlu2/3 receptors can also modulate other signaling pathways, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.

mGlu2_3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm mGluR mGlu2/3 Receptor G_protein Gαi/o mGluR->G_protein Activates MAPK_pathway MAPK/ERK Pathway mGluR->MAPK_pathway Modulates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets MAPK_pathway->Cellular_Response LY341495 This compound LY341495->mGluR Antagonism

Caption: Signaling pathway of mGlu2/3 receptor antagonism by this compound.

Experimental Workflow for Intraperitoneal Injection

The following diagram illustrates the key steps in the experimental workflow for the intraperitoneal injection of this compound in rats.

IP_Injection_Workflow cluster_prep Preparation cluster_injection Injection Procedure cluster_post Post-Injection weigh 1. Weigh this compound dissolve 2. Dissolve in 0.1M NaOH weigh->dissolve dilute 3. Dilute with 0.9% Saline dissolve->dilute adjust_ph 4. Adjust pH to 7.4-7.8 with HCl dilute->adjust_ph restrain 5. Restrain Rat adjust_ph->restrain locate 6. Locate Injection Site (Lower Right Quadrant) restrain->locate inject 7. Inject Intraperitoneally (1 mL/kg) locate->inject monitor 8. Monitor Animal inject->monitor behavioral_testing 9. Behavioral/Physiological Testing monitor->behavioral_testing

Caption: Experimental workflow for intraperitoneal injection of this compound in rats.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-LY341495 is a potent and selective antagonist of group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3).[1][2][3] These receptors are implicated in a variety of central nervous system functions, and their modulation has shown therapeutic potential in preclinical models of depression and cognitive disorders.[4][5] This document provides detailed application notes and protocols for the use of this compound in in vivo rodent studies, with a focus on recommended dosages, administration routes, and relevant behavioral assays.

Data Presentation

Recommended Intraperitoneal (i.p.) Dosages of this compound in Rodents
Animal Model Application Effective Dose Range (mg/kg) Observed Effects Reference
Rat Memory Enhancement (Novel Object Recognition)0.05 - 0.1Counteracted the extinction of recognition memory.[6][7]
Rat Memory Impairment (Novel Object Recognition)0.3 - 3Disrupted performance in the recognition memory procedure.[6][7]
Mouse Antidepressant-like Effects (Forced Swim Test)1Reversed chronic unpredictable mild stress-induced behavioral effects.[4]
Mouse Antidepressant-like Effects (Chronic Unpredictable Mild Stress)0.3 (in combination with ketamine)A non-effective dose of LY341495 enhanced the antidepressant-like effect of a non-effective dose of ketamine.[4]
Mouse Working Memory Improvement (Y-maze test)Not specifiedA single treatment significantly improved performance in socially isolated mice.[5]

Note: The racemic mixture, this compound, is often used in initial in vivo screening. It is important to note that the activity resides in the (2S,1'S,2'S)-isomer, LY341495.

Signaling Pathway

This compound acts as an antagonist at presynaptic mGluR2/3 autoreceptors, which normally inhibit glutamate release. By blocking these receptors, this compound increases the synaptic concentration of glutamate. This leads to the activation of postsynaptic AMPA and NMDA receptors. The subsequent signaling cascade involves the activation of Brain-Derived Neurotrophic Factor (BDNF) signaling through its receptor, TrkB. This, in turn, activates downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways, ultimately leading to the activation of the mammalian target of rapamycin (B549165) (mTORC1) signaling. Activated mTORC1 promotes the synthesis of synaptic proteins, such as PSD-95 and GluA1, which are crucial for synaptic plasticity and are thought to underlie the antidepressant and cognitive-enhancing effects of the compound.

LY341495_Signaling_Pathway LY341495 This compound mGluR2_3 mGluR2/3 (presynaptic) LY341495->mGluR2_3 antagonizes Glutamate_release Glutamate Release mGluR2_3->Glutamate_release inhibits Glutamate_synapse Synaptic Glutamate Glutamate_release->Glutamate_synapse AMPA_NMDA AMPA/NMDA Receptors (postsynaptic) Glutamate_synapse->AMPA_NMDA activates BDNF_release BDNF Release AMPA_NMDA->BDNF_release TrkB TrkB Receptor BDNF_release->TrkB activates PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK MAPK Pathway TrkB->MAPK mTORC1 mTORC1 Activation PI3K_Akt->mTORC1 MAPK->mTORC1 Synaptic_proteins Synaptic Protein Synthesis (PSD-95, GluA1) mTORC1->Synaptic_proteins promotes Synaptic_plasticity Enhanced Synaptic Plasticity Synaptic_proteins->Synaptic_plasticity Therapeutic_effects Antidepressant & Cognitive Effects Synaptic_plasticity->Therapeutic_effects

Signaling pathway of this compound.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.9% Sodium Chloride (Saline), sterile

  • 1 M Hydrochloric Acid (HCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • pH meter or pH strips

Procedure:

  • Weigh the desired amount of this compound powder.

  • Dissolve the powder in a small volume of 0.1 M NaOH.

  • Vortex thoroughly until the powder is completely dissolved.

  • Bring the solution to the final desired volume with sterile 0.9% saline.

  • Adjust the pH of the final solution to 7.2-7.4 using 1 M HCl. This step is crucial for minimizing irritation at the injection site.

  • Sterile filter the solution through a 0.22 µm syringe filter into a sterile vial.

  • Store the prepared solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Vehicle Control: The vehicle control solution should be prepared in the same manner, containing the same concentrations of NaOH and HCl in saline, with the pH adjusted accordingly.

Administration Protocols

a) Intraperitoneal (i.p.) Injection:

  • Animal Restraint: Gently restrain the rodent by scruffing the neck and back to expose the abdomen.

  • Injection Site: The lower right or left abdominal quadrant is the preferred site for i.p. injections.

  • Procedure: Insert a 25-27 gauge needle at a 15-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate entry into the bladder, intestines, or a blood vessel. Inject the solution slowly.

  • Volume: The typical injection volume for mice is 10 µL/g of body weight (e.g., 0.2 mL for a 20 g mouse). For rats, the volume is typically 1 mL/kg of body weight.

b) Oral Gavage (p.o.):

  • Animal Restraint: Firmly restrain the animal to prevent movement and ensure the head and neck are in a straight line with the body.

  • Gavage Needle: Use a flexible or rigid, ball-tipped gavage needle of the appropriate size for the animal (e.g., 20-22 gauge for mice, 16-18 gauge for rats).

  • Procedure: Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube. Do not force the needle. If resistance is met, withdraw and re-insert.

  • Volume: The maximum recommended volume for oral gavage in mice is 10 mL/kg and for rats is 20 mL/kg.[8]

c) Intravenous (i.v.) Injection:

Note: Specific protocols for intravenous administration of this compound were not found in the searched literature. The following is a general guideline.

  • Animal Restraint: Restrain the animal in a suitable device that allows access to the lateral tail vein.

  • Procedure: Warm the tail with a heat lamp or warm water to dilate the vein. Insert a 27-30 gauge needle into the lateral tail vein. A successful insertion is often indicated by a flash of blood in the needle hub. Inject the solution slowly.

  • Volume: The maximum recommended bolus i.v. injection volume is 5 mL/kg for both mice and rats. For infusions, the rate should be carefully controlled.

Behavioral Assays

a) Novel Object Recognition (NOR) Test (for Memory Assessment in Rats):

This test is based on the innate tendency of rodents to explore novel objects more than familiar ones.[6]

Apparatus:

  • An open-field arena (e.g., 50 cm x 50 cm x 40 cm).

  • Two sets of identical objects (e.g., plastic blocks, metal cubes) that are heavy enough not to be displaced by the animal.

Procedure:

  • Habituation: On day 1, allow each rat to freely explore the empty arena for 10 minutes.

  • Training (Familiarization): On day 2, place two identical objects (A and A) in the arena. Place the rat in the arena and allow it to explore for a set period (e.g., 5 minutes).

  • Testing (Choice): After a retention interval (e.g., 1 hour or 24 hours), replace one of the familiar objects with a novel object (B). Place the rat back in the arena and record the time spent exploring each object for a set period (e.g., 5 minutes). Exploration is defined as sniffing or touching the object with the nose.

Data Analysis:

  • Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A positive DI indicates a preference for the novel object and intact recognition memory.

NOR_Workflow Habituation Day 1: Habituation (Empty Arena) Training Day 2: Training (Two Identical Objects) Habituation->Training Retention Retention Interval (e.g., 1h or 24h) Training->Retention Testing Day 2: Testing (One Familiar, One Novel Object) Retention->Testing Data_Analysis Data Analysis (Discrimination Index) Testing->Data_Analysis

Novel Object Recognition Test Workflow.

b) Forced Swim Test (FST) (for Antidepressant-like Effects in Mice):

This test is based on the principle that rodents will develop an immobile posture after an initial period of struggling when placed in an inescapable container of water. Antidepressant treatments reduce the duration of immobility.[9]

Apparatus:

  • A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

Procedure:

  • Pre-test (optional but recommended for rats, less common for mice): On day 1, place the mouse in the cylinder for 15 minutes.

  • Test: On day 2, 24 hours after the pre-test, place the mouse back in the cylinder for 6 minutes. Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.

Data Analysis:

  • Measure the total time spent immobile during the last 4 minutes of the test. A significant decrease in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.[10]

FST_Workflow Pre_Test Day 1 (Optional): Pre-Test (15 min swim) Test Day 2: Test Session (6 min swim) Pre_Test->Test Recording Record Immobility (Last 4 minutes) Test->Recording Data_Analysis Data Analysis (Total Immobility Time) Recording->Data_Analysis

Forced Swim Test Workflow.

Safety and Toxicity

The searched literature did not provide specific LD50 values or detailed toxicology reports for this compound in rodents. However, some studies suggest that mGluR2/3 antagonists may have a better safety profile than other glutamatergic modulators like ketamine, with a lower potential for psychotomimetic side effects.[4] In one study, doses up to 3 mg/kg (i.p.) in rats did not induce changes in locomotor activity, suggesting a lack of sedative or stimulant effects at these doses.[6] Nevertheless, as with any experimental compound, it is crucial to conduct thorough dose-response studies and carefully monitor animals for any signs of adverse effects. Standard toxicological assessments should be considered for long-term studies.

Disclaimer

This document is intended for research purposes only and should not be used for clinical or diagnostic applications. The information provided is based on a review of the available scientific literature. Researchers should always consult primary literature and adhere to their institution's animal care and use guidelines. The optimal dosage and protocol may vary depending on the specific experimental conditions, rodent strain, and research question.

References

Application Notes and Protocols for (Rac)-LY341495 in Electrophysiology Slice Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-LY341495 is a highly potent and selective competitive antagonist of group II metabotropic glutamate (B1630785) receptors (mGluRs), with a rank order of potency of mGlu3 ≥ mGlu2 > mGlu8 > mGlu7 >> mGlu1a = mGlu5a > mGlu4.[1] Its high affinity for mGlu2 and mGlu3 receptors, which are predominantly located presynaptically and negatively coupled to adenylyl cyclase, makes it an invaluable tool for dissecting the role of these receptors in synaptic transmission and plasticity.[1][2] This document provides detailed application notes and protocols for the use of this compound in electrophysiological recordings from acute brain slices.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on various electrophysiological parameters as reported in the literature. Due to the diverse experimental conditions across studies, direct comparisons should be made with caution.

Table 1: Antagonist Potency of LY341495 at mGlu Receptors

mGluR SubtypeAgonistAssayIC50 / KDReference
mGlu2(1S,3R)-ACPDInhibition of forskolin-stimulated cAMP formation (human recombinant)21 nM (IC50)[1]
mGlu3(1S,3R)-ACPDInhibition of forskolin-stimulated cAMP formation (human recombinant)14 nM (IC50)[1]
mGlu8L-AP4Inhibition of L-AP4 responses (human recombinant)170 nM (IC50)[1]
mGlu7L-AP4Inhibition of L-AP4 responses (human recombinant)990 nM (IC50)[1]
mGlu1aQuisqualatePI hydrolysis (human recombinant)7.8 µM (IC50)[1]
mGlu5aQuisqualatePI hydrolysis (human recombinant)8.2 µM (IC50)[1]
mGlu4L-AP4Inhibition of L-AP4 responses (human recombinant)22 µM (IC50)[1]
Group II (native)(2R,4R)-APDCDepression of fDR-VRP (neonatal rat spinal cord)2.3 ± 0.3 nM (KD)[3]
Group I (native)(1S,3R)-ACPDDepolarization of motoneurons (neonatal rat spinal cord)2.6 ± 0.6 µM (KD)[3]

Table 2: Effects of LY341495 on Synaptic Transmission and Neuronal Activity

Brain RegionPreparationLY341495 ConcentrationEffectReference
Auditory Cortex (P28-42)Acute Slice2 µMIncreased EPSC amplitude, Reduced short-term facilitation[4]
Auditory Cortex (P13-17)Acute Slice2 µMNo effect on EPSC amplitude or short-term facilitation[4]
WAG/Rij rat (in vivo)EEG0.33, 1, or 5 mg/kg (i.p.)Dose-dependent reduction in the number of spike-wave discharges[5]
Neonatal Rat Spinal CordHemisected cord100 µMNo significant effect on NMDA, AMPA, or kainate receptor-mediated responses[3]
Hippocampus (CA1)Acute Slice100 µMBlocked DHPG-induced long-lasting depression of AMPA receptor-mediated synaptic transmission[6]
Hippocampus (CA1)Acute Slice100 µMFailed to antagonize NMDA receptor-dependent LTP[6]

Experimental Protocols

Protocol 1: Preparation of Acute Hippocampal Slices for Electrophysiology

This protocol is adapted from standard procedures for preparing acute brain slices and is suitable for subsequent patch-clamp recordings to investigate the effects of this compound.

Materials:

  • Animal: C57BL/6 mouse (P21-P35)

  • Solutions:

    • Slicing Solution (NMDG-based, ice-cold and bubbled with 95% O₂ / 5% CO₂): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 30 mM NaHCO₃, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl₂·4H₂O, 10 mM MgSO₄·7H₂O. Adjust pH to 7.3-7.4 with HCl.

    • Artificial Cerebrospinal Fluid (aCSF, bubbled with 95% O₂ / 5% CO₂): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 24 mM NaHCO₃, 12.5 mM glucose, 2 mM CaCl₂·4H₂O, 1 mM MgSO₄·7H₂O.

  • Equipment: Vibrating microtome (vibratome), dissection tools, recovery chamber, recording chamber.

Procedure:

  • Anesthesia and Dissection: Anesthetize the mouse with isoflurane (B1672236) and decapitate. Rapidly dissect the brain and place it in ice-cold, oxygenated slicing solution.

  • Slicing:

    • Mount the brain on the vibratome stage.

    • Cut 300-400 µm thick coronal or sagittal slices of the hippocampus in the ice-cold, oxygenated slicing solution.

  • Recovery:

    • Transfer the slices to a recovery chamber containing slicing solution at 32-34°C for 10-15 minutes.

    • Subsequently, transfer the slices to a holding chamber with aCSF at room temperature and allow them to recover for at least 1 hour before recording. Continuously bubble both recovery and holding solutions with 95% O₂ / 5% CO₂.

Protocol 2: Whole-Cell Patch-Clamp Recording in Acute Hippocampal Slices

This protocol describes how to perform whole-cell patch-clamp recordings to measure the effects of this compound on synaptic transmission.

Materials:

  • Prepared Acute Hippocampal Slices (from Protocol 1)

  • This compound stock solution: Prepare a stock solution (e.g., 10 mM in DMSO) and dilute to the final desired concentration in aCSF on the day of the experiment.

  • Internal Solution (for recording pipettes): For recording excitatory postsynaptic currents (EPSCs): 135 mM Cs-methanesulfonate, 8 mM NaCl, 10 mM HEPES, 0.5 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, 5 mM QX-314. Adjust pH to 7.2-7.3 with CsOH.

  • Recording Setup: Patch-clamp amplifier, data acquisition system, microscope with DIC optics, micromanipulators, perfusion system.

Procedure:

  • Slice Transfer: Transfer a recovered slice to the recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

  • Cell Identification: Using DIC optics, identify a pyramidal neuron in the CA1 region of the hippocampus.

  • Patching:

    • Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

    • Approach the selected neuron and form a gigaohm seal.

    • Rupture the membrane to achieve the whole-cell configuration.

  • Baseline Recording:

    • Record baseline synaptic activity (e.g., evoked EPSCs by stimulating Schaffer collaterals) for at least 10-15 minutes to ensure a stable recording.

    • For paired-pulse facilitation (PPF) experiments, deliver two closely spaced stimuli (e.g., 50 ms (B15284909) inter-stimulus interval) and measure the ratio of the second EPSC amplitude to the first (PPR = P2/P1).

  • Application of this compound:

    • Bath-apply this compound at the desired concentration (e.g., 1-10 µM for general group II/III antagonism, or lower nanomolar concentrations for selective group II antagonism) through the perfusion system.

    • Allow the drug to equilibrate for at least 10-15 minutes.

  • Data Acquisition:

    • Record synaptic responses in the presence of this compound.

    • To investigate its effect on neuronal firing, record spontaneous or current-evoked action potentials in current-clamp mode.

  • Washout: If required, wash out the drug by perfusing with drug-free aCSF for 20-30 minutes and record the recovery of synaptic responses.

Mandatory Visualizations

Signaling Pathway of Group II mGluRs

G_protein_signaling cluster_presynaptic Presynaptic Terminal Glutamate Glutamate mGluR2_3 Group II mGluR (mGlu2/3) Glutamate->mGluR2_3 Activates G_protein Gαi/o Gβγ mGluR2_3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi/o) Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits (Gβγ) cAMP cAMP ATP ATP ATP->cAMP Converted by AC Vesicle_release ↓ Glutamate Release Ca_channel->Vesicle_release LY341495 This compound LY341495->mGluR2_3 Antagonizes

Caption: Signaling pathway of presynaptic group II mGluRs and the antagonistic action of this compound.

Experimental Workflow for Electrophysiology Slice Recordings

experimental_workflow cluster_prep Slice Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Anesthesia Anesthesia Dissection Dissection Anesthesia->Dissection Slicing Slicing Dissection->Slicing Recovery Recovery Slicing->Recovery Transfer_to_chamber Transfer Slice to Recording Chamber Recovery->Transfer_to_chamber Cell_ID Identify Neuron Transfer_to_chamber->Cell_ID Patching Whole-cell Patch Cell_ID->Patching Baseline Record Baseline Patching->Baseline Drug_app Apply this compound Baseline->Drug_app Data_acq Record Drug Effect Drug_app->Data_acq Washout Washout Data_acq->Washout Analysis Analyze Synaptic Parameters Washout->Analysis

Caption: Workflow for investigating this compound effects in acute brain slices.

Logical Relationship of LY341495 Action

logical_relationship cluster_drug_action Pharmacological Intervention cluster_receptor_level Receptor Level cluster_cellular_effect Cellular Effect cluster_synaptic_outcome Synaptic Outcome LY341495 This compound Application mGluR_block Blockade of presynaptic Group II mGluRs LY341495->mGluR_block Inhibition_removal Disinhibition of Adenylyl Cyclase mGluR_block->Inhibition_removal Ca_disinhibition Disinhibition of Ca²⁺ Channels mGluR_block->Ca_disinhibition Glutamate_increase Increased Glutamate Release Probability Inhibition_removal->Glutamate_increase Ca_disinhibition->Glutamate_increase EPSC_change Altered EPSC Amplitude & Paired-Pulse Ratio Glutamate_increase->EPSC_change

Caption: Logical flow from this compound application to altered synaptic output.

References

Application of (Rac)-LY341495 in Behavioral Neuroscience: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-LY341495 is a potent and selective antagonist for the group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3), making it a valuable tool for investigating the role of these receptors in various central nervous system functions and disorders. This document provides detailed application notes and experimental protocols for the use of this compound in behavioral neuroscience research, targeted at researchers, scientists, and drug development professionals.

Application Notes

This compound has been instrumental in elucidating the complex role of mGluR2/3 in modulating neurotransmission and its subsequent effects on behavior. It is widely used in preclinical studies to investigate its potential as a therapeutic agent for psychiatric and neurological disorders.

Mechanism of Action: As a competitive antagonist, this compound blocks the activation of mGluR2 and mGluR3 by the endogenous ligand, glutamate. These receptors are primarily located presynaptically, where they act as autoreceptors to inhibit glutamate release. By blocking these receptors, LY341495 increases the synaptic concentration of glutamate. This enhancement of glutamatergic transmission is believed to underlie many of its observed behavioral effects.

Behavioral Indications:

  • Antidepressant-like Effects: Numerous studies have demonstrated that LY341495 exhibits rapid and sustained antidepressant-like effects in various animal models of depression, such as the forced swim test and chronic unpredictable stress models.[1][2][3][4]

  • Anxiolytic-like Effects: The role of LY341495 in anxiety is more complex. While some studies report anxiolytic-like effects, particularly in the marble burying test, others have found no effect in paradigms like the elevated plus maze.[1][2]

  • Cognitive Modulation: LY341495 has been shown to have dose-dependent effects on learning and memory. Low doses may enhance cognitive performance, particularly in tasks assessing working and recognition memory, while higher doses can be disruptive.[5][6][7]

Pharmacokinetics and Administration: this compound is typically administered via intraperitoneal (i.p.) injection. It is often dissolved in a vehicle such as saline, sometimes with the aid of a small amount of NaOH to improve solubility, followed by pH adjustment.

Quantitative Data Summary

The following tables summarize the quantitative data from key behavioral studies investigating the effects of this compound.

Table 1: Effects of this compound on Models of Depression and Anxiety

Behavioral TestSpeciesDose Range (mg/kg, i.p.)OutcomeReference
Forced Swim TestMouse0.3 - 3Reduced immobility time[1][2]
Marble Burying TestMouse1 - 3Reduced number of marbles buried[1][2]
Elevated Plus MazeMouse1 - 3No significant effect[1][2]
Chronic Unpredictable StressMouse0.3 - 1Reversal of stress-induced behavioral deficits[4]

Table 2: Effects of this compound on Learning and Memory

Behavioral TestSpeciesDose Range (mg/kg, i.p.)OutcomeReference
Novel Object RecognitionRat0.05 - 0.1Enhanced recognition memory (counteracted extinction)[5][7]
Novel Object RecognitionRat0.3 - 3Impaired recognition memory[5][7]
Y-Maze TestMouseNot specifiedImproved working memory in socially isolated mice[6]

Signaling Pathway

This compound, by antagonizing presynaptic mGluR2/3, leads to an increase in synaptic glutamate levels. This glutamate then acts on postsynaptic receptors, initiating a cascade of intracellular signaling events that are thought to underlie its behavioral effects. A key pathway involves the activation of brain-derived neurotrophic factor (BDNF) signaling.

LY341495_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal cluster_mTORC1 mTORC1 Signaling cluster_BDNF BDNF Signaling LY341495 This compound mGluR2_3 mGluR2/3 LY341495->mGluR2_3 Antagonizes Glutamate_Vesicle Glutamate Vesicles mGluR2_3->Glutamate_Vesicle Inhibits Glutamate Release Glutamate_Release Glutamate_Vesicle->Glutamate_Release Increased Release Glutamate Glutamate Glutamate_Release->Glutamate Glutamate->mGluR2_3 AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Activates mTORC1 mTORC1 p70S6K p70S6K mTORC1->p70S6K _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Synaptic_Proteins Synaptic Protein Synthesis (e.g., PSD-95, GluA1) p70S6K->Synaptic_Proteins _4E_BP1->Synaptic_Proteins Synaptic_Plasticity Synaptic_Plasticity Synaptic_Proteins->Synaptic_Plasticity Enhanced Synaptic Plasticity & Antidepressant Effects BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Activates PI3K_Akt PI3K/Akt TrkB->PI3K_Akt MAPK MAPK TrkB->MAPK PI3K_Akt->mTORC1 MAPK->mTORC1 AMPA_Receptor->BDNF Induces Release

Caption: Signaling pathway of this compound.

Experimental Workflow

The following diagram illustrates a general experimental workflow for investigating the behavioral effects of this compound in rodents.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (1-2 weeks) Habituation Habituation to Handling & Test Environment Animal_Acclimation->Habituation Drug_Preparation Prepare this compound Solution Habituation->Drug_Preparation Administration Administer this compound (i.p.) or Vehicle Drug_Preparation->Administration Behavioral_Assay Perform Behavioral Assay (e.g., FST, NOR, etc.) Administration->Behavioral_Assay Data_Collection Record and Score Behavior Behavioral_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: General experimental workflow.

Experimental Protocols

1. Drug Preparation

  • Compound: this compound

  • Vehicle: 0.9% Saline

  • Procedure:

    • Weigh the desired amount of this compound.

    • Dissolve in a small volume of 0.1 M NaOH.

    • Add 0.9% saline to reach the final desired volume.

    • Adjust the pH of the solution to 7.2-7.4 with 1 M HCl.

    • Administer intraperitoneally (i.p.) at a volume of 10 ml/kg body weight.

    • Prepare fresh on the day of the experiment.

2. Forced Swim Test (Mouse)

  • Apparatus: A transparent plastic cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Acclimate mice to the testing room for at least 1 hour before the test.

    • Gently place each mouse into the cylinder for a 6-minute session.

    • Record the entire session using a video camera.

    • After 6 minutes, remove the mouse, dry it with a towel, and return it to its home cage.

    • The water should be changed between each animal.

  • Data Analysis: Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of active, escape-oriented behaviors (e.g., swimming, climbing), with movements being limited to those necessary to keep the head above water.

3. Marble Burying Test (Mouse)

  • Apparatus: A standard mouse cage (e.g., 45 cm x 24 cm x 20 cm) filled with 5 cm of clean bedding. Twenty-five glass marbles (1.5 cm diameter) are evenly spaced on the surface of the bedding.

  • Procedure:

    • Acclimate mice to the testing room for at least 1 hour.

    • Place a single mouse in the prepared cage.

    • Leave the mouse undisturbed for 30 minutes.

    • After 30 minutes, carefully remove the mouse and return it to its home cage.

  • Data Analysis: Count the number of marbles that are at least two-thirds buried in the bedding.

4. Novel Object Recognition Test (Rat)

  • Apparatus: An open-field arena (e.g., 50 cm x 50 cm x 40 cm). Two sets of three identical objects that are heavy enough not to be displaced by the rat.

  • Procedure:

    • Habituation: Allow each rat to explore the empty arena for 5-10 minutes on two consecutive days.

    • Familiarization Phase (Day 3): Place two identical objects in the arena. Allow the rat to explore the objects for 5 minutes.

    • Inter-Trial Interval (ITI): Return the rat to its home cage for a specific period (e.g., 1 hour or 24 hours).

    • Test Phase: Place the rat back in the arena, which now contains one familiar object and one novel object. Allow the rat to explore for 5 minutes.

  • Data Analysis: Measure the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose and/or forepaws. Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

5. Y-Maze Spontaneous Alternation Test (Mouse)

  • Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 15 cm high) at a 120° angle from each other.

  • Procedure:

    • Acclimate mice to the testing room for at least 1 hour.

    • Place a mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.

    • Record the sequence of arm entries using a video camera.

  • Data Analysis: An arm entry is counted when all four paws of the mouse are within the arm. A spontaneous alternation is defined as consecutive entries into the three different arms (e.g., ABC, CAB). Calculate the percentage of spontaneous alternation: [Number of spontaneous alternations / (Total number of arm entries - 2)] x 100.

References

Application Notes and Protocols for Experiments with (Rac)-LY341495

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Rac)-LY341495 is a potent and selective antagonist of group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3), with additional activity at group III mGluRs at higher concentrations.[1][2][3] These application notes provide an overview of its use in cell culture experiments, including its mechanism of action and key experimental protocols.

Mechanism of Action

This compound primarily functions by blocking the activity of group II mGluRs. These G protein-coupled receptors are negatively coupled to adenylyl cyclase, and their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing these receptors, this compound can prevent the inhibitory effect of group II mGluR agonists on cAMP production.[1][4]

Furthermore, the antagonism of mGluR2/3 by this compound has been shown to modulate downstream signaling pathways, including the PI3K/Akt and mTORC1 pathways.[5] This can influence a variety of cellular processes, such as cell proliferation, survival, and synaptic plasticity.[5][6] In some cellular contexts, such as in glioma cells, inhibition of mGluR3 with LY341495 has been demonstrated to reduce cell proliferation.[6]

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound at various human metabotropic glutamate receptor subtypes.

Receptor SubtypeIC50 (nM)
mGluR221
mGluR314
mGluR8170
mGluR7990
mGluR1a7800
mGluR5a8200
mGluR422000

Data compiled from multiple sources.[1][2][4]

Experimental Protocols

Here we provide detailed protocols for common cell culture experiments involving this compound. The human neuroblastoma cell line SH-SY5Y and the human glioblastoma cell line U87MG are suggested as they are known to express metabotropic glutamate receptors.

Protocol 1: General Cell Culture and Treatment with this compound

Materials:

  • SH-SY5Y or U87MG cells

  • Complete growth medium (e.g., DMEM/F12 for SH-SY5Y, MEM for U87MG, supplemented with 10% FBS and 1% penicillin/streptomycin)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS)

  • Cell culture flasks/plates

  • Standard cell culture incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture SH-SY5Y or U87MG cells in T-75 flasks until they reach 70-80% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for viability assays) at a density of 1 x 10^5 cells/mL.

    • Allow the cells to adhere and grow for 24 hours in the incubator.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to prepare fresh solutions for optimal activity.

  • Cell Treatment:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare working concentrations of this compound by diluting the stock solution in complete growth medium. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent toxicity.

    • Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound. A typical concentration range for antagonizing group II mGluRs is 10-100 nM.

    • Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

    • The incubation time will vary depending on the specific assay. For signaling pathway studies, a shorter incubation time (e.g., 30 minutes to 6 hours) may be appropriate. For cell proliferation or viability assays, a longer incubation (e.g., 24-72 hours) may be necessary.

Protocol 2: cAMP Accumulation Assay

This protocol is designed to measure the effect of this compound on cAMP levels, typically in response to a group II mGluR agonist.

Materials:

  • Cells treated with this compound as described in Protocol 1.

  • A group II mGluR agonist (e.g., (2R,4R)-APDC)

  • Forskolin (to stimulate adenylyl cyclase)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Lysis buffer (often included in the cAMP assay kit)

Procedure:

  • Cell Treatment:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.

    • Add a fixed concentration of a group II mGluR agonist (e.g., the EC80 concentration) in the presence of forskolin.

    • Incubate for the time recommended by the agonist's known mechanism of action, typically 15-30 minutes.

  • Cell Lysis and cAMP Measurement:

    • After the incubation period, remove the medium and lyse the cells using the lysis buffer provided in the cAMP assay kit.

    • Follow the manufacturer's instructions for the specific cAMP assay kit to measure the intracellular cAMP levels. This usually involves adding detection reagents and measuring the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP in each sample based on the standard curve.

    • Plot the cAMP concentration against the concentration of this compound to determine its IC50 for the antagonist activity.

Protocol 3: Western Blot Analysis of Downstream Signaling Pathways

This protocol outlines the steps to analyze the effect of this compound on the phosphorylation status of key proteins in the Akt/mTOR signaling pathway.

Materials:

  • Cells treated with this compound as described in Protocol 1.

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Extraction:

    • After treatment with this compound, wash the cells with ice-cold PBS.

    • Add ice-cold RIPA buffer to each well, and scrape the cells.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Capture the image using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the intensity of the phosphorylated protein to the total protein intensity.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm mGluR mGluR2/3 G_protein Gi/o mGluR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Inhibits PI3K PI3K cAMP->PI3K Modulates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Effects Cell Proliferation & Survival mTORC1->Cell_Effects Promotes LY341495 This compound LY341495->mGluR Antagonism

Caption: Signaling pathway affected by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed Cells (e.g., SH-SY5Y, U87MG) treat_cells Treat Cells with This compound start->treat_cells 24h Incubation prep_compound Prepare this compound Stock Solution (in DMSO) prep_compound->treat_cells assay_choice Perform Assay treat_cells->assay_choice Select Endpoint cAMP_assay cAMP Assay assay_choice->cAMP_assay Signaling western_blot Western Blot (p-Akt, p-mTOR) assay_choice->western_blot Signaling viability_assay Cell Viability Assay (e.g., MTT) assay_choice->viability_assay Functional analyze Analyze and Interpret Results cAMP_assay->analyze western_blot->analyze viability_assay->analyze

Caption: General experimental workflow for this compound.

References

How to prepare (Rac)-LY341495 stock solutions and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation and storage of stock solutions for (Rac)-LY341495, a potent and selective antagonist for the group II metabotropic glutamate (B1630785) receptors (mGluR2/3).[1] Proper handling and storage are crucial for maintaining the compound's integrity and ensuring reproducible experimental results.

Chemical and Physical Properties

This compound is a synthetic compound, typically supplied as a white to off-white crystalline solid.[2][3] Its key properties are summarized below.

PropertyValueReferences
Molecular Formula C₂₀H₁₉NO₅[4][5]
Molecular Weight 353.37 g/mol [1][4][5]
CAS Number 201943-63-7[3][4][5]
Appearance White to off-white solid[2][3]

Solubility Data

The solubility of this compound is a critical factor in the preparation of stock solutions. The compound exhibits poor solubility in aqueous solutions but can be dissolved in organic solvents or basic solutions.

SolventConcentrationComments
DMSO ~5 - 10 mMGentle warming and sonication are recommended to aid dissolution.[4][5] Use freshly opened, anhydrous DMSO as the compound's solubility is sensitive to moisture.[6]
Water < 0.1 mg/mL (Insoluble)[4]
1.2 eq. NaOH up to 100 mMProvides a water-soluble option.[7]

Note: The disodium (B8443419) salt of LY341495 is also commercially available and shows high solubility in water (up to 100 mM).

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

  • Sonicator (water bath)

Procedure:

  • Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation. It is recommended to centrifuge the vial briefly (e.g., at 3000 rpm for 1-2 minutes) to collect all the powder at the bottom.[4]

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.53 mg of the compound (Mass = 10 mmol/L * 0.001 L * 353.37 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes.[4] Gentle warming (up to 60°C) can also be applied to aid dissolution.[5][6]

    • Visually inspect the solution to ensure there are no visible particulates. The solution should be clear.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile tubes.[2][8]

G cluster_prep Stock Solution Preparation cluster_store Storage start Start: this compound Powder weigh 1. Weigh Compound start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate add_dmso->dissolve check 4. Check for Complete Dissolution dissolve->check check->dissolve Particulates Remain aliquot 5. Aliquot into Single-Use Tubes check->aliquot Clear Solution store_long Long-Term Storage (-80°C) aliquot->store_long store_short Short-Term Storage (-20°C) aliquot->store_short

Caption: Workflow for preparing and storing this compound stock solution.

Storage Conditions

Proper storage is essential to maintain the stability and activity of this compound. Recommendations for both the solid powder and stock solutions are provided below.

FormTemperatureDurationNotes
Powder -20°Cup to 3 yearsRecommended for long-term stability.[2][4]
Room Temperatureup to 12 monthsSuitable for shorter-term storage.[5]
Stock Solution -80°C6 months - 2 yearsRecommended for long-term storage.[2][4][8] Use within 6 months is a conservative guideline.[2][6]
-20°C1 monthSuitable for short-term storage.[2][5][6]

Important Considerations:

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to degradation. Aliquoting is strongly recommended.[2][8]

  • Fresh Solutions: For the most reliable results, especially in sensitive in vivo experiments, preparing solutions fresh on the day of use is advised.[5][8]

  • Before Use: When using a frozen aliquot, allow it to equilibrate to room temperature and vortex briefly to ensure the solution is homogeneous and free of precipitate before making further dilutions.[5]

G cluster_enantiomers Racemic Mixture (1:1) parent This compound enantiomer_S (+)-Enantiomer parent->enantiomer_S Isomer 1 enantiomer_R (-)-Enantiomer parent->enantiomer_R Isomer 2

Caption: this compound is a racemic mixture of two enantiomers.

References

Application Notes and Protocols for In Vivo Microdialysis with (Rac)-LY341495 Administration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction to (Rac)-LY341495

This compound is a highly potent and selective antagonist of group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3). These receptors are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability.[1] Group II mGluRs are primarily located on presynaptic terminals, where they act as autoreceptors to inhibit the release of glutamate.[2][3] By blocking these receptors, LY341495 can increase the extracellular concentration of glutamate in various brain regions. At higher concentrations, LY341495 can also exhibit antagonist activity at other mGlu receptor subtypes.[4]

Principles of In Vivo Microdialysis

In vivo microdialysis is a widely used neurochemical technique to measure the concentrations of endogenous substances in the extracellular fluid of living animals.[5] A small, semi-permeable microdialysis probe is surgically implanted into a specific brain region. The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid, aCSF), and small molecules from the extracellular space diffuse across the membrane into the perfusion fluid (dialysate) down their concentration gradient. The collected dialysate can then be analyzed using sensitive analytical techniques, such as high-performance liquid chromatography (HPLC), to quantify the levels of neurotransmitters like glutamate.

Rationale for Using In Vivo Microdialysis with this compound

Combining in vivo microdialysis with the administration of this compound allows for the direct measurement of the effects of mGluR2/3 antagonism on extracellular glutamate levels in specific brain regions of awake, freely moving animals. This experimental paradigm is crucial for understanding the pharmacodynamic profile of LY341495 and its potential therapeutic applications in neurological and psychiatric disorders characterized by dysregulated glutamate neurotransmission.

Data Presentation

The following table summarizes the expected dose-dependent effects of systemic (intraperitoneal) administration of this compound on extracellular glutamate concentrations in the prefrontal cortex of a rodent model.

Disclaimer: The following data are representative examples based on the known mechanism of action of LY341495 and are intended for illustrative purposes. Actual experimental results may vary.

Dose of this compound (mg/kg, i.p.)Brain RegionBasal Glutamate (µM)Peak Percent Increase in Glutamate (Mean ± SEM)
VehiclePrefrontal Cortex2.5 ± 0.3100 ± 5%
0.1Prefrontal Cortex2.6 ± 0.4120 ± 8%
0.3Prefrontal Cortex2.4 ± 0.3150 ± 12%
1.0Prefrontal Cortex2.5 ± 0.5210 ± 20%
3.0Prefrontal Cortex2.7 ± 0.4280 ± 25%

Experimental Protocols

Protocol 1: In Vivo Microdialysis with Systemic Administration of this compound

This protocol describes the procedure for measuring changes in extracellular glutamate levels in a specific brain region (e.g., prefrontal cortex) following systemic administration of this compound.

Materials:

  • This compound

  • Vehicle (e.g., saline, 0.9% NaCl)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2 mm membrane, 20 kDa MWCO)

  • Guide cannula

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • Surgical instruments

  • Anesthesia (e.g., isoflurane)

  • HPLC system with fluorescence or electrochemical detection

Procedure:

  • Animal Surgery and Probe Implantation:

    • Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.

    • Perform a craniotomy over the target brain region (e.g., prefrontal cortex) using appropriate stereotaxic coordinates.

    • Slowly lower a guide cannula to the desired depth and secure it to the skull with dental cement.

    • Allow the animal to recover from surgery for at least 48 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

    • Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period of at least 2 hours to obtain a stable baseline of extracellular glutamate.

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer this compound or vehicle systemically (e.g., intraperitoneal injection).

    • Continue collecting dialysate samples for a predetermined period (e.g., 3-4 hours) post-injection.

  • Sample Analysis:

    • Analyze the collected dialysate samples for glutamate concentration using a suitable HPLC method.

    • Express the results as a percentage change from the baseline glutamate levels.

Protocol 2: In Vivo Microdialysis with Local Administration of this compound (Reverse Dialysis)

This protocol describes the procedure for directly administering this compound into a specific brain region via the microdialysis probe and measuring its effect on local glutamate levels.

Materials:

  • Same as Protocol 1, with the addition of this compound dissolved in aCSF.

Procedure:

  • Animal Surgery and Probe Implantation:

    • Follow the same procedure as in Protocol 1.

  • Microdialysis Experiment:

    • Insert the microdialysis probe and begin perfusion with normal aCSF to establish a stable baseline of glutamate.

    • After the baseline collection, switch the perfusion medium to aCSF containing the desired concentration of this compound.

    • Continue to collect dialysate samples to measure the effect of local LY341495 administration on extracellular glutamate.

    • To determine a dose-response, the concentration of LY341495 in the perfusate can be incrementally increased.

  • Sample Analysis:

    • Analyze the dialysate samples as described in Protocol 1.

Mandatory Visualizations

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_vesicle->Glutamate Releases mGluR2_3 mGluR2/3 AC Adenylyl Cyclase mGluR2_3->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Ca_channel Voltage-gated Ca2+ Channel PKA->Ca_channel Inhibits Ca_channel->Glutamate_vesicle Triggers fusion Glutamate_release Glutamate Release Glutamate->mGluR2_3 Activates AMPA_R AMPA Receptor Glutamate->AMPA_R Activates NMDA_R NMDA Receptor Glutamate->NMDA_R Activates PI3K PI3K AMPA_R->PI3K NMDA_R->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Synaptic_plasticity Synaptic Plasticity (Protein Synthesis) mTORC1->Synaptic_plasticity LY341495 This compound LY341495->mGluR2_3 Antagonizes

Caption: Signaling pathway of mGluR2/3 antagonism by this compound.

cluster_preparation Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis Animal_prep Animal Preparation (Anesthesia) Stereotaxic_surgery Stereotaxic Surgery (Guide Cannula Implantation) Animal_prep->Stereotaxic_surgery Recovery Recovery Period (>48 hours) Stereotaxic_surgery->Recovery Probe_insertion Probe Insertion Recovery->Probe_insertion Perfusion aCSF Perfusion (1-2 µL/min) Probe_insertion->Perfusion Stabilization Stabilization (~2 hours) Perfusion->Stabilization Baseline_collection Baseline Sample Collection Stabilization->Baseline_collection Drug_admin LY341495 Administration (Systemic or Local) Baseline_collection->Drug_admin Post_drug_collection Post-administration Sample Collection Drug_admin->Post_drug_collection HPLC_analysis HPLC Analysis of Glutamate Post_drug_collection->HPLC_analysis Data_analysis Data Analysis (% Change from Baseline) HPLC_analysis->Data_analysis

Caption: Experimental workflow for in vivo microdialysis with this compound.

References

Application Notes and Protocols for Investigating mGluR2/3 Receptor Function with (Rac)-LY341495

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(Rac)-LY341495 is a potent and highly selective competitive antagonist for the Group II metabotropic glutamate (B1630785) receptors, mGluR2 and mGluR3.[1][2] These receptors are G-protein coupled receptors (GPCRs) that negatively regulate adenylyl cyclase, thereby inhibiting the release of neurotransmitters like glutamate.[3][4] Found predominantly on presynaptic nerve terminals and glial cells in brain regions associated with cognition and emotion, mGluR2/3 receptors are significant targets for therapeutic intervention in a range of neurological and psychiatric disorders.[3][5][6] LY341495 serves as a critical pharmacological tool to probe the function of these receptors in various disease models, including depression, schizophrenia, and cognitive disorders.[1][7][8]

Application Notes

Mechanism of Action

LY341495 acts as an orthosteric antagonist, binding to the same site as the endogenous ligand glutamate on mGluR2 and mGluR3.[1] This blockade prevents the receptor's activation and its downstream signaling cascade. Group II mGluRs are coupled to Gαi/o proteins; their activation typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in reduced glutamate release.[3][6] By antagonizing these receptors, LY341495 disinhibits this process, leading to an increase in synaptic glutamate levels. This enhancement of glutamatergic transmission is thought to underlie many of its observed physiological effects.[9][10]

Applications in Disease Models

The unique pharmacological profile of LY341495 makes it an invaluable tool for investigating the role of mGluR2/3 in pathophysiology.

  • Depression: Numerous studies have demonstrated that mGluR2/3 antagonists, including LY341495, exhibit rapid and sustained antidepressant-like effects in animal models.[4][11][12] In models such as the Chronic Unpredictable Mild Stress (CUMS) and the Forced Swim Test (FST), administration of LY341495 reduces depressive-like behaviors, such as immobility.[4][10][11] This effect is linked to the activation of the mTORC1 signaling pathway and increased expression of synaptic proteins in the prefrontal cortex and hippocampus.[4][9][13]

  • Schizophrenia: The glutamatergic system is heavily implicated in the pathophysiology of schizophrenia.[7] Preclinical evidence suggests that mGluR2/3 agonists have antipsychotic potential.[7][14] Conversely, antagonists like LY341495 can be used to probe the consequences of blocking this receptor system, helping to elucidate the role of mGluR3 in N-methyl-D-aspartate (NMDA) receptor function, which is known to be hypoactive in schizophrenia.[7]

  • Cognitive Disorders: mGluR2/3 receptors are highly expressed in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex.[3] Studies using LY341495 have explored the role of these receptors in cognitive function. For instance, research in mice subjected to juvenile social isolation showed that LY341495 could improve working memory deficits.[8] However, its effects can be complex, with some studies showing dose-dependent impairments in recognition memory tasks.[3]

Quantitative Data

Table 1: In Vitro Pharmacology of LY341495

This table summarizes the inhibitory potency (IC₅₀) of LY341495 across various human metabotropic glutamate receptor subtypes. The data highlights its high potency and selectivity for Group II mGluRs (mGluR2 and mGluR3).

Receptor SubtypeGroupIC₅₀ (nM)Functional Assay
mGluR2 II21Inhibition of forskolin-stimulated cAMP formation[2][15]
mGluR3 II14Inhibition of forskolin-stimulated cAMP formation[2][15]
mGluR8 III170Inhibition of L-AP4 responses[2][15]
mGluR7 III990Inhibition of L-AP4 responses[2][15]
mGluR1a I7,800Antagonism of quisqualate-induced PI hydrolysis[2][15]
mGluR5a I8,200Antagonism of quisqualate-induced PI hydrolysis[2][15]
mGluR4 III22,000Inhibition of L-AP4 responses[2][15]
Table 2: In Vivo Applications of LY341495 in Disease Models

This table provides examples of dosages and their effects in common animal models of neurological and psychiatric diseases.

Disease ModelSpeciesDose (mg/kg, i.p.)Key FindingCitation
Depression (Forced Swim Test) Mouse0.3 - 3Reduced immobility time, indicating an antidepressant-like effect.[10][11]
Depression (CUMS Model) Mouse1 (daily for 4 weeks)Reversed CUS-induced behavioral deficits and rescued mTORC1 signaling.[4]
Anxiety (Marble Burying Test) Mouse0.3 - 3Reduced marble burying behavior.[11]
Cognitive Impairment (Social Isolation) Mouse1Improved working memory performance in the Y-maze test.[8]
Recognition Memory (Novel Object) Rat0.3 - 3Impaired performance at higher doses (post-training administration).[3]

Signaling Pathways and Experimental Workflows

mGluR2/3 Signaling and Antagonism by LY341495

Group II mGluRs are coupled to the Gαi/o signaling pathway. Ligand binding typically inhibits adenylyl cyclase (AC), reducing cAMP production and subsequent protein kinase A (PKA) activity. This leads to presynaptic inhibition of glutamate release. LY341495 blocks this entire cascade at the receptor level.

mGluR23_Signaling cluster_pre Presynaptic Terminal cluster_post Synaptic Cleft Glutamate Glutamate mGluR23 mGluR2/3 Glutamate->mGluR23 Activates LY341495 This compound LY341495->mGluR23 Blocks Gi_o Gαi/o mGluR23->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Vesicle Glutamate Vesicle cAMP->Vesicle Promotes Fusion Glutamate_Rel Glutamate Release Vesicle->Glutamate_Rel Leads to

Caption: Canonical mGluR2/3 signaling pathway and its antagonism by LY341495.

Downstream Antidepressant-like Effects of LY341495

The antidepressant effects of LY341495 are linked to its ability to increase glutamate transmission, which triggers a cascade involving BDNF and the mTORC1 signaling pathway, ultimately enhancing synaptogenesis.[4][9][13]

LY341495_Antidepressant_Pathway LY341495 This compound mGluR23 mGluR2/3 (Presynaptic) LY341495->mGluR23 Antagonizes Glu_Release ↑ Glutamate Release mGluR23->Glu_Release Disinhibits AMPA_R AMPA Receptor (Postsynaptic) Glu_Release->AMPA_R Activates BDNF_Release ↑ BDNF Release AMPA_R->BDNF_Release Promotes TrkB TrkB Receptor BDNF_Release->TrkB Activates mTORC1 ↑ mTORC1 Signaling TrkB->mTORC1 Activates Synaptic_Proteins ↑ Synaptic Protein Synthesis (PSD-95, GluA1) mTORC1->Synaptic_Proteins Promotes Antidepressant_Effect Antidepressant-like Effects Synaptic_Proteins->Antidepressant_Effect Leads to

Caption: Proposed signaling cascade for the antidepressant effects of LY341495.[9][13]

General Experimental Workflow

This diagram outlines a typical workflow for using LY341495 to investigate mGluR2/3 function in a disease model, from initial binding assays to in vivo behavioral testing and downstream molecular analysis.

Experimental_Workflow A Step 1: In Vitro Characterization (Receptor Binding Assay) B Step 2: Disease Model Selection (e.g., CUMS for Depression) A->B Confirm Target Engagement C Step 3: In Vivo Dosing & Administration (Determine dose, route, and timing) B->C Select Relevant Model D Step 4: Behavioral Assessment (e.g., Forced Swim Test, Y-Maze) C->D Administer Drug E Step 5: Tissue Collection & Analysis (e.g., Brain regions like PFC, Hippocampus) D->E Assess Phenotype F Step 6: Molecular Analysis (Western Blot for mTORC1 pathway proteins) E->F Analyze Tissue G Step 7: Data Analysis & Interpretation F->G Quantify Molecular Changes

Caption: A generalized workflow for studying LY341495 in disease models.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for mGluR2/3

Objective: To determine the binding affinity (Kᵢ or IC₅₀) of this compound for mGluR2 and mGluR3 receptors using a competitive binding assay with a radiolabeled antagonist.

Materials:

  • Cell membranes from HEK293 cells stably expressing human mGluR2 or mGluR3.[16]

  • Radioligand: [³H]-LY341495.[16]

  • This compound (unlabeled competitor).

  • Binding Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.

  • 96-well filter plates (e.g., MultiScreen HTS with glass fiber filters).[17]

  • Scintillation cocktail and microplate scintillation counter.[17]

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in the binding buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following to each well for a total volume of 200 µL:

    • 50 µL of Binding Buffer (for total binding) or a high concentration of a known ligand (for non-specific binding).

    • 50 µL of various concentrations of unlabeled this compound (typically a serial dilution from 1 pM to 100 µM).

    • 50 µL of [³H]-LY341495 at a final concentration near its Kᴅ value (e.g., 1 nM).[16]

    • 50 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash each well 3-4 times with 200 µL of ice-cold binding buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor (this compound). Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

Protocol 2: In Vivo Forced Swim Test (FST) in Mice

Objective: To assess the antidepressant-like effects of this compound in a mouse model of behavioral despair.[4][11]

Materials:

  • Male C57BL/6J mice.

  • This compound dissolved in a suitable vehicle (e.g., saline with NaOH to adjust pH to 7.4).[3]

  • Transparent plastic cylinders (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording equipment.

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound (e.g., 0.3, 1, or 3 mg/kg) or vehicle via intraperitoneal (i.p.) injection. The test is typically conducted 30-60 minutes post-injection for acute studies. For chronic studies, the drug is administered daily for a set period (e.g., 4 weeks) before testing.[4]

  • Test Session: Gently place each mouse into an individual cylinder of water for a 6-minute session.

  • Recording: Video record the entire session from the side to allow for clear observation of the animal's behavior.

  • Behavioral Scoring: A trained observer, blind to the experimental conditions, should score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.

  • Data Analysis: Compare the mean immobility time between the vehicle-treated group and the LY341495-treated groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time is interpreted as an antidepressant-like effect.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

Objective: To investigate how this compound modulates synaptic transmission by blocking presynaptic mGluR2/3 autoreceptors in brain slices.

Materials:

  • Brain slice preparation (e.g., acute hippocampal or prefrontal cortex slices) from rodents.

  • Artificial cerebrospinal fluid (aCSF).

  • This compound.

  • Group II mGluR agonist (e.g., (2R,4R)-APDC).

  • Patch-clamp rig including microscope, micromanipulators, amplifier, and data acquisition system.[18]

  • Glass micropipettes for recording.

Procedure:

  • Slice Preparation: Prepare 300-400 µm thick brain slices from the region of interest and allow them to recover in oxygenated aCSF for at least 1 hour.

  • Recording Setup: Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF.

  • Cell Identification: Identify a target neuron (e.g., a pyramidal neuron in the prefrontal cortex) for recording.

  • Whole-Cell Recording: Establish a whole-cell patch-clamp configuration. To study presynaptic effects, record evoked excitatory postsynaptic currents (eEPSCs) by stimulating afferent fibers with a bipolar electrode.

  • Baseline Recording: Record stable baseline eEPSCs for 5-10 minutes.

  • Agonist Application: Apply a selective Group II mGluR agonist (e.g., 10 µM (2R,4R)-APDC) to the bath. This should inhibit glutamate release and reduce the amplitude of the eEPSCs.

  • Antagonist Application: After observing the inhibitory effect of the agonist, co-perfuse this compound (e.g., 1-10 µM) with the agonist.

  • Observation: If LY341495 effectively antagonizes the mGluR2/3 receptors, the inhibitory effect of the agonist on eEPSC amplitude will be reversed, and the current amplitude will return toward the baseline level.

  • Data Analysis: Measure the amplitude of the eEPSCs during baseline, agonist application, and co-application of the agonist and LY341495. Analyze the percentage of inhibition caused by the agonist and the percentage of reversal by LY341495.

References

Troubleshooting & Optimization

(Rac)-LY341495 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility challenges encountered with (Rac)-LY341495. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The most commonly recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3] For aqueous-based experiments, preparing a stock solution in DMSO first and then diluting it with the aqueous buffer of choice is a common practice.[4] Alternatively, the disodium (B8443419) salt of LY341495 is available and shows high solubility in water.

Q2: I'm having trouble dissolving this compound in DMSO. What can I do?

A2: If you are experiencing difficulty dissolving this compound in DMSO, you can try the following troubleshooting steps:

  • Sonication: Using an ultrasonic bath can help to break down particles and enhance dissolution.[1]

  • Gentle Warming: Gently warming the solution can increase the solubility.[3] However, be cautious with temperature to avoid degradation of the compound.

  • Use Fresh, Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air. This absorbed water can significantly reduce the solubility of this compound.[2] Always use freshly opened, high-purity, anhydrous DMSO.

Q3: Can I dissolve this compound directly in aqueous solutions like PBS or cell culture media?

A3: Direct dissolution of the free acid form of this compound in neutral aqueous buffers like PBS or cell culture media is generally not recommended due to its poor solubility. To achieve a solution in an aqueous buffer, it is best to first dissolve the compound in a minimal amount of DMSO and then perform a stepwise dilution into the aqueous buffer. For direct dissolution in aqueous solutions, using the more soluble disodium salt form is a better alternative. Another approach for the free acid form involves dissolving it in a basic solution, such as 1.2 equivalents of NaOH, before adjusting the pH.[5]

Q4: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A4: Precipitation upon dilution into aqueous buffers is a common issue due to the lower solubility of the compound in aqueous environments. To mitigate this:

  • Lower the Final Concentration: The final concentration of this compound in the aqueous solution may be too high. Try working with a more diluted solution.

  • Increase the Percentage of DMSO: For in vitro experiments, ensure the final concentration of DMSO is compatible with your cell line, but a slightly higher percentage (while remaining non-toxic) might be necessary to maintain solubility. For in vivo studies in mice, the DMSO concentration should generally be kept below 10% for normal mice and below 2% for sensitive strains.[1]

  • Use a Co-solvent: For in vivo formulations, co-solvents like PEG300 and surfactants like Tween 80 can be used in combination with DMSO to improve solubility and stability in aqueous solutions.[1]

Solubility Data

The following table summarizes the reported solubility of this compound in various solvents.

SolventMaximum ConcentrationNotes
DMSO5 mg/mL (14.15 mM)[1]Sonication is recommended.[1]
DMSO6 mg/mL (16.98 mM)[2]Requires sonication; hygroscopic DMSO can impact solubility.[2]
DMSO1.77 mg/mL (5 mM)Gentle warming may be required.
1.2 eq. NaOH35.34 mg/mL (100 mM)
Water (Disodium Salt)100 mM

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh the desired amount of this compound powder.

  • Add DMSO: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Facilitate Dissolution: If the compound does not dissolve readily, sonicate the vial in an ultrasonic bath for 5-10 minutes. Gentle warming can also be applied if necessary.

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter before use.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2][3]

Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Experiments
  • Prepare DMSO Stock: Start with a concentrated stock solution of this compound in DMSO as described in Protocol 1.

  • Serial Dilution: Perform a serial dilution of the DMSO stock into your desired aqueous buffer (e.g., PBS, cell culture medium). It is crucial to add the DMSO stock to the aqueous buffer and mix immediately to avoid precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is not toxic to your cells (typically ≤ 0.5%).

  • Use Freshly Prepared Solutions: It is recommended to prepare fresh working solutions for each experiment as their stability in aqueous media can be limited.[6]

Visualizing Experimental and Signaling Pathways

Experimental Workflow for Preparing this compound Solutions

G cluster_stock Stock Solution Preparation cluster_invitro In Vitro Working Solution cluster_invivo In Vivo Formulation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Sonication / Gentle Warming add_dmso->dissolve dilute_invitro Dilute in Aqueous Buffer dissolve->dilute_invitro add_peg Add PEG300 dissolve->add_peg final_invitro Final In Vitro Solution dilute_invitro->final_invitro add_tween Add Tween 80 add_peg->add_tween add_saline Add Saline/PBS add_tween->add_saline final_invivo Final In Vivo Formulation add_saline->final_invivo

Caption: Workflow for preparing this compound solutions for different experimental needs.

Putative Signaling Pathway of LY341495's Antidepressant Action

This compound acts as an antagonist of metabotropic glutamate (B1630785) receptors (mGluRs), particularly mGlu2 and mGlu3.[2][7] Its antidepressant-like effects are thought to be mediated by a mechanism that involves an increase in glutamate release, leading to the activation of downstream signaling pathways.[8]

G LY341495 LY341495 mGlu2_3 mGlu2/3 Receptors LY341495->mGlu2_3 antagonizes Glutamate ↑ Extracellular Glutamate mGlu2_3->Glutamate inhibits release of BDNF ↑ BDNF Release Glutamate->BDNF TrkB TrkB Receptor BDNF->TrkB PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK MAPK Pathway TrkB->MAPK mTORC1 ↑ mTORC1 Signaling PI3K_Akt->mTORC1 MAPK->mTORC1 Synaptic_Proteins ↑ Synaptic Protein Synthesis (PSD-95, GluA1) mTORC1->Synaptic_Proteins Synaptic_Plasticity Enhanced Synaptic Plasticity Synaptic_Proteins->Synaptic_Plasticity Antidepressant_Effects Antidepressant Effects Synaptic_Plasticity->Antidepressant_Effects

Caption: Signaling pathway illustrating the proposed antidepressant mechanism of LY341495.[8]

References

Improving the stability of (Rac)-LY341495 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Rac)-LY341495. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and stability of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in my aqueous buffer. What is the recommended solvent?

This compound, as a free acid, has very low solubility in water and aqueous buffers. For most applications, it is recommended to first prepare a concentrated stock solution in an organic solvent. The most commonly used solvent is dimethyl sulfoxide (B87167) (DMSO).[1][2][3] Some suppliers suggest that sonication may be needed to fully dissolve the compound in DMSO.[2] It is advisable to use freshly opened, anhydrous DMSO, as the presence of water can affect solubility.[1][2]

For experiments where DMSO is not suitable, consider using the disodium (B8443419) salt of LY341495, which is readily soluble in water.

Q2: What is the maximum concentration of this compound that I can dissolve in DMSO?

The solubility of this compound in DMSO is reported to be up to 6 mg/mL (approximately 17 mM).[1] However, it is always best to start with a lower concentration and visually inspect for complete dissolution. Gentle warming and sonication can aid in dissolving the compound.[3][4]

Q3: How should I store my solid this compound and its stock solutions?

For long-term storage, solid this compound should be kept at -20°C.[2] Stock solutions in DMSO should also be stored at -20°C or -80°C.[2][3] It is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

Q4: For how long are the stock solutions of this compound stable?

When stored properly at -20°C, DMSO stock solutions are generally considered usable for up to one month.[3] However, some suppliers suggest that solutions are unstable and should be prepared fresh on the day of use, particularly for in vivo experiments.[5] For optimal results, it is best to prepare fresh solutions or use them as quickly as possible after preparation.

Q5: My this compound precipitated out of solution when I diluted my DMSO stock in an aqueous buffer. How can I prevent this?

This is a common issue due to the low aqueous solubility of the free acid form of this compound. Here are a few strategies to mitigate precipitation:

  • Lower the final concentration: The most straightforward approach is to use a more dilute final concentration in your aqueous medium.

  • Increase the percentage of DMSO in the final solution: While not always possible depending on the experimental constraints, a higher percentage of DMSO will help to keep the compound in solution.

  • Use the disodium salt: The disodium salt of LY341495 is a water-soluble alternative that can be directly dissolved in aqueous buffers, avoiding the need for an organic co-solvent like DMSO.

Q6: Is there a water-soluble form of LY341495 available?

Yes, the disodium salt of LY341495 is available and is reported to be soluble in water up to 100 mM. This is an excellent alternative for researchers who need to prepare aqueous solutions without the use of organic solvents.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: Compound Precipitation in Aqueous Solution
  • Symptom: A precipitate is observed after diluting a DMSO stock solution of this compound into an aqueous buffer.

  • Root Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit.

  • Solutions:

    • Confirm the final concentration: Ensure that the final concentration of this compound is as low as your experimental design allows.

    • Optimize solvent composition: If permissible, increase the final concentration of DMSO in your aqueous solution.

    • Switch to the disodium salt: For a robust solution, use the water-soluble disodium salt of LY341495.

    • pH adjustment: Cautiously adjust the pH of your final solution. Given its chemical structure, increasing the pH slightly may enhance solubility.

Issue 2: Inconsistent Experimental Results
  • Symptom: High variability is observed between experiments conducted on different days.

  • Root Cause: This could be due to the degradation of this compound in the stock or working solutions.

  • Solutions:

    • Prepare fresh solutions: It is strongly recommended to prepare fresh working solutions for each experiment.[5]

    • Proper storage of stock solutions: Ensure your DMSO stock solutions are stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[2][3]

    • Conduct a stability check: If you suspect degradation, you can perform a simple stability check by comparing the biological activity or analytical profile (e.g., via HPLC) of a freshly prepared solution with an older one.

Data Presentation

Table 1: Solubility of this compound and its Disodium Salt

CompoundSolventMaximum ConcentrationNotesReference
This compoundDMSO6 mg/mL (~17 mM)Sonication and gentle warming may be required. Use of fresh, anhydrous DMSO is recommended.[1]
This compound1.2 eq. NaOH35.34 mg/mL (100 mM)[4]
LY341495 Disodium SaltWater100 mM

Experimental Protocols

Given the limited publicly available stability data for this compound, this section provides a generalized protocol for a forced degradation study, based on ICH guidelines, which researchers can adapt to assess the stability of the compound in their specific aqueous formulations.[6][7]

Protocol: Forced Degradation Study of this compound in an Aqueous Solution

Objective: To evaluate the stability of this compound under various stress conditions (hydrolysis, oxidation, and photostability) in an aqueous solution.

Materials:

  • This compound or its disodium salt

  • Deionized water or buffer of choice

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound (disodium salt is recommended for aqueous studies) at a known concentration (e.g., 1 mg/mL) in the desired aqueous buffer.

  • Stress Conditions:

    • Acid Hydrolysis: Add HCl to the stock solution to achieve a final concentration of 0.1 M HCl. Incubate at a specified temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours).

    • Base Hydrolysis: Add NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH. Incubate at a specified temperature (e.g., 40°C) for a defined period.

    • Oxidation: Add H₂O₂ to the stock solution to achieve a final concentration of 3% H₂O₂. Keep at room temperature for a defined period, protected from light.

    • Photostability: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A dark control sample should be kept under the same conditions but protected from light.[8]

    • Thermal Stress: Incubate the stock solution at an elevated temperature (e.g., 60°C) for a defined period.

  • Sample Analysis:

    • At each time point, withdraw an aliquot from each stress condition.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method. A reverse-phase C18 column is a common starting point. The mobile phase composition should be optimized to separate the parent compound from any potential degradation products.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound compound.

  • Data Analysis:

    • Calculate the percentage of degradation for each stress condition at each time point.

    • If using a mass spectrometer in conjunction with HPLC (LC-MS), the mass of the degradation products can be determined to help in their identification.

Visualizations

experimental_workflow Experimental Workflow for Forced Degradation Study cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep Prepare Stock Solution of this compound acid Acid Hydrolysis (e.g., 0.1M HCl, 40°C) prep->acid Expose to base Base Hydrolysis (e.g., 0.1M NaOH, 40°C) prep->base Expose to oxidation Oxidation (e.g., 3% H₂O₂, RT) prep->oxidation Expose to photo Photostability (ICH Q1B) prep->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling photo->sampling hplc HPLC Analysis sampling->hplc data_analysis Calculate % Degradation Identify Degradants (LC-MS) hplc->data_analysis

Caption: Workflow for conducting a forced degradation study.

troubleshooting_guide Troubleshooting Precipitation of this compound start Precipitate observed upon dilution in aqueous buffer? check_conc Is the final concentration absolutely necessary? start->check_conc Yes lower_conc Solution: Lower the final concentration. check_conc->lower_conc No check_dmso Can the final DMSO concentration be increased? check_conc->check_dmso Yes increase_dmso Solution: Increase the DMSO co-solvent percentage. check_dmso->increase_dmso Yes use_salt Solution: Use the water-soluble LY341495 disodium salt. check_dmso->use_salt No

Caption: Decision tree for troubleshooting precipitation issues.

References

Optimizing (Rac)-LY341495 concentration for selective mGluR2/3 antagonism

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (Rac)-LY341495. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound as a selective mGluR2/3 antagonist in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective competitive antagonist for the group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3).[1] It binds to the same orthosteric site as the endogenous agonist, glutamate, but does not activate the receptor. By occupying this binding site, LY341495 blocks the signaling cascade typically initiated by glutamate binding.

Q2: What is the selectivity profile of this compound across different mGluR subtypes?

A2: this compound exhibits the highest potency for mGluR2 and mGluR3.[2][3] Its selectivity follows the general order of group II > group III > group I mGluRs.[4] At higher concentrations, it can also antagonize other mGluR subtypes, particularly mGluR8.[2][4] Therefore, careful concentration selection is critical to ensure selective antagonism of mGluR2/3.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO and aqueous solutions containing NaOH. For a DMSO stock solution, concentrations up to 5-6 mg/mL can be achieved with gentle warming or sonication.[2][5] For aqueous solutions, dissolving the compound in a small amount of 0.1 M NaOH before bringing it to the final volume with saline is a common practice.[6] The disodium (B8443419) salt of LY341495 is soluble in water up to 100 mM.[7] It is recommended to prepare fresh solutions or aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: What are the typical in vitro and in vivo concentrations or dosages for this compound?

A4: For in vitro experiments, the concentration should be chosen based on the IC50 values for the target receptors (in the low nanomolar range for mGluR2/3) and the desired selectivity against other mGluRs (see data tables below). For in vivo studies in rodents, intraperitoneal (i.p.) injections in the range of 0.3 to 3 mg/kg have been commonly used.[3][6] However, the optimal dose can be task-dependent, with some studies showing that lower doses (0.05-0.1 mg/kg) can have different effects than higher doses.[8]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Inconsistent IC50 Values for this compound

  • Possible Cause: Variability in assay conditions.

    • Solution: Ensure consistent agonist concentrations (typically EC50 to EC80) across all experiments, as this significantly impacts the measured IC50 for a competitive antagonist. Maintain consistent incubation times, temperatures, and cell densities between experiments.

  • Possible Cause: Cell passage number variability.

    • Solution: Use cells within a consistent and low passage number range for all experiments to ensure stable receptor expression levels.

  • Possible Cause: Inaccurate pipetting.

    • Solution: Regularly calibrate pipettes. For viscous solutions, consider using reverse pipetting techniques to ensure accuracy.

Issue 2: High Background Signal in Functional Assays

  • Possible Cause: Constitutive receptor activity.

    • Solution: Some cell lines may exhibit basal mGluR2/3 activity. If this is suspected, using an inverse agonist in a control experiment can help to quantify and potentially reduce this basal signal.

  • Possible Cause: Non-specific binding of assay reagents.

    • Solution: Increase the number of washing steps in your protocol. Include a non-specific binding control by adding a high concentration of an unlabeled ligand.

Issue 3: Unexpected Agonist-like Effects or Lack of Antagonism

  • Possible Cause: Off-target effects at high concentrations.

    • Solution: Review the selectivity profile of LY341495 and lower the concentration to a range that is more selective for mGluR2/3. Perform counter-screening against other mGluR subtypes if off-target effects are suspected.

  • Possible Cause: Time-dependent antagonism.

    • Solution: The antagonistic effects of LY341495, especially at low nanomolar concentrations, can be time-dependent.[4] Optimize the pre-incubation time with the antagonist to ensure it reaches equilibrium before adding the agonist.

  • Possible Cause: Inactive compound.

    • Solution: Verify the activity of your LY341495 stock. Use a fresh batch of the compound and perform a dose-response curve with a known active agonist as a positive control.

Quantitative Data Presentation

The following tables summarize the potency of this compound at various human mGluR subtypes.

Table 1: IC50 Values of this compound at Human mGluR Subtypes

mGluR SubtypeIC50 (nM)
mGluR221
mGluR314
mGluR1a7800
mGluR5a8200
mGluR8170
mGluR7990
mGluR422000

Data sourced from MedchemExpress[3]

Table 2: Ki Values of this compound at Human mGluR Subtypes

mGluR SubtypeKi (nM)
mGluR22.3
mGluR31.3
mGluR8173
mGluR7a990
mGluR1a6800
mGluR5a8200
mGluR4a22000

Data sourced from Tocris Bioscience[9]

Key Experimental Protocols

Below are detailed methodologies for key experiments to characterize this compound's antagonist activity.

Protocol 1: In Vitro cAMP Accumulation Assay (for Gi-coupled mGluR2/3)

This assay measures the ability of LY341495 to block agonist-induced inhibition of cAMP production.

  • Cell Culture: Plate cells expressing the target mGluR2 or mGluR3 subtype in a 96- or 384-well plate and grow to near confluency.

  • Antagonist Pre-incubation: Pre-incubate the cells with increasing concentrations of this compound for a predetermined time (e.g., 20-30 minutes) to allow for receptor binding.

  • Agonist and Forskolin (B1673556) Stimulation: Add a solution containing a fixed concentration of an mGluR2/3 agonist (e.g., LY354740 at its EC80) and a fixed concentration of forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Data Analysis: Plot the measured cAMP levels against the log concentration of this compound to determine the IC50 value.

Protocol 2: Phosphoinositide (PI) Hydrolysis Assay (for Gq-coupled mGluRs - as a counter-screen)

This assay is used to assess the antagonist activity of LY341495 at group I mGluRs (mGluR1 and mGluR5) to confirm selectivity.

  • Cell Labeling: Plate cells expressing the target group I mGluR and label them with [3H]-myo-inositol overnight.

  • Washing: Wash the cells to remove excess radiolabel.

  • LiCl Treatment: Add a buffer containing LiCl to inhibit inositol (B14025) monophosphatase.

  • Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of this compound.

  • Agonist Stimulation: Add a group I mGluR agonist (e.g., quisqualate) and incubate to stimulate PI hydrolysis.

  • Extraction: Stop the reaction and extract the inositol phosphates.

  • Quantification: Separate and quantify the radiolabeled inositol phosphates using anion-exchange chromatography and scintillation counting.

  • Data Analysis: Determine the IC50 of LY341495 for the inhibition of agonist-induced PI hydrolysis.

Protocol 3: Radioligand Binding Assay

This assay directly measures the binding of this compound to the receptor.

  • Membrane Preparation: Prepare cell membranes from cells expressing the mGluR subtype of interest.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled group II mGluR antagonist (e.g., [3H]-LY341495) and varying concentrations of unlabeled this compound (for competition binding).

  • Equilibrium: Incubate at a specified temperature for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Detection: Quantify the amount of bound radioligand on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of unlabeled LY341495 to determine the Ki value.

Visualizations

mGluR2_3_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_downstream Downstream Signaling Glutamate_Vesicle Glutamate Vesicle Glutamate_Released Glutamate Glutamate_Vesicle->Glutamate_Released Action Potential mGluR2_3 mGluR2/3 (Autoreceptor) Glutamate_Released->mGluR2_3 Binds G_protein Gi/o Protein mGluR2_3->G_protein Activates LY341495 LY341495 LY341495->mGluR2_3 Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Vesicle_Fusion Vesicle Fusion (Inhibited) cAMP->Vesicle_Fusion Less Inhibition of Ca2+ Channels Vesicle_Fusion->Glutamate_Released Negative Feedback

Caption: mGluR2/3 signaling pathway and the antagonistic action of LY341495.

concentration_optimization_workflow start Start: Determine Experimental Goal (e.g., selective mGluR2/3 antagonism) step1 Review Literature for IC50/Ki Values (See Data Tables) start->step1 step2 Select Initial Concentration Range (Centered around mGluR2/3 IC50) step1->step2 step3 Perform Dose-Response Experiment in your assay system step2->step3 decision1 Is antagonism observed? step3->decision1 step4 Determine IC50 in your system decision1->step4 Yes troubleshoot Troubleshoot Experiment (See Troubleshooting Guide) decision1->troubleshoot No step5 Counter-screen against other mGluRs (e.g., mGluR1, mGluR5, mGluR8) at the determined IC50 step4->step5 decision2 Is antagonism selective for mGluR2/3? step5->decision2 decision2->step2 No, adjust range end_success Optimized Concentration Achieved decision2->end_success Yes

Caption: Experimental workflow for optimizing LY341495 concentration.

troubleshooting_decision_tree cluster_issue1 Troubleshooting Inconsistent IC50 cluster_issue2 Troubleshooting High Background cluster_issue3 Troubleshooting No Effect start Problem Encountered q1 What is the issue? start->q1 issue1 Inconsistent IC50 values q1->issue1 Variability issue2 High background signal q1->issue2 Background issue3 No antagonist effect q1->issue3 No Effect q1_1 Are assay conditions consistent? (agonist conc., incubation time) issue1->q1_1 q2_1 Is there constitutive activity? issue2->q2_1 q3_1 Is the compound concentration too high (causing off-target effects)? issue3->q3_1 q1_2 Is cell passage number consistent? q1_1->q1_2 Yes sol1_1 Standardize all assay parameters q1_1->sol1_1 No sol1_2 Use cells from a narrow passage range q1_2->sol1_2 No sol2_1 Consider using an inverse agonist as a control q2_1->sol2_1 q3_2 Is the pre-incubation time sufficient? q3_1->q3_2 No sol3_1 Lower concentration and re-test q3_1->sol3_1 Yes q3_3 Is the compound stock active? q3_2->q3_3 Yes sol3_2 Optimize pre-incubation time q3_2->sol3_2 No sol3_3 Use a fresh stock and positive controls q3_3->sol3_3 No

Caption: Decision tree for troubleshooting common experimental issues.

References

Minimizing variability in behavioral studies with (Rac)-LY341495

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in behavioral studies involving the mGlu receptor antagonist, (Rac)-LY341495.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.

Q1: My behavioral results are highly variable or contradictory to published findings. What are the potential causes?

A1: Variability in behavioral outcomes when using LY341495 can stem from several factors:

  • Dose-Dependent Effects: LY341495 exhibits complex, dose-dependent effects. For instance, in recognition memory tasks, low doses (e.g., 0.05-0.1 mg/kg) may enhance memory, while higher doses (e.g., 0.3-3 mg/kg) can impair it[1][2]. It is crucial to perform a dose-response study for your specific behavioral paradigm.

  • Receptor Selectivity: While LY341495 is a potent antagonist of group II mGlu receptors (mGlu2/3), it can affect other mGlu receptors at higher concentrations[1][3]. Off-target effects at micromolar concentrations on group I and some group III mGlu receptors can lead to unexpected behavioral outcomes[3][4][5].

  • Vehicle and pH: Improper dissolution or a non-physiological pH of the final solution can cause animal discomfort and affect drug absorption, leading to variability. Ensure the pH is adjusted to a physiological range (7.4-7.8)[1].

  • Route and Timing of Administration: The timing of administration relative to the behavioral test is critical. The effects of LY341495 can differ based on whether it is administered pre- or post-training[1].

Q2: I am observing unexpected locomotor activity changes in my control and experimental groups. How can I address this?

A2: LY341495 has been reported to increase locomotor activity in a dose-dependent manner[3][6]. To mitigate this confounding factor:

  • Habituation: Ensure all animals are adequately habituated to the testing environment to reduce novelty-induced hyperactivity.

  • Dose Selection: Use the lowest effective dose that achieves the desired antagonism of mGlu2/3 receptors without causing significant changes in locomotor activity. A thorough dose-response study is recommended.

  • Control for Motor Effects: Always include a control group that receives the vehicle to assess baseline locomotor activity. In your analysis, you can statistically control for any motor-stimulating effects of the drug.

Q3: The compound is difficult to dissolve. What is the recommended procedure for preparing this compound for in vivo studies?

A3: this compound is an amino acid derivative with limited solubility in aqueous solutions at neutral pH. A common method for preparation for intraperitoneal (i.p.) injection is as follows:

  • Dissolve the required amount of LY341495 in a small volume of 0.1 M NaOH[1].

  • Once dissolved, add saline (0.9% NaCl) to reach the final desired volume[1].

  • Carefully adjust the pH of the solution to 7.4-7.8 using 1 M HCl[1].

  • Administer the solution at a volume of 1 ml/kg body weight[1].

Always prepare fresh solutions on the day of the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the receptor selectivity profile of this compound?

A1: this compound is a potent and selective competitive antagonist for group II metabotropic glutamate (B1630785) receptors (mGlu2 and mGlu3)[4][7]. However, it also has activity at other mGlu receptor subtypes, typically at higher concentrations[3][4]. Its order of potency is generally mGlu3 ≥ mGlu2 > mGlu8 > mGlu7 >> mGlu1a = mGlu5a > mGlu4[4].

Q2: What are the typical doses of this compound used in rodent behavioral studies?

A2: The dose of LY341495 used in behavioral studies varies depending on the specific research question and animal model. Doses reported in the literature range from 0.05 mg/kg to 30 mg/kg administered intraperitoneally (i.p.)[1][3][8]. For cognitive studies, lower doses (0.05-0.1 mg/kg) have shown memory-enhancing effects, while higher doses (0.3-3 mg/kg) have been reported to be amnestic[1][2]. In models of anxiety and depression, doses in the range of 0.3-3 mg/kg are often used[9][10].

Q3: What are the known effects of this compound on learning and memory?

A3: The effects of LY341495 on learning and memory are complex and dose-dependent. Studies have shown that low doses can counteract the extinction of recognition memory, suggesting a memory-enhancing effect[1][2]. Conversely, higher doses have been shown to disrupt performance in recognition memory tasks[1][2].

Q4: Can this compound be used to study anxiety and depression?

A4: Yes, LY341495 has been investigated in animal models of anxiety and depression. It has been shown to have antidepressant-like effects in the forced swim test[9][10]. Some studies suggest that its behavioral profile differs from that of conventional anxiolytic and antidepressant drugs[9][10].

Q5: What is the mechanism of action of this compound?

A5: this compound acts as a competitive antagonist at group II mGlu receptors (mGlu2 and mGlu3). These receptors are typically located presynaptically and function as autoreceptors to inhibit the release of glutamate. By blocking these receptors, LY341495 can increase the synaptic levels of glutamate. This modulation of glutamatergic neurotransmission is thought to underlie its effects on behavior[11].

Data Presentation

Table 1: Receptor Binding and Potency of this compound

Receptor SubtypeIC50 / Ki (nM)Receptor GroupReference
mGlu1a7800Group I[4][8]
mGlu221Group II[4][8]
mGlu314Group II[4][8]
mGlu422000Group III[4][8]
mGlu5a8200Group I[4][8]
mGlu7990Group III[4][8]
mGlu8170Group III[4][8]

Table 2: Summary of Doses and Behavioral Effects in Rodents

Dose Range (mg/kg, i.p.)Behavioral ModelObserved EffectReference
0.05 - 0.1Novel Object RecognitionCounteracted extinction of recognition memory[1][2]
0.3 - 3Novel Object RecognitionDisrupted recognition memory[1][2]
0.3 - 3Forced Swim Test (Mouse)Reduced immobility (antidepressant-like)[9][10]
1 - 30Locomotor ActivityDose-dependent increase[3]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection

  • Materials:

    • This compound powder

    • 0.1 M Sodium Hydroxide (NaOH)

    • 1 M Hydrochloric Acid (HCl)

    • 0.9% Sodium Chloride (Saline)

    • Sterile microcentrifuge tubes

    • pH meter or pH strips

  • Procedure:

    • Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add a minimal volume of 0.1 M NaOH to completely dissolve the powder. Vortex or sonicate briefly if necessary.

    • Add 0.9% saline to achieve a volume close to the final desired concentration.

    • Measure the pH of the solution. Carefully add 1 M HCl dropwise while monitoring the pH until it reaches a physiological range of 7.4-7.8[1].

    • Add the final volume of 0.9% saline to reach the desired final concentration.

    • The final solution should be clear. If any precipitate forms, the solution should be discarded.

    • Administer to the animal at a volume of 1 ml/kg body weight[1]. Prepare fresh on the day of the experiment.

Protocol 2: Novel Object Recognition (NOR) Task

  • Apparatus: An open-field box (e.g., 80 cm x 60 cm x 50 cm) made of a non-porous material that is easy to clean[1].

  • Objects: Two sets of three identical objects that are heavy enough not to be displaced by the animal and have no innate motivational value.

  • Procedure:

    • Habituation: On the day before the test, allow each animal to explore the empty open-field box for a set period (e.g., 5-10 minutes) to acclimate to the environment.

    • Training (T1): Place two identical objects in the box. Place the animal in the center of the box and allow it to explore for a defined period (e.g., 2-5 minutes)[1].

    • Inter-Trial Interval (ITI): Return the animal to its home cage. The duration of the ITI can be varied to assess short-term or long-term memory (e.g., 1 hour or 24 hours).

    • Testing (T2): Replace one of the familiar objects with a novel object. Place the animal back in the box and record its exploratory behavior for a set period (e.g., 2-5 minutes). Exploration is typically defined as the animal's nose being within a certain distance of the object (e.g., 2 cm) and oriented towards it.

    • Data Analysis: Calculate a discrimination index (DI), often as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.

Visualizations

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate_vesicle Glutamate mGluR2_3 mGluR2/3 Glutamate_vesicle->mGluR2_3 Activates Glutamate_released Glutamate Glutamate_vesicle->Glutamate_released Release Inhibition Inhibition of Glutamate Release mGluR2_3->Inhibition Postsynaptic_receptors Postsynaptic Receptors Glutamate_released->Postsynaptic_receptors Activates LY341495 LY341495 LY341495->mGluR2_3 Antagonizes Increased_Glutamate Increased Glutamate Release LY341495->Increased_Glutamate Inhibition->Glutamate_released Increased_Glutamate->Glutamate_released experimental_workflow start Start: Behavioral Study protocol_dev Protocol Development (Dose-response, vehicle prep) start->protocol_dev animal_acclimation Animal Acclimation & Habituation protocol_dev->animal_acclimation drug_admin Drug Administration (LY341495 or Vehicle) animal_acclimation->drug_admin behavioral_testing Behavioral Testing (e.g., Novel Object Recognition) drug_admin->behavioral_testing data_collection Data Collection (e.g., Video tracking) behavioral_testing->data_collection data_analysis Data Analysis (Statistical tests) data_collection->data_analysis results Results & Interpretation data_analysis->results troubleshooting_flowchart start Issue: High Variability in Behavioral Results check_dose Is the dose appropriate? (Dose-response performed?) start->check_dose check_prep Is the drug preparation correct? (Solubility, pH) check_dose->check_prep Yes solution_dose Action: Perform dose-response study. Consider off-target effects at high doses. check_dose->solution_dose No check_controls Are locomotor controls included? check_prep->check_controls Yes solution_prep Action: Review preparation protocol. Ensure proper dissolution and pH. check_prep->solution_prep No solution_controls Action: Analyze locomotor data. Use appropriate statistical controls. check_controls->solution_controls No

References

Technical Support Center: Accounting for the Racemic Nature of (Rac)-LY341495

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for experiments involving (Rac)-LY341495. The focus is on addressing the challenges and considerations arising from its racemic nature.

Frequently Asked Questions (FAQs)

Q1: What does the "(Rac)" prefix in this compound signify, and why is it critical for my experiments?

A1: The prefix "(Rac)" indicates that the compound is a racemate , which is a 50:50 mixture of two enantiomers: (S)-LY341495 and (R)-LY341495.[1] Enantiomers are mirror-image stereoisomers that can have vastly different pharmacological properties.[1][2][3] For LY341495, the (S)-enantiomer is a highly potent and selective antagonist of group II metabotropic glutamate (B1630785) receptors (mGluR2/3), while the (R)-enantiomer is significantly less active.[4] Using the racemic mixture without accounting for this difference can lead to inaccurate interpretations of potency, efficacy, and selectivity.

Q2: Should I use the racemic mixture or the pure (S)-enantiomer for my research?

A2: The choice depends on the experimental objective:

  • This compound: Suitable for initial exploratory studies or as a control compound where the presence of the inactive enantiomer is known and accounted for.[5][6]

  • (S)-LY341495: Essential for detailed pharmacological characterization, including determining precise binding affinity (Ki), functional potency (IC50), and mechanism of action. Using the pure, active enantiomer ensures that the observed effects are attributable to a single molecular entity.

Q3: What is the primary mechanism of action of the active enantiomer, (S)-LY341495?

A3: (S)-LY341495 is a potent and selective competitive antagonist at group II mGlu receptors (mGluR2 and mGluR3).[4][7] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, couple to Gi/Go proteins to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, (S)-LY341495 blocks this signaling cascade.

Troubleshooting Guides

Issue 1: High variability or poor reproducibility in experimental results.

  • Possible Cause: The primary cause is often the inherent nature of using a racemic mixture. The observed biological effect is predominantly from the (S)-enantiomer, meaning half of the compound's mass is inactive. Minor variations in weighing or dilution can be magnified, and different batches of the racemate could have slight deviations from a perfect 50:50 ratio.

  • Troubleshooting Steps:

    • Confirm Enantiomeric Ratio: Use chiral High-Performance Liquid Chromatography (HPLC) to verify the 50:50 ratio of enantiomers in your stock.

    • Switch to Pure Enantiomer: The most effective solution is to use the purified (S)-LY341495 enantiomer for all quantitative experiments to eliminate ambiguity.

    • Use Positive and Negative Controls: When using the racemate, include the pure (S)-enantiomer as a positive control and, if available, the (R)-enantiomer as a negative control to benchmark the expected activity.[8]

Issue 2: My calculated potency (IC50) for this compound is approximately double the literature value for the pure (S)-enantiomer.

  • Possible Cause: This is the expected outcome. Since this compound is a 50:50 mixture of the active (S)-enantiomer and the inactive (R)-enantiomer, the concentration of the active component is only half of the total concentration of the racemate added.

  • Solution: When reporting data for a racemate, it is crucial to state that the concentration refers to the total mixture. For direct comparison with data from pure enantiomers, you can state the effective concentration of the active enantiomer (i.e., 50% of the racemate concentration).

Issue 3: Difficulty achieving baseline separation of enantiomers using chiral HPLC.

  • Possible Cause: Chiral separations are highly sensitive to chromatographic conditions.[9][10] Issues can arise from an inappropriate chiral stationary phase (CSP), suboptimal mobile phase composition, or incorrect temperature and flow rate.[9][10]

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Systematically vary the ratio of organic modifiers (e.g., isopropanol, ethanol (B145695) in hexane (B92381) for normal phase) and additives (e.g., trifluoroacetic acid for acidic analytes).[9]

    • Screen Different CSPs: The choice of CSP is critical for chiral recognition. Polysaccharide-based columns (e.g., Chiralpak series) are often effective for separating pharmaceutical compounds.[11]

    • Adjust Temperature and Flow Rate: Lowering the temperature or reducing the flow rate can often enhance enantioselectivity and improve resolution.[9][10]

Data Presentation

The following table summarizes the antagonist potency of LY341495 at various human mGlu receptor subtypes, illustrating the selectivity of the (S)-enantiomer.

Table 1: Antagonist Potency (IC50, nM) of LY341495 at Human mGlu Receptors

CompoundmGluR2mGluR3mGluR1amGluR5amGluR8mGluR7mGluR4
(S)-LY341495 21147,8008,20017099022,000
This compound ~42~28>10,000>10,000~340~1,980>40,000

(Data derived from multiple sources.[5][6][7] Values for the racemate are estimated based on the 50% activity principle and may vary experimentally.)

Experimental Protocols

Protocol: Chiral HPLC Method for Separation of this compound

  • Objective: To separate and quantify the (S)- and (R)-enantiomers of LY341495 to confirm the enantiomeric ratio or to isolate the pure enantiomers.

  • Instrumentation & Materials:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Chiral Stationary Phase (CSP) Column: A polysaccharide-based column such as Chiralpak ID is often effective.[12]

    • Mobile Phase (Isocratic): A mixture of an alkane (e.g., hexane) and an alcohol modifier (e.g., ethanol or isopropanol). A small percentage of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape.[9] A typical starting mobile phase could be Acetonitrile/Water/Ammonia solution (90:10:0.1, v/v/v).[12]

    • This compound standard.

  • Methodology:

    • Preparation: Dissolve the this compound standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[9]

    • Injection: Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the column.[9]

    • Detection: Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., 280 nm).

    • Analysis: The (S)- and (R)-enantiomers will elute as two distinct peaks at different retention times. The enantiomeric ratio can be calculated by integrating the area under each peak.

Mandatory Visualizations

experimental_workflow cluster_start Starting Material cluster_separation Chiral Separation cluster_products Separated Enantiomers cluster_assays Downstream Applications racemate This compound (50:50 Mixture) chiral_hplc Chiral HPLC Protocol racemate->chiral_hplc Input s_enantiomer (S)-LY341495 (Active Antagonist) chiral_hplc->s_enantiomer Isolate r_enantiomer (R)-LY341495 (Inactive Control) chiral_hplc->r_enantiomer Isolate quant_assays Quantitative Assays (e.g., Binding, Functional) s_enantiomer->quant_assays Test in_vivo In Vivo Studies s_enantiomer->in_vivo Test r_enantiomer->quant_assays Control

Caption: Recommended experimental workflow for studies involving LY341495.

signaling_pathway s_ly (S)-LY341495 (Active Antagonist) mglur2_3 Group II mGluR (mGluR2/3) s_ly->mglur2_3 Blocks r_ly (R)-LY341495 (Inactive) r_ly->mglur2_3 No significant interaction gi_go Gi/Go Protein mglur2_3->gi_go Activates ac Adenylyl Cyclase gi_go->ac Inhibits camp cAMP Production ac->camp Catalyzes cellular_response Cellular Response camp->cellular_response Mediates

References

Is (Rac)-LY341495 stable at room temperature for short periods?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the effective use of (Rac)-LY341495 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable at room temperature for short periods?

A: Yes, this compound is considered stable for short periods at ambient temperatures, as it is typically shipped under these conditions.[1][2] However, for long-term storage and to ensure compound integrity, it is crucial to adhere to the recommended storage conditions.

Q2: What are the recommended long-term storage conditions for this compound?

A: For optimal stability, this compound should be stored as a powder at -20°C for up to three years or at 4°C for up to two years.[3][4] Once in solution, it is recommended to store aliquots at -80°C for up to two years or at -20°C for up to one year to prevent degradation from repeated freeze-thaw cycles.[5]

Q3: What solvents are recommended for dissolving this compound?

A: this compound has varying solubility in different solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent, with a solubility of approximately 6 mg/mL.[4] For in vivo experiments, a stock solution in DMSO can be further diluted in vehicles like corn oil.[4] The disodium (B8443419) salt form of LY341495 is soluble in water up to 100 mM.[6] It is always recommended to use freshly opened, anhydrous DMSO to ensure optimal solubility.[7]

Q4: What is the primary mechanism of action of LY341495?

A: LY341495 is a potent and selective antagonist of group II metabotropic glutamate (B1630785) receptors (mGluRs), specifically mGluR2 and mGluR3.[2][8][9] It also shows activity at other mGluRs, but with lower potency.[8] By blocking these receptors, it can modulate glutamatergic neurotransmission. Notably, antagonism of mGluR2/3 by LY341495 has been shown to activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is implicated in its antidepressant-like effects.[1][2][10]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound precipitation in solution - The solution may be supersaturated. - The temperature of the solution has decreased. - The solvent has absorbed moisture, particularly with DMSO.- Gently warm the solution and/or use sonication to aid dissolution.[5] - Ensure the storage temperature is appropriate and consistent. - Use fresh, anhydrous DMSO for preparing solutions.[7] - Prepare working solutions fresh on the day of the experiment.[5]
Inconsistent experimental results - Degradation of the compound due to improper storage or handling. - Inaccurate concentration of the prepared solution. - Variability in experimental conditions.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.[5] - Verify the correct weighing and dilution of the compound. - Ensure consistent experimental parameters such as incubation times, temperatures, and vehicle controls.
Low efficacy in in vivo studies - Poor bioavailability. - Incorrect dosage or administration route. - Rapid metabolism of the compound.- Review the literature for established effective doses and administration routes for your specific animal model.[6][11] - Consider using a different vehicle to improve solubility and absorption. - Evaluate the timing of administration relative to the experimental endpoint.
Powder adheres to the vial - Static electricity or compaction during shipping.- Centrifuge the vial at a low speed (e.g., 3000 rpm) for a few minutes to collect the powder at the bottom.[7]

Data Presentation

Storage Stability of this compound

Form Storage Temperature Duration of Stability Reference
Powder-20°C3 years[3][4]
Powder4°C2 years[3][4]
In Solvent-80°C2 years[5]
In Solvent-20°C1 year[5]

IC50 Values of LY341495 at various mGlu Receptors

Receptor Subtype IC50 (nM) Reference
mGlu221[8]
mGlu314[8]
mGlu8170[8]
mGlu7990[8]
mGlu1a7800[8]
mGlu5a8200[8]
mGlu422000[8]

Experimental Protocols

Protocol: Preparation of this compound for in vivo Administration

This protocol describes the preparation of this compound for intraperitoneal (i.p.) injection in rodents, based on methodologies cited in the literature.[6]

Materials:

  • This compound powder

  • 0.1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • Sterile 0.9% Saline solution

  • pH meter

  • Sterile microcentrifuge tubes and syringes

Procedure:

  • Weigh the desired amount of this compound powder.

  • Dissolve the powder in a minimal volume of 0.1 M NaOH.

  • Add sterile 0.9% saline to reach the desired final volume, ensuring the final concentration is appropriate for the intended dosage.

  • Adjust the pH of the solution to between 7.4 and 7.8 using 1 M HCl. This step is critical for ensuring physiological compatibility.

  • Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile tube.

  • The solution is now ready for intraperitoneal administration at the required volume per kilogram of body weight. It is recommended to prepare this solution fresh on the day of use.[5]

Visualizations

LY341495_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR2_3 mGluR2/3 Glutamate->mGluR2_3 Activates PI3K_Akt PI3K/Akt Pathway mGluR2_3->PI3K_Akt Inhibits LY341495 This compound LY341495->mGluR2_3 Antagonizes mTORC1 mTORC1 PI3K_Akt->mTORC1 Activates Synaptic_Proteins Increased Synaptic Protein Synthesis (e.g., PSD-95, GluA1) mTORC1->Synaptic_Proteins Promotes

Caption: Signaling pathway of this compound action.

experimental_workflow prep 1. Compound Preparation This compound solubilized in appropriate vehicle (e.g., DMSO, Saline) admin 2. Administration In vivo (e.g., i.p. injection) or In vitro (application to cell culture) prep->admin exp 3. Experimental Procedure Behavioral tests, electrophysiology, or molecular assays admin->exp data 4. Data Collection Measurement of relevant endpoints exp->data analysis 5. Data Analysis Statistical comparison of treated vs. control groups data->analysis

Caption: General experimental workflow for using this compound.

References

Troubleshooting Inconsistent In Vivo Effects of (Rac)-LY341495: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when using the metabotropic glutamate (B1630785) receptor (mGluR) antagonist, (Rac)-LY341495, in in vivo experiments. Inconsistent effects of LY341495 can arise from various factors including dosage, experimental design, and the specific biological question being investigated.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing opposite behavioral effects with LY341495 at different doses?

A1: This is a key challenge with LY341495. The compound exhibits a complex dose-response relationship, where low and high doses can produce divergent or even opposite effects. For instance, in studies on recognition memory, high doses (0.3, 1, and 3 mg/kg) have been shown to impair performance, while lower doses (0.05 and 0.1 mg/kg) did not cause impairment and even counteracted the extinction of recognition memory.[1][2]

Troubleshooting Steps:

  • Dose-Response Pilot Study: Conduct a pilot study with a wide range of doses to determine the optimal dose for your specific experimental model and behavioral paradigm.

  • Receptor Selectivity: Be aware of LY341495's receptor selectivity profile. While it is a potent antagonist for group II mGluRs (mGlu2/3), at higher concentrations, it can also affect other mGlu receptors, including group I and group III receptors.[3][4] These off-target effects at higher doses could contribute to the observed inconsistencies.

  • Presynaptic vs. Postsynaptic Effects: One hypothesis for the biphasic effects is that low doses may primarily block presynaptic mGlu2 autoreceptors, leading to enhanced glutamate release, while higher doses may act on postsynaptic mGlu3 receptors, leading to different downstream effects.[1]

Q2: My results with LY341495 are not consistent with published literature. What could be the reason?

A2: Several factors can contribute to variability in in vivo experiments with LY341495.

  • Drug Formulation and Administration: Ensure proper dissolution and administration of LY341495. The compound can be dissolved in saline for intraperitoneal (i.p.) injections.[5] Inconsistent preparation can lead to inaccurate dosing. The disodium (B8443419) salt of LY341495 is also available and offers different solubility characteristics.

  • Animal Model and Stress Levels: The physiological state of the animals, including stress levels, can influence the effects of LY341495. For example, its antidepressant-like effects have been demonstrated in chronic unpredictable stress models.[5][6]

  • Timing of Administration and Behavioral Testing: The time interval between drug administration and behavioral testing is critical. The effects of LY341495 can vary depending on this timing.[1]

Q3: I am seeing unexpected or off-target effects. How can I mitigate this?

A3: While LY341495 is highly selective for group II mGluRs, off-target effects can occur, especially at higher concentrations.[3][4]

  • Use the Lowest Effective Dose: Based on your pilot studies, use the lowest dose that produces the desired effect to minimize the risk of engaging other mGlu receptors or other off-target interactions.

  • Control Experiments: Include appropriate control groups in your experimental design. This includes vehicle-treated animals and potentially a positive control with a known compound acting through a similar mechanism.

  • Consider Receptor Subtype Specificity: Remember that LY341495 antagonizes both mGlu2 and mGlu3 receptors.[7] These receptors can have different localizations (presynaptic vs. postsynaptic) and functional roles, which can contribute to the complexity of the observed effects.[1]

Quantitative Data Summary

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeKi/IC50 (nM)
human mGlu22.3 / 21
human mGlu31.3 / 14
human mGlu8173
human mGlu7a990
human mGlu1a7,800
human mGlu5a8,200
human mGlu4a22,000

Source: Data compiled from multiple sources.[3]

Experimental Protocols

Chronic Unpredictable Stress (CUS) Model and LY341495 Administration

This protocol is based on a study investigating the antidepressant-like effects of LY341495.[5]

  • Animals: Male C57BL/6J mice are commonly used.

  • Drug Preparation: Dissolve LY341495 in 0.9% (w/v) saline.

  • Administration: Administer LY341495 via intraperitoneal (i.p.) injection at a dose of 1 mg/kg/day for 4 weeks.

  • CUS Protocol: For the stressed group, expose mice to a variety of mild, unpredictable stressors daily for the 4-week period. Stressors can include cage tilt, food and water deprivation, soiled cage, and light/dark cycle reversal.

  • Behavioral Testing: Conduct behavioral tests, such as the Forced Swim Test (FST), 24 hours after the last CUS session and drug administration. In the FST, mice are placed in a cylinder of water, and the immobility time is measured over a 7-minute period.[5]

Visualizations

Signaling Pathway Diagram

LY341495_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate_release Glutamate Release AMPA_R AMPA Receptor Glutamate_release->AMPA_R Activation mGlu2_3 mGlu2/3 Autoreceptor mGlu2_3->Glutamate_release Inhibition BDNF BDNF AMPA_R->BDNF Upregulation TrkB TrkB Receptor BDNF->TrkB Activation PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt Activation mTORC1 mTORC1 Signaling PI3K_Akt->mTORC1 Activation Synaptic_Proteins Synaptic Protein Synthesis (PSD-95, GluA1) mTORC1->Synaptic_Proteins Activation Antidepressant_Effects Antidepressant-like Effects Synaptic_Proteins->Antidepressant_Effects LY341495 This compound LY341495->mGlu2_3 Antagonism

Caption: Proposed signaling pathway for the antidepressant-like effects of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure In Vivo Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., C57BL/6J mice) Drug_Prep Prepare this compound (e.g., in 0.9% saline) Animal_Model->Drug_Prep Dose_Selection Select Dose Range (based on literature and pilot study) Drug_Prep->Dose_Selection Administration Administer LY341495 or Vehicle (e.g., i.p. injection) Dose_Selection->Administration Experimental_Paradigm Apply Experimental Paradigm (e.g., Chronic Unpredictable Stress) Administration->Experimental_Paradigm Behavioral_Testing Conduct Behavioral Tests (e.g., Forced Swim Test) Experimental_Paradigm->Behavioral_Testing Data_Collection Collect and Score Behavioral Data Behavioral_Testing->Data_Collection Statistical_Analysis Perform Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Interpretation Interpret Results and Draw Conclusions Statistical_Analysis->Interpretation

Caption: General experimental workflow for in vivo studies with this compound.

Logical Relationship Diagram

Dose_Effect_Relationship cluster_dose LY341495 Dose cluster_receptor Primary Receptor Target cluster_effect Observed Behavioral Effect Low_Dose Low Dose (e.g., 0.05-0.1 mg/kg) Presynaptic_mGlu2 Presynaptic mGlu2 Low_Dose->Presynaptic_mGlu2 High_Dose High Dose (e.g., 0.3-3 mg/kg) Postsynaptic_mGlu3 Postsynaptic mGlu3 High_Dose->Postsynaptic_mGlu3 Off_Target_Receptors Other mGlu Receptors (Group I & III) High_Dose->Off_Target_Receptors Memory_Enhancement No Impairment/ Memory Enhancement Presynaptic_mGlu2->Memory_Enhancement Memory_Impairment Memory Impairment Postsynaptic_mGlu3->Memory_Impairment Complex_Effects Complex/Variable Effects Off_Target_Receptors->Complex_Effects

Caption: Dose-dependent effects of this compound on behavior.

References

Best practices for handling and storing (Rac)-LY341495 powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing (Rac)-LY341495 powder. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3).[1][2] Its primary mechanism of action involves blocking the activation of these receptors by glutamate, which leads to a modulation of glutamatergic neurotransmission.[3] Group II mGluRs are typically located on presynaptic terminals, where they act as autoreceptors to inhibit glutamate release. By antagonizing these receptors, this compound can increase the synaptic concentration of glutamate.

Q2: What are the recommended storage conditions for this compound powder?

A2: For long-term storage, this compound powder should be stored at -20°C. For shorter periods, it can be kept at 4°C. Proper storage is crucial to maintain the stability and efficacy of the compound.

Q3: How should I prepare a stock solution of this compound?

A3: The most common solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO). Due to its low aqueous solubility, direct dissolution in aqueous buffers is not recommended for creating concentrated stock solutions. For detailed, step-by-step instructions, please refer to the Experimental Protocols section.

Q4: What is the stability of this compound in solution?

A4: Once dissolved in a solvent such as DMSO, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. Prepared solutions should be used as fresh as possible.

Data Presentation

Table 1: Quantitative Data for this compound

ParameterValueNotes
Storage (Powder) -20°C (long-term), 4°C (short-term)Protect from light and moisture.
Storage (Solution) -20°C or -80°CAliquot to avoid repeated freeze-thaw cycles.
Primary Solvent Dimethyl sulfoxide (DMSO)Gentle warming or sonication can aid dissolution.
IC₅₀ for mGluR2 ~21 nM
IC₅₀ for mGluR3 ~14 nM
IC₅₀ for other mGluRs Micromolar concentrations for Group I and III mGluRs, indicating selectivity for Group II.[1][2]Can have off-target effects at higher concentrations.[4]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution for In Vitro Cell-Based Assays

Objective: To prepare a concentrated stock solution of this compound in DMSO for use in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube thoroughly for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, gentle warming (to no more than 37°C) or brief sonication can be applied. Visually inspect the solution to ensure there are no visible particles.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

  • For experiments, thaw a single aliquot and dilute it to the final working concentration in the appropriate cell culture medium. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

Protocol 2: Preparation of a Dosing Solution for In Vivo Animal Studies

Objective: To prepare a solution of this compound suitable for intraperitoneal (i.p.) administration in rodents. This protocol is adapted from methodologies described in published research.[5]

Materials:

  • This compound powder

  • 0.1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • Sterile 0.9% Saline solution

  • Sterile tubes

  • pH meter or pH strips

Procedure:

  • Weigh the required amount of this compound powder.

  • Dissolve the powder in a small volume of 0.1 M NaOH.[5]

  • Once dissolved, add sterile 0.9% saline to reach a near-final volume.[5]

  • Carefully adjust the pH of the solution to between 7.4 and 7.8 using 1 M HCl.[5] Monitor the pH closely during this step.

  • Bring the solution to the final desired volume with sterile 0.9% saline.

  • The final solution should be clear and free of precipitates. If any precipitation occurs, the preparation may need to be optimized.

  • Administer the solution to the animals based on the desired dosage (e.g., in mg/kg body weight). The administration volume is typically 1 ml/kg.[5]

Troubleshooting Guide

Q: My this compound powder is not dissolving in DMSO.

A: Ensure that you are using anhydrous (dry) DMSO, as absorbed water can affect solubility. Gentle warming of the solution (not exceeding 37°C) or brief sonication can help to dissolve the powder. If the issue persists, you may need to prepare a more dilute stock solution.

Q: I am observing unexpected or inconsistent results in my experiments.

A: Several factors could contribute to this:

  • Compound Stability: Ensure that the stock solutions have been stored correctly and have not undergone multiple freeze-thaw cycles. It is best to use freshly prepared dilutions for each experiment.

  • Off-Target Effects: At higher concentrations, this compound can exhibit activity at other mGlu receptors.[4] Consider performing a dose-response curve to determine the optimal concentration range for targeting mGluR2/3 selectively. Studies have shown that higher doses (e.g., 0.3-3 mg/kg in rats) can have different effects compared to lower doses (0.05-0.1 mg/kg).[6]

  • Batch-to-Batch Variability: If you suspect an issue with the compound itself, consider obtaining a new batch and comparing the results.

Q: I am seeing toxicity in my cell cultures after applying this compound.

A: This is most likely due to the final concentration of the solvent (DMSO) in your culture medium. Ensure that the final DMSO concentration is at a non-toxic level, typically 0.1% or lower. You may need to adjust the concentration of your stock solution to achieve this.

Q: My in vivo dosing solution has precipitated.

A: Precipitation can occur if the pH of the solution is not within the optimal range or if the solution is not prepared fresh. Ensure the pH is accurately adjusted to 7.4-7.8.[5] It is also recommended to prepare the dosing solution fresh on the day of the experiment.

Visualizations

experimental_workflow cluster_powder Powder Handling cluster_invitro In Vitro Protocol cluster_invivo In Vivo Protocol powder This compound Powder weigh Weigh Powder powder->weigh dissolve_dmso Dissolve in DMSO weigh->dissolve_dmso For In Vitro dissolve_naoh Dissolve in 0.1M NaOH weigh->dissolve_naoh For In Vivo stock_solution Prepare Stock Solution dissolve_dmso->stock_solution aliquot_store Aliquot & Store at -20°C/-80°C stock_solution->aliquot_store dilute_media Dilute in Culture Media aliquot_store->dilute_media cell_assay Perform Cell-Based Assay dilute_media->cell_assay adjust_ph Adjust pH to 7.4-7.8 with HCl dissolve_naoh->adjust_ph dilute_saline Dilute with 0.9% Saline adjust_ph->dilute_saline dosing_solution Prepare Dosing Solution dilute_saline->dosing_solution administer Administer to Animal dosing_solution->administer

Caption: Experimental workflow for preparing this compound.

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal ly341495 This compound mglu2_3 mGluR2/3 ly341495->mglu2_3 Antagonizes glutamate_release Increased Glutamate Release ly341495->glutamate_release Results in inhibition Inhibition of Glutamate Release mglu2_3->inhibition Normally Causes glutamate Glutamate ampa AMPA Receptor glutamate->ampa Activates pi3k_akt PI3K/Akt Pathway ampa->pi3k_akt mtorc1 mTORC1 Signaling pi3k_akt->mtorc1 synaptic_plasticity Synaptic Plasticity Protein Synthesis mtorc1->synaptic_plasticity

Caption: Signaling pathway of this compound action.

References

Validation & Comparative

A Comparative Analysis of (Rac)-LY341495 Selectivity Against Other mGluR Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity and performance of (Rac)-LY341495, a potent metabotropic glutamate (B1630785) receptor (mGluR) antagonist, with other widely used mGluR antagonists. The data presented is compiled from various scientific sources to aid researchers in selecting the most appropriate antagonist for their experimental needs.

Introduction to mGluR Antagonists

Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability. They are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and signal transduction pathways. The development of selective antagonists for different mGluR subtypes is critical for dissecting their physiological functions and for the development of novel therapeutics for neurological and psychiatric disorders.

This compound is a highly potent and broad-spectrum antagonist at group II mGluRs (mGluR2 and mGluR3) and also exhibits activity at other mGluR subtypes, albeit with lower potency.[1][2][3][4] This guide compares its selectivity profile with that of other commonly used antagonists: MPEP, MTEP, and fenobam, which are primarily known for their activity at mGluR5.

Data Presentation: Quantitative Comparison of Antagonist Selectivity

The following tables summarize the binding affinities (Ki) and/or inhibitory concentrations (IC50) of this compound and other selected mGluR antagonists across various mGluR subtypes. Lower values indicate higher potency.

Table 1: Potency of this compound at Human mGluR Subtypes [2][3][4][5][6][7]

mGluR SubtypeIC50 / Ki (nM)
mGluR1a7800 (IC50)
mGluR221 (IC50) / 2.3 (Ki)
mGluR314 (IC50) / 1.3 (Ki)
mGluR422000 (IC50)
mGluR5a8200 (IC50)
mGluR7990 (IC50)
mGluR8170 (IC50) / 173 (Ki)

Table 2: Potency of MPEP, MTEP, and Fenobam at mGluR Subtypes [8][9][10][11][12]

AntagonistmGluR SubtypeIC50 / Kd (nM)
MPEP mGluR536 (IC50)
MTEP mGluR55 (IC50)
Fenobam mGluR587 (IC50) / 31-54 (Kd)

Note: Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in this guide. For specific details, researchers should consult the original publications.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a ligand (in this case, an antagonist) for a receptor.

  • Membrane Preparation: Cells or tissues expressing the mGluR of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind to the target receptor and varying concentrations of the unlabeled antagonist being tested.

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a filter mat.

  • Detection: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value. The IC50 value can be converted to a Ki value (inhibition constant) using the Cheng-Prusoff equation.[13]

Functional Assays

Functional assays measure the effect of an antagonist on the biological response of a cell to an agonist.

Group II and III mGluRs are negatively coupled to adenylyl cyclase, the enzyme responsible for cyclic AMP (cAMP) production.

  • Cell Culture: Cells expressing the target mGluR are cultured in appropriate media.

  • Stimulation: The cells are treated with an agonist that stimulates the mGluR, in the presence and absence of varying concentrations of the antagonist. Often, adenylyl cyclase is stimulated with forskolin (B1673556) to produce a measurable cAMP signal.

  • cAMP Measurement: Intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or reporter gene assays (e.g., GloSensor™ cAMP Assay).[14][15][16][17]

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced change in cAMP levels is determined as the IC50 value.

Group I mGluRs are coupled to phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Cell Labeling: Cells expressing the target mGluR are incubated with a radiolabeled precursor, such as [3H]-myo-inositol, to incorporate it into the cellular phosphoinositide pool.

  • Stimulation: The cells are then stimulated with an mGluR agonist in the presence and absence of the antagonist.

  • Extraction and Separation: The reaction is stopped, and the water-soluble inositol phosphates are extracted and separated from the lipids using ion-exchange chromatography.

  • Quantification: The amount of radioactivity in the inositol phosphate (B84403) fractions is measured to determine the extent of PI hydrolysis.

  • Data Analysis: The IC50 value is the concentration of the antagonist that inhibits 50% of the agonist-induced PI hydrolysis.[18][19][20]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the major signaling pathways for each mGluR group and a general workflow for determining antagonist potency.

mGluR_Signaling cluster_group1 Group I mGluRs (mGluR1, mGluR5) cluster_group2 Group II mGluRs (mGluR2, mGluR3) cluster_group3 Group III mGluRs (mGluR4, 6, 7, 8) mGluR1_5 mGluR1/5 Gq Gαq/11 mGluR1_5->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC mGluR2_3 mGluR2/3 Gi Gαi/o mGluR2_3->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibits cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease mGluR4_6_7_8 mGluR4/6/7/8 Gi2 Gαi/o mGluR4_6_7_8->Gi2 AC_inhibit2 Adenylyl Cyclase Gi2->AC_inhibit2 Inhibits cAMP_decrease2 ↓ cAMP AC_inhibit2->cAMP_decrease2

Caption: Major signaling pathways of the three mGluR groups.

Experimental_Workflow cluster_assay Antagonist Potency Determination start Prepare receptor source (membranes or whole cells) incubation Incubate with radioligand/agonist and varying antagonist concentrations start->incubation separation Separate bound from free ligand/agonist incubation->separation detection Measure signal (radioactivity or functional response) separation->detection analysis Analyze data to determine IC50/Ki detection->analysis

Caption: General experimental workflow for determining antagonist potency.

References

A Comparative Analysis of (Rac)-LY341495 and its Active Enantiomer LY341495

Author: BenchChem Technical Support Team. Date: December 2025

In the field of neuroscience research, particularly in the study of metabotropic glutamate (B1630785) receptors (mGluRs), the selection of appropriate pharmacological tools is critical for obtaining accurate and reproducible results. This guide provides a detailed comparison of the racemic mixture, (Rac)-LY341495, and its resolved active enantiomer, LY341495, a potent and selective antagonist of group II mGluRs.

Introduction to LY341495 and its Enantiomers

LY341495, chemically known as (2S)-2-Amino-2-[(1S,2S)-2-carboxycycloprop-1-yl]-3-(xanth-9-yl) propanoic acid, is a highly potent and selective competitive antagonist of group II metabotropic glutamate receptors, specifically mGluR2 and mGluR3.[1][2] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability in the central nervous system. This compound is the racemic mixture, containing both the active (2S,1'S,2'S) enantiomer and its corresponding inactive enantiomer.[3] In experimental settings, the racemic mixture may be used as a control compound.[3]

Quantitative Comparison of Biological Activity

The primary difference between LY341495 and this compound lies in their potency as mGluR antagonists. The antagonist activity resides entirely within the (2S,1'S,2'S) enantiomer (LY341495). The other enantiomer is considered inactive. Consequently, the racemic mixture is expected to have approximately half the potency of the pure active enantiomer, assuming a 50:50 distribution of enantiomers in the racemate. The following table summarizes the inhibitory constants (IC50 and Ki) of LY341495 against various human mGlu receptor subtypes.

Receptor SubtypeLY341495 IC50 (nM)LY341495 Ki (nM)This compound Estimated IC50 (nM)
Group II
mGluR221[4][5]2.3[1][2]~42
mGluR314[4][5]1.3[1][2]~28
Group I
mGluR1a7800[4][5]6800[1][2]~15600
mGluR5a8200[4][5]8200[1][2]~16400
Group III
mGluR4a22000[4][5]22000[1][2]~44000
mGluR7a990[4][5]990[1][2]~1980
mGluR8170[4][5]173[1][2]~340

Note: The estimated IC50 for this compound is based on the pharmacological principle that the racemate containing one active and one inactive enantiomer will have half the potency of the pure active enantiomer.

Experimental Protocols

The data presented above are typically generated using in vitro pharmacological assays. Below are detailed methodologies for two key experiments used to characterize mGluR antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Membrane Preparation: Cell membranes expressing the human mGlu receptor subtype of interest are prepared. This involves homogenizing the cells in a cold lysis buffer and centrifuging to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate format. To each well, the following are added:

    • Receptor membrane preparation.

    • A fixed concentration of a radiolabeled ligand that is known to bind to the receptor (e.g., [3H]LY341495).

    • Varying concentrations of the unlabeled test compound (LY341495 or this compound).

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the receptor-bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay is used to determine the potency (IC50) of an antagonist in inhibiting the downstream signaling of Gi/o-coupled receptors like the group II mGluRs.

  • Cell Culture: Cells stably expressing the mGluR2 or mGluR3 are cultured in appropriate media.

  • Assay Setup: Cells are plated in a 96- or 384-well plate. The assay is performed in the presence of a phosphodiesterase inhibitor, such as IBMX, to prevent the degradation of cAMP.

  • Compound Addition:

    • Cells are pre-incubated with varying concentrations of the antagonist (LY341495 or this compound).

    • An agonist of the mGluR (e.g., glutamate or a specific agonist like (1S,3R)-ACPD) is then added at a fixed concentration (typically its EC80) to stimulate the receptor and inhibit adenylyl cyclase.

    • Forskolin is often used to stimulate adenylyl cyclase and produce a measurable baseline of cAMP.

  • Cell Lysis and cAMP Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

  • Data Analysis: The antagonist's ability to reverse the agonist-induced inhibition of cAMP production is measured. The IC50 value is the concentration of the antagonist that restores the cAMP level to 50% of the maximal agonist effect.

Signaling Pathway and Experimental Workflow

Group II mGlu receptors (mGluR2 and mGluR3) are coupled to the inhibitory G-protein, Gi/o. Upon activation by an agonist like glutamate, the G-protein is activated, leading to the inhibition of adenylyl cyclase (AC). This results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). LY341495, as a competitive antagonist, blocks the binding of agonists to the receptor, thereby preventing this signaling cascade.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate (Agonist) mGluR mGluR2/3 Glutamate->mGluR Activates LY341495 LY341495 (Antagonist) LY341495->mGluR Blocks Gi_o Gi/o Protein mGluR->Gi_o Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP AC Response Cellular Response cAMP->Response Leads to

Caption: Group II mGluR signaling pathway and point of antagonism.

The following diagram illustrates a typical experimental workflow for determining the IC50 of an antagonist using a cAMP assay.

experimental_workflow start Start: Plate mGluR-expressing cells add_antagonist Add varying concentrations of Antagonist (LY341495 or this compound) start->add_antagonist add_agonist Add fixed concentration of Agonist (e.g., Glutamate) add_antagonist->add_agonist incubate Incubate to allow for signaling add_agonist->incubate lyse Lyse cells to release intracellular contents incubate->lyse detect Detect cAMP levels lyse->detect analyze Analyze data: Plot dose-response curve and calculate IC50 detect->analyze end_node End: Determine antagonist potency analyze->end_node

Caption: Workflow for cAMP-based antagonist assay.

Conclusion

The choice between this compound and its active enantiomer, LY341495, depends on the specific experimental goals. For researchers aiming to precisely quantify the antagonism of group II mGluRs and ensure the highest potency and selectivity, the use of the pure active enantiomer, LY341495, is strongly recommended. The racemic mixture, this compound, serves as a useful, albeit less potent, control compound. Understanding the pharmacological differences between these two compounds is essential for the accurate interpretation of experimental data in the study of mGluR function.

References

Validating the Antagonist Effect of (Rac)-LY341495 in a Novel Stress-Induced Cognitive Deficit Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabotropic glutamate (B1630785) receptor (mGluR) antagonist (Rac)-LY341495 with other glutamate receptor antagonists. The evaluation is centered around a novel, integrated experimental model designed to assess the therapeutic potential of these compounds in reversing stress-induced cognitive deficits. The data presented herein is hypothetical and for illustrative purposes, yet grounded in the known pharmacological profiles of the tested compounds.

Introduction

This compound is a potent and selective antagonist of group II metabotropic glutamate receptors (mGluR2 and mGluR3).[1][2][3] These receptors are implicated in the modulation of glutamatergic neurotransmission and have been identified as potential therapeutic targets for a range of neurological and psychiatric disorders, including depression and cognitive impairments.[4][5] This guide introduces a novel experimental paradigm, the Chronic Unpredictable Stress (CUS) with Cognitive Assessment model, to validate the antagonist effects of this compound and compare its efficacy against other glutamate receptor antagonists: MPEP, JNJ16259685, and fenobam (B1672515).

Comparative Overview of Glutamate Receptor Antagonists

The antagonists chosen for this comparison target different subtypes of glutamate receptors, providing a broad perspective on the therapeutic potential of modulating glutamatergic signaling in stress-related cognitive disorders.

CompoundPrimary Target(s)Reported Effects in Cognitive Models
This compound mGluR2/3 AntagonistImproves working memory in mice with juvenile social isolation[1]. Reverses cognitive deficits in various models[6].
MPEP mGluR5 AntagonistAnxiolytic-like effects. Effects on cognition are context-dependent.
JNJ16259685 mGluR1 AntagonistPotent, selective, and systemically active[7]. Can impair acquisition and retention in spatial memory tasks.
Fenobam mGluR5 Negative Allosteric ModulatorAnxiolytic and analgesic effects[8][9][10]. Investigated for Fragile X syndrome[11].

The Novel Experimental Model: Chronic Unpredictable Stress (CUS) with Cognitive Assessment

This model integrates a chronic stress paradigm to induce cognitive deficits in rodents, followed by a battery of behavioral, electrophysiological, and molecular assays to evaluate the therapeutic efficacy of the antagonists.

Model Workflow Diagram:

G cluster_0 Phase 1: Induction of Cognitive Deficit cluster_1 Phase 2: Antagonist Treatment and Evaluation Animal Acclimatization Animal Acclimatization Baseline Cognitive Testing Baseline Cognitive Testing Animal Acclimatization->Baseline Cognitive Testing Chronic Unpredictable Stress (CUS) Protocol (4 weeks) Chronic Unpredictable Stress (CUS) Protocol (4 weeks) Baseline Cognitive Testing->Chronic Unpredictable Stress (CUS) Protocol (4 weeks) Confirmation of Cognitive Deficit Confirmation of Cognitive Deficit Chronic Unpredictable Stress (CUS) Protocol (4 weeks)->Confirmation of Cognitive Deficit Drug Administration Drug Administration Confirmation of Cognitive Deficit->Drug Administration Behavioral Testing (Y-Maze, NOR) Behavioral Testing (Y-Maze, NOR) Drug Administration->Behavioral Testing (Y-Maze, NOR) Electrophysiology (LTP in Hippocampal Slices) Electrophysiology (LTP in Hippocampal Slices) Behavioral Testing (Y-Maze, NOR)->Electrophysiology (LTP in Hippocampal Slices) Molecular Analysis (Western Blot of Hippocampal Tissue) Molecular Analysis (Western Blot of Hippocampal Tissue) Electrophysiology (LTP in Hippocampal Slices)->Molecular Analysis (Western Blot of Hippocampal Tissue) G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate mGluR2/3 mGluR2/3 Glutamate->mGluR2/3 Activates NMDA Receptor NMDA Receptor Glutamate->NMDA Receptor AMPA Receptor AMPA Receptor Glutamate->AMPA Receptor Gi/o Gi/o mGluR2/3->Gi/o Activates Adenylate Cyclase Adenylate Cyclase Gi/o->Adenylate Cyclase Inhibits cAMP cAMP Adenylate Cyclase->cAMP Decreases LY341495 LY341495 LY341495->mGluR2/3 Antagonizes Ca2+ Ca2+ NMDA Receptor->Ca2+ Influx mTOR Pathway mTOR Pathway Ca2+->mTOR Pathway Activates Synaptic Plasticity Synaptic Plasticity mTOR Pathway->Synaptic Plasticity Promotes

References

(Rac)-LY341495: A Comparative Guide to its Cross-reactivity with Glutamate Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Rac)-LY341495 is a potent and widely utilized antagonist in neuroscience research, primarily targeting metabotropic glutamate (B1630785) receptors (mGluRs). A comprehensive understanding of its selectivity and cross-reactivity with other glutamate receptor subtypes is crucial for the accurate interpretation of experimental results and for the development of novel therapeutic agents. This guide provides a detailed comparison of the binding affinities and functional potencies of this compound across various glutamate receptors, supported by experimental data and detailed methodologies.

Comparative Affinity and Potency of this compound

This compound exhibits a distinct selectivity profile, demonstrating high potency for Group II mGluRs, moderate to low potency for Group III mGluRs, and significantly lower potency for Group I mGluRs. Notably, it shows no significant activity at ionotropic glutamate receptors (iGluRs) at concentrations typically used to target mGluRs.

Metabotropic Glutamate Receptors (mGluRs)

The antagonist activity of this compound has been characterized across all eight mGluR subtypes using functional assays that measure the inhibition of agonist-induced intracellular signaling. For Group I mGluRs (mGlu1a and mGlu5a), which couple to the Gq signaling pathway, potency was determined by measuring the inhibition of agonist-induced phosphoinositide (PI) hydrolysis. For Group II (mGlu2 and mGlu3) and Group III (mGlu4, mGlu7, and mGlu8) mGluRs, which are coupled to the Gi/o pathway, potency was assessed by measuring the inhibition of agonist-induced suppression of cyclic adenosine (B11128) monophosphate (cAMP) formation.

Receptor SubtypeGroupIC50 (µM)Ki (nM)
mGlu1aI7.8[1]6800[2]
mGlu5aI8.2[1]8200[2]
mGlu2II0.021[1]2.3[2]
mGlu3II0.014[1]1.3[2]
mGlu4aIII22[1]22000[2]
mGlu7aIII0.99[1]990[2]
mGlu8III0.17[1]173[2]

IC50 and Ki values represent the concentration of this compound required to inhibit 50% of the agonist response or binding, respectively. Lower values indicate higher potency.

The data clearly indicates a rank order of potency for this compound: Group II > Group III > Group I . Specifically, the potency order is mGlu3 ≥ mGlu2 > mGlu8 > mGlu7 >> mGlu1a ≈ mGlu5a > mGlu4.[1]

Ionotropic Glutamate Receptors (iGluRs)

Binding studies have demonstrated that this compound has no appreciable affinity for ionotropic glutamate receptors.[1][3] Even at a high concentration of 100 µM, this compound shows little to no effect on N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), or Kainate receptor-mediated responses.[4] This lack of activity at iGluRs underscores its utility as a selective tool for studying mGluR function.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from a receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the target glutamate receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • The homogenate is centrifuged at low speed to remove large debris.

  • The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the BCA assay.[4]

2. Binding Reaction:

  • In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [3H]-LY341495 for Group II mGluRs) with the prepared cell membranes.

  • Add increasing concentrations of the unlabeled competitor compound (this compound).

  • Incubate the mixture at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[4]

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Phosphoinositide (PI) Hydrolysis Assay (for Group I mGluRs)

This functional assay measures the activation of Gq-coupled receptors by quantifying the accumulation of inositol (B14025) phosphates (IPs), a downstream product of phospholipase C (PLC) activation.

1. Cell Culture and Labeling:

  • Culture cells expressing the target Group I mGluR (e.g., mGlu1a or mGlu5a) in a suitable medium.

  • Label the cells by incubating them with [3H]-myo-inositol overnight to allow for its incorporation into membrane phosphoinositides.

2. Agonist/Antagonist Treatment:

  • Wash the cells to remove excess [3H]-myo-inositol.

  • Pre-incubate the cells with various concentrations of the antagonist (this compound) for a defined period.

  • Stimulate the cells with a known Group I mGluR agonist (e.g., quisqualate) in the presence of LiCl (which inhibits the breakdown of IPs).

3. Extraction of Inositol Phosphates:

  • Terminate the reaction by adding a strong acid (e.g., trichloroacetic acid).

  • Separate the soluble inositol phosphates from the lipid fraction by centrifugation.

4. Quantification:

  • Isolate the total [3H]-inositol phosphates from the aqueous phase using anion-exchange chromatography.

  • Measure the radioactivity of the eluted fraction using a scintillation counter.

5. Data Analysis:

  • Determine the IC50 value of the antagonist by plotting the inhibition of agonist-stimulated IP accumulation against the antagonist concentration.

Cyclic AMP (cAMP) Formation Assay (for Group II and III mGluRs)

This functional assay measures the activation of Gi/o-coupled receptors by quantifying the inhibition of adenylyl cyclase activity, which results in a decrease in intracellular cAMP levels.

1. Cell Culture:

  • Culture cells expressing the target Group II or III mGluR in a suitable medium.

2. Agonist/Antagonist Treatment:

  • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Incubate the cells with various concentrations of the antagonist (this compound).

  • Stimulate the cells with an agent that increases intracellular cAMP, such as forskolin (B1673556) (a direct activator of adenylyl cyclase), in the presence of a known Group II or III mGluR agonist (e.g., L-AP4 for Group III).[1]

3. Cell Lysis and cAMP Measurement:

  • Lyse the cells to release the intracellular contents.

  • Measure the concentration of cAMP in the cell lysate using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a bioluminescent reporter assay (e.g., GloSensor™).[5]

4. Data Analysis:

  • Determine the IC50 value of the antagonist by plotting the reversal of agonist-induced inhibition of cAMP formation against the antagonist concentration.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of the different mGluR groups and the general workflow for assessing antagonist activity.

Gq_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR1_5 Group I mGluR (mGluR1/5) Glutamate->mGluR1_5 Gq_G11 Gq/G11 mGluR1_5->Gq_G11 Activates PLC PLC Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: Group I mGluR (Gq-coupled) Signaling Pathway.

Gio_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR2_3_4_7_8 Group II/III mGluR (mGluR2/3/4/7/8) Glutamate->mGluR2_3_4_7_8 Gi_o Gi/o mGluR2_3_4_7_8->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion

Caption: Group II/III mGluR (Gi/o-coupled) Signaling Pathway.

Experimental_Workflow start Start: Prepare cells/membranes expressing target receptor add_antagonist Add varying concentrations of this compound start->add_antagonist add_agonist Add a fixed concentration of a specific agonist add_antagonist->add_agonist incubate Incubate to allow for binding/cellular response add_agonist->incubate measure Measure downstream signal (e.g., IP accumulation, cAMP levels, radioligand displacement) incubate->measure analyze Analyze data to determine IC50/Ki values measure->analyze end End: Determine antagonist potency and selectivity analyze->end

Caption: General Experimental Workflow for Antagonist Characterization.

References

Evidence for the In Vivo Target Engagement of (Rac)-LY341495: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-LY341495 is a highly potent and selective antagonist of Group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3), critical targets in neuroscience and drug development.[1] This guide provides a comprehensive comparison of this compound with other mGluR2/3 antagonists, focusing on the available evidence for their engagement with their intended targets in a living system (in vivo). While direct quantitative measurement of in vivo receptor occupancy for this compound has been challenging, a substantial body of indirect evidence supports its target engagement. This is contrasted with other compounds for which direct in vivo imaging data is available.

This guide is intended for researchers, scientists, and drug development professionals seeking to understand the pharmacological profile of this compound and its alternatives.

Comparative Analysis of mGluR2/3 Antagonists

The following tables summarize the in vitro binding affinities and available in vivo target engagement data for this compound and comparable mGluR2/3 antagonists.

In Vitro Receptor Binding Affinity
CompoundTarget(s)IC₅₀ (nM)Kᵢ (nM)Selectivity Profile
This compound mGluR2, mGluR321 (mGluR2), 14 (mGluR3)1.67 (mGluR2), 0.75 (mGluR3)Highly selective for Group II mGluRs over Group I and III.
MGS0039 mGluR2, mGluR320 (mGluR2), 24 (mGluR3)2.2 (mGluR2), 4.5 (mGluR3)Potent and selective Group II mGluR antagonist.[2]
LY366457 mGluR2, mGluR3N/AN/ASelective Group II mGluR antagonist.
In Vivo Target Engagement Evidence

Direct in vivo target engagement for this compound using techniques like Positron Emission Tomography (PET) has not been successfully demonstrated. Studies evaluating a tritiated form of LY341495 for in vivo labeling found it to have low brain uptake, rendering it unsuitable for such applications.[3][4] This is a critical consideration for its use in clinical and advanced preclinical research where direct confirmation of target occupancy is often required.

In contrast, PET ligands for mGluR2/3 have been developed from other chemical scaffolds, demonstrating the feasibility of this approach for alternative compounds.

CompoundMethod of In Vivo Target Engagement AssessmentKey Findings
This compound Indirect: c-Fos ImmunohistochemistryAdministration of this compound (3 mg/kg) leads to a significant and widespread increase in the expression of the immediate early gene c-Fos in numerous brain regions, including the cortex and hippocampus, indicating neuronal activation consistent with mGluR2/3 blockade.[1]
Indirect: Locomotor ActivityDose-dependently increases locomotor activity in mice, a functional outcome associated with mGluR2/3 antagonism.[5]
Indirect: In Vivo ElectrophysiologyModulates neuronal firing rates in brain regions expressing mGluR2/3.
MGS0039 Indirect: In Vivo MicrodialysisLocal application in the nucleus accumbens shell significantly increased extracellular dopamine (B1211576) levels, a downstream effect of mGluR2/3 antagonism.[6]
Other mGluR2/3 NAMs Direct: PET ImagingPET tracers such as [¹¹C]MK-8056 have been successfully developed and used to quantify mGluR2 occupancy in the brain in vivo.[7][8][9][10][11][12][13]

Experimental Protocols

Detailed methodologies for the key indirect measures of in vivo target engagement for this compound are provided below.

c-Fos Immunohistochemistry Protocol

This protocol is used to visualize neuronal activation following the administration of this compound.

  • Animal Dosing and Perfusion:

    • Administer this compound or vehicle control to rodents via the desired route (e.g., intraperitoneal injection).

    • At a predetermined time point post-injection (typically 2 hours to allow for c-Fos protein expression), deeply anesthetize the animals.

    • Perform transcardial perfusion with saline followed by 4% paraformaldehyde in phosphate-buffered saline (PBS).

  • Tissue Processing:

    • Extract the brain and post-fix in 4% paraformaldehyde overnight at 4°C.

    • Cryoprotect the brain by immersing it in a sucrose (B13894) solution (e.g., 30% in PBS) until it sinks.

    • Freeze the brain and cut coronal sections (e.g., 40 µm) on a cryostat.

  • Immunostaining:

    • Wash sections in PBS.

    • Block non-specific binding with a blocking solution (e.g., PBS containing 0.3% Triton X-100 and 5% normal goat serum) for 1-2 hours at room temperature.

    • Incubate sections with a primary antibody against c-Fos overnight at 4°C.

    • Wash sections in PBS and incubate with a biotinylated secondary antibody for 1-2 hours at room temperature.

    • Amplify the signal using an avidin-biotin complex (ABC) method.

    • Visualize the staining using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).

  • Imaging and Analysis:

    • Mount the stained sections on slides, dehydrate, and coverslip.

    • Capture images of brain regions of interest using a microscope.

    • Quantify the number of c-Fos positive cells in each region.

Locomotor Activity Assay Protocol

This protocol measures the effect of this compound on spontaneous movement in rodents.[14][15][16][17][18]

  • Apparatus:

    • Use open-field arenas equipped with infrared beams or a video tracking system to monitor animal movement. The arena should be in a sound-attenuated and dimly lit room.

  • Acclimation:

    • Habituate the animals to the testing room for at least 30-60 minutes before the experiment.[15]

  • Procedure:

    • Administer this compound or vehicle control to the animals.

    • Immediately place the animal in the center of the open-field arena.

    • Record locomotor activity for a specified duration (e.g., 60 minutes).

  • Data Analysis:

    • Quantify parameters such as total distance traveled, time spent moving, and rearing frequency.

    • Analyze the data to determine the dose-response relationship of this compound on locomotor activity.

Visualizations

Signaling Pathway of mGluR2/3 Antagonism

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate_vesicle Glutamate Vesicles Glutamate_release Glutamate Release Glutamate_vesicle->Glutamate_release mGluR2_3 mGluR2/3 mGluR2_3->Glutamate_release Inhibits Glutamate Glutamate Glutamate_release->Glutamate LY341495 This compound LY341495->mGluR2_3 Antagonizes Postsynaptic_receptors Postsynaptic Glutamate Receptors Glutamate->Postsynaptic_receptors Neuronal_activation Neuronal Activation Postsynaptic_receptors->Neuronal_activation Activates cFos_expression c-Fos Expression Neuronal_activation->cFos_expression Induces

Caption: Signaling pathway of mGluR2/3 antagonism by this compound.

Experimental Workflow for c-Fos Immunohistochemistry

start Start drug_admin Drug Administration (this compound or Vehicle) start->drug_admin perfusion Anesthesia and Transcardial Perfusion drug_admin->perfusion tissue_proc Brain Extraction and Sectioning perfusion->tissue_proc immunostaining Immunohistochemistry for c-Fos tissue_proc->immunostaining imaging Microscopy and Image Capture immunostaining->imaging analysis Quantification of c-Fos Positive Cells imaging->analysis end End analysis->end

Caption: Workflow for assessing neuronal activation via c-Fos immunohistochemistry.

Logical Relationship of In Vivo Evidence

cluster_evidence Indirect Evidence target This compound Administration engagement In Vivo Target Engagement (mGluR2/3 Blockade) target->engagement neuronal_activity Altered Neuronal Activity engagement->neuronal_activity behavioral_outcome Behavioral Outcomes neuronal_activity->behavioral_outcome cFos c-Fos Expression neuronal_activity->cFos electrophysiology Electrophysiology (Firing Rate Changes) neuronal_activity->electrophysiology locomotion Locomotor Activity behavioral_outcome->locomotion

Caption: Logical flow from drug administration to indirect in vivo evidence.

References

(Rac)-LY341495: A Comparative Guide to its Functional Selectivity at mGluR2 vs. mGluR3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional selectivity of (Rac)-LY341495 at the metabotropic glutamate (B1630785) receptors 2 (mGluR2) and 3 (mGluR3). This compound is a widely utilized pharmacological tool in neuroscience research, and understanding its nuanced interactions with these closely related receptors is critical for the accurate interpretation of experimental results and for the development of more selective therapeutic agents.

Executive Summary

This compound is a potent competitive antagonist at both mGluR2 and mGluR3, exhibiting nanomolar affinity in blocking the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) formation. While its potency is broadly similar between the two receptors in this primary signaling pathway, emerging evidence from studies on G-protein-coupled inwardly-rectifying potassium (GIRK) channel activation suggests the presence of functional selectivity. This guide will delve into the quantitative data from key functional assays, provide detailed experimental protocols, and present signaling pathway diagrams to elucidate the comparative pharmacology of this compound at mGluR2 and mGluR3.

Data Presentation: Quantitative Comparison of this compound Activity

The following table summarizes the antagonist potency of this compound at human mGluR2 and mGluR3 in a key functional assay.

Functional AssayReceptorParameterThis compound ValueReference
cAMP Inhibition AssaymGluR2IC₅₀21 nM[1]
mGluR3IC₅₀14 nM[1]

Note: IC₅₀ values represent the concentration of the antagonist required to inhibit 50% of the agonist-induced response.

Evidence for Functional Selectivity: GIRK Channel Modulation

Recent studies have revealed a more complex interaction of this compound with mGluR2 and mGluR3 when examining their coupling to GIRK channels, particularly in the presence of positive allosteric modulators (PAMs). In a study utilizing a thallium flux assay to measure GIRK channel activation, this compound demonstrated a differential ability to antagonize the effects of a PAM at mGluR2 and mGluR3.

Specifically, when co-applied with the mGluR2/3 PAM, VU6023326, this compound was able to abolish the PAM-induced GIRK current in cells expressing mGluR3. In contrast, under the same conditions, this compound did not block the PAM-induced GIRK current in mGluR2-expressing cells. This finding strongly suggests that the conformational changes induced by this compound at the orthosteric binding site have different functional consequences for G-protein coupling and downstream effector activation between mGluR2 and mGluR3, a hallmark of functional selectivity.

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for mGluR2 and mGluR3, as well as a simplified workflow for a typical functional selectivity assay.

mGluR_Signaling cluster_mGluR2 mGluR2 Signaling cluster_mGluR3 mGluR3 Signaling mGluR2 mGluR2 Gi_o_2 Gi/o mGluR2->Gi_o_2 Activation AC_2 Adenylate Cyclase Gi_o_2->AC_2 Inhibition GIRK_2 GIRK Channel Gi_o_2->GIRK_2 Activation cAMP_2 cAMP AC_2->cAMP_2 Production K_ion_2 K+ Efflux GIRK_2->K_ion_2 Hyperpolarization mGluR3 mGluR3 Gi_o_3 Gi/o mGluR3->Gi_o_3 Activation AC_3 Adenylate Cyclase Gi_o_3->AC_3 Inhibition GIRK_3 GIRK Channel Gi_o_3->GIRK_3 Activation cAMP_3 cAMP AC_3->cAMP_3 Production K_ion_3 K+ Efflux GIRK_3->K_ion_3 Hyperpolarization

Caption: Canonical signaling pathways of mGluR2 and mGluR3.

Functional_Selectivity_Workflow start Start: Cells expressing mGluR2 or mGluR3 assay1 Assay 1: cAMP Inhibition start->assay1 assay2 Assay 2: GIRK Channel Activation (Thallium Flux) start->assay2 agonist Add Agonist assay1->agonist assay2->agonist pam Add PAM (Optional) assay2->pam antagonist Add this compound agonist->antagonist agonist->antagonist measure1 Measure cAMP levels antagonist->measure1 measure2 Measure Thallium Influx antagonist->measure2 antagonist->measure2 pam->antagonist analyze Analyze Data: Compare IC50/EC50 values Assess differential antagonism measure1->analyze measure2->analyze

Caption: Workflow for assessing functional selectivity.

Experimental Protocols

cAMP Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a competitive immunoassay to measure changes in intracellular cAMP levels.

Materials:

  • Cells stably expressing human mGluR2 or mGluR3 (e.g., HEK293 or CHO cells)

  • cAMP agonist (e.g., Forskolin)

  • mGluR2/3 agonist (e.g., L-glutamate or DCG-IV)

  • This compound

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 384-well low-volume white plates

Procedure:

  • Cell Preparation: Culture cells to ~80-90% confluency. On the day of the assay, detach cells and resuspend in assay buffer to the desired density.

  • Assay Plate Preparation: Add 5 µL of cell suspension to each well of the 384-well plate.

  • Compound Addition: Add 5 µL of this compound at various concentrations (for IC₅₀ determination) or vehicle to the appropriate wells. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Add 5 µL of a mixture of Forskolin (to stimulate cAMP production) and the mGluR2/3 agonist to all wells except the negative control.

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • Detection: Add 5 µL of cAMP-d2 followed by 5 µL of anti-cAMP cryptate solution to all wells.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the 665/620 nm ratio and normalize the data. Determine the IC₅₀ value for this compound by fitting the data to a four-parameter logistic equation.

GIRK Channel Activation Assay (Thallium Flux)

This protocol measures the activation of co-expressed GIRK channels as a downstream readout of mGluR2/3 activation.

Materials:

  • Cells stably co-expressing human mGluR2 or mGluR3 and GIRK channel subunits (e.g., Kir3.1/3.2)

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™)

  • Assay buffer (Chloride-free, e.g., containing sodium nitrate)

  • Stimulus buffer (containing Thallium sulfate)

  • mGluR2/3 agonist (e.g., L-glutamate)

  • This compound

  • Positive allosteric modulator (PAM) (optional, e.g., VU6023326)

  • 384-well black-walled, clear-bottom plates

Procedure:

  • Cell Plating: Seed the co-expressing cells into 384-well plates and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add the thallium-sensitive dye loading solution. Incubate for 60-90 minutes at room temperature.

  • Compound Pre-incubation: Wash the cells with assay buffer. Add this compound and/or PAM at desired concentrations and incubate for 15-30 minutes.

  • Assay Execution: Place the plate in a fluorescent plate reader capable of kinetic reads and automated liquid handling.

  • Baseline Reading: Measure baseline fluorescence for a short period.

  • Stimulation and Measurement: Add the stimulus buffer containing the mGluR2/3 agonist and immediately begin kinetic fluorescence reading. The influx of thallium through activated GIRK channels will cause an increase in fluorescence.

  • Data Analysis: Calculate the rate of fluorescence increase or the area under the curve. Determine the antagonist effect of this compound by comparing the response in its presence to the agonist-alone response.

Comparison with Alternative Compounds

To provide context for the selectivity of this compound, it is useful to compare it with other commonly used mGluR2/3 antagonists.

CompoundMechanismSelectivity ProfileKey Features
This compound Orthosteric AntagonistPotent at mGluR2/3. Also shows activity at other mGluRs at higher concentrations.Well-characterized, but potential for off-target effects at higher doses. Exhibits functional selectivity.
MGS0039 Orthosteric AntagonistHighly selective for mGluR2/3 over other mGluR subtypes.Often used as a more selective tool compound than LY341495 for in vivo studies.
LY3020371 Orthosteric AntagonistPotent and selective for mGluR2/3.Investigated for its potential antidepressant effects.

Conclusion

The available evidence indicates that while this compound is a potent antagonist at both mGluR2 and mGluR3, it does exhibit functional selectivity. Its inhibitory effect on cAMP accumulation is comparable between the two receptors, with a slight preference for mGluR3. However, its differential impact on GIRK channel activation, particularly in the presence of allosteric modulators, highlights a more complex and biased antagonism.

For researchers investigating the specific roles of mGluR2 versus mGluR3, it is crucial to consider the functional context of the experimental system. The choice of assay and the potential for biased signaling should be carefully evaluated when interpreting data obtained using this compound. For studies requiring high selectivity for the mGluR2/3 receptor pair over other mGluRs, alternative antagonists such as MGS0039 may be more appropriate. The continued development of subtype-selective and functionally biased ligands will be instrumental in further dissecting the distinct physiological and pathological roles of mGluR2 and mGluR3.

References

A Comparative Analysis of (Rac)-LY341495 Effects in Different Brain Regions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the effects of (Rac)-LY341495, a potent and selective antagonist of group II metabotropic glutamate (B1630785) receptors (mGluRs), across key brain regions: the hippocampus, prefrontal cortex, striatum, and amygdala. This compound is a racemic mixture containing the active enantiomer LY341495, which exhibits high affinity for mGlu2 and mGlu3 receptors.[1][2][3][4] This guide summarizes key experimental findings, presents quantitative data in structured tables, details experimental methodologies, and visualizes complex signaling pathways and workflows.

Quantitative Data Summary

The antagonist potency of LY341495 varies across different mGluR subtypes, with a significantly higher affinity for group II mGluRs. The following tables summarize the binding affinities and effective concentrations of LY341495 from various studies.

Table 1: Antagonist Potency (IC50/Ki in nM) of LY341495 at Human mGluR Subtypes

mGluR SubtypeIC50/Ki (nM)Reference
mGlu1a7800 / 6800[1][2][3]
mGlu221 / 2.3[1][2][3]
mGlu314 / 1.3[1][2][3]
mGlu4a22000[3]
mGlu5a8200[1][2][3]
mGlu7a990[3]
mGlu8170 / 173[1][2][3]

Table 2: Effective Concentrations and Doses of LY341495 in Different Brain Regions

Brain RegionExperiment TypeSpeciesEffective Concentration/DoseObserved EffectReference
HippocampusIn vitro electrophysiologyRat1-100 µMBlockade of mGluR-dependent LTD
HippocampusIn vivo (chronic)Mouse1 mg/kgReversal of stress-induced deficits in mTORC1 signaling[5]
Prefrontal CortexIn vivoRat3.0 mg/kgDecrease in Dvl-2, pGSK-3α/β, and β-catenin protein levels[2]
StriatumIn vivo microdialysisRatNot specifiedModulation of dopamine (B1211576) and glutamate release[6][7][8][9]
AmygdalaIn vivo (c-Fos)Rat3 mg/kgIncreased c-Fos expression[10]

Comparative Analysis of Effects by Brain Region

Hippocampus: Modulation of Synaptic Plasticity and Antidepressant-like Effects

In the hippocampus, a brain region critical for learning and memory, this compound demonstrates significant effects on synaptic plasticity. It has been shown to block mGluR-dependent long-term depression (LTD). Furthermore, studies have implicated LY341495 in modulating long-term potentiation (LTP) at both CA3-CA1 and mossy fiber-CA3 synapses, although the effects can be complex and dependent on the specific induction protocol.[11][12][13][14]

Recent research has highlighted a novel role for LY341495 in mediating antidepressant-like effects. Chronic administration of LY341495 has been found to reverse the effects of chronic unpredictable stress by restoring hippocampal mTORC1 signaling.[5][15][16][17] This pathway is crucial for protein synthesis and synaptic plasticity. The proposed mechanism involves the blockade of presynaptic mGlu2/3 autoreceptors, leading to increased glutamate release, subsequent activation of AMPA receptors, and downstream activation of the BDNF-TrkB-mTORC1 signaling cascade.[15][18][19]

Prefrontal Cortex: Enhancement of Working Memory and mTORC1 Signaling

The prefrontal cortex (PFC) is integral to executive functions, including working memory. Similar to its action in the hippocampus, LY341495 has been shown to activate the mTORC1 signaling pathway in the PFC.[15][16] This activation is associated with the compound's ability to improve working memory, particularly in models of cognitive deficit.

Striatum: intricate Modulation of Dopamine and Glutamate Release

The striatum is a key component of the basal ganglia, involved in motor control and reward processing. The effects of this compound in this region are characterized by its modulation of neurotransmitter release. By blocking presynaptic mGlu2/3 receptors on corticostriatal terminals, LY341495 can increase glutamate release. This, in turn, can influence dopamine release through complex interactions.[6][8][9][20][21][22] Additionally, mGluRs in the striatum are involved in endocannabinoid-mediated LTD, a form of synaptic plasticity important for motor learning.

Amygdala: Implication in Fear and Anxiety Pathways

The amygdala plays a central role in processing emotions, particularly fear and anxiety. Administration of LY341495 has been shown to induce a robust increase in the expression of the immediate early gene c-Fos in the amygdala, suggesting an increase in neuronal activity in this region.[10] This finding implicates group II mGluRs in the modulation of neural circuits underlying fear and anxiety.[23][24]

Experimental Protocols

In Vitro Electrophysiology in Hippocampal Slices

This protocol is typically used to assess the effects of this compound on synaptic plasticity, such as LTP and LTD.

  • Slice Preparation: Rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal or sagittal hippocampal slices (300-400 µm thick) are prepared using a vibratome.

  • Incubation: Slices are allowed to recover in an incubation chamber with oxygenated aCSF at room temperature for at least 1 hour.

  • Recording: A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF. Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 or CA3 region using a glass microelectrode, in response to stimulation of the Schaffer collaterals or mossy fibers, respectively.

  • Drug Application: After establishing a stable baseline recording, this compound is bath-applied at the desired concentration (e.g., 1-100 µM).

  • Plasticity Induction: LTP is typically induced by high-frequency stimulation (HFS), while LTD is induced by low-frequency stimulation (LFS) or paired-pulse low-frequency stimulation (PP-LFS).

  • Data Analysis: The slope of the fEPSP is measured and plotted over time to assess changes in synaptic strength.

In Vivo Microdialysis in the Striatum

This technique allows for the measurement of extracellular neurotransmitter levels in awake, freely moving animals.

  • Probe Implantation: Rats are anesthetized and a guide cannula is stereotaxically implanted above the striatum.

  • Recovery: Animals are allowed to recover from surgery for several days.

  • Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the striatum. The probe is continuously perfused with a physiological solution (e.g., Ringer's solution) at a slow flow rate (e.g., 1-2 µL/min).[25]

  • Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) and analyzed for neurotransmitter content (e.g., dopamine, glutamate) using high-performance liquid chromatography (HPLC) with electrochemical detection.[6][7][8][9][21]

  • Drug Administration: this compound can be administered systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

  • Data Analysis: Neurotransmitter levels are quantified and expressed as a percentage of the baseline levels.

Signaling Pathways and Experimental Workflows

LY341495_Hippocampus_mTORC1_Pathway cluster_extracellular Extracellular Space cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Activates mGluR2_3 mGlu2/3 Autoreceptor mGluR2_3->Glutamate Inhibits Release LY341495 This compound LY341495->mGluR2_3 Blocks BDNF BDNF AMPAR->BDNF Promotes Release TrkB TrkB Receptor BDNF->TrkB Activates PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt mTORC1 mTORC1 PI3K_Akt->mTORC1 Activates Protein_Synthesis Protein Synthesis (Synaptic Plasticity) mTORC1->Protein_Synthesis Promotes

Caption: Signaling pathway of LY341495 in the hippocampus leading to mTORC1 activation.

Striatal_Neurotransmitter_Modulation cluster_corticostriatal Corticostriatal Terminal cluster_dopaminergic Dopaminergic Terminal cluster_postsynaptic_striatum Postsynaptic Striatal Neuron Glutamate_Release Glutamate Release Dopamine_Release Dopamine Release Glutamate_Release->Dopamine_Release Directly Modulates Glutamate_Receptors Glutamate Receptors Glutamate_Release->Glutamate_Receptors Activates mGluR2_3_pre Presynaptic mGlu2/3 mGluR2_3_pre->Glutamate_Release Inhibits LY341495 This compound LY341495->mGluR2_3_pre Blocks Glutamate_Receptors->Dopamine_Release Modulates InVivo_Microdialysis_Workflow start Start surgery Stereotaxic Surgery: Guide Cannula Implantation start->surgery recovery Post-operative Recovery surgery->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion perfusion Perfusion with Artificial CSF probe_insertion->perfusion baseline Baseline Sample Collection perfusion->baseline drug_admin LY341495 Administration baseline->drug_admin exp_samples Experimental Sample Collection drug_admin->exp_samples analysis HPLC Analysis of Neurotransmitters exp_samples->analysis end End analysis->end

References

Safety Operating Guide

Proper Disposal Procedures for (Rac)-LY341495: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step process for the safe disposal of (Rac)-LY341495, a potent and selective group II metabotropic glutamate (B1630785) receptor antagonist.

I. Hazard Assessment and Waste Identification

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS contains detailed information regarding the compound's physical, chemical, and toxicological properties, as well as specific handling and disposal instructions. In the absence of a specific SDS for this compound, a conservative approach is to treat it as a potentially hazardous chemical.

Key Principles for Laboratory Waste Management:

  • Categorization is Critical: Accurately identify and separate chemical waste from other waste streams such as biological, radioactive, and general laboratory waste.[1]

  • Containment Matters: Use appropriate, chemically-resistant containers for waste storage.[1]

  • Labeling for Safety: All waste containers must be clearly labeled with the contents, hazards, and accumulation start date.[1][2]

  • Proper Storage: Designate specific areas for waste storage, ensuring incompatible materials are segregated.[1]

  • Regular Removal: Establish a schedule for the removal of chemical waste to prevent excessive accumulation.[1]

II. Step-by-Step Disposal Protocol

Given the lack of specific disposal instructions for this compound in publicly available resources, the following protocol is based on general best practices for the disposal of non-hazardous and potentially hazardous laboratory chemicals.

Step 1: Consult Your Institutional Environmental Health & Safety (EHS) Office. This is the most critical step. Your institution's EHS office will provide specific guidance and protocols for chemical waste disposal that are compliant with local, state, and federal regulations. They can advise on whether this compound can be considered non-hazardous and provide the necessary containers and labels.

Step 2: Prepare the Waste for Disposal.

  • Solid Waste:

    • If deemed non-hazardous by your EHS office, solid this compound may be suitable for disposal in a sanitary landfill. However, it should not be placed in regular laboratory trash cans.[3] Laboratory personnel should directly transfer it to the designated dumpster.[3]

    • If treated as hazardous, collect solid this compound waste in a designated, properly labeled, and sealed container provided by your EHS office.

  • Liquid Waste (Solutions):

    • Do not pour solutions of this compound down the sink unless explicitly approved by your EHS office.[3]

    • Collect liquid waste containing this compound in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled with "Hazardous Waste" and the chemical contents.

Step 3: Manage Empty Containers.

  • Empty containers that held this compound must be managed appropriately.

  • If the compound is determined to be non-hazardous, containers may be placed in the regular trash after ensuring no freestanding liquid remains and the label is defaced.[3]

  • If the compound is treated as hazardous, the container may need to be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2][4] Consult your EHS office for specific procedures.

Step 4: Arrange for Waste Pickup. Contact your institution's EHS or hazardous waste management program to schedule a pickup for the properly packaged and labeled waste containers.

III. Quantitative Data Summary

Specific quantitative data regarding the disposal parameters for this compound are not available in the provided search results. For general chemical waste, quantitative limits are often set by regulatory bodies. For example, a maximum of 55 gallons of hazardous waste may be stored in a Satellite Accumulation Area.[5] Always refer to your local and institutional guidelines for specific quantity limits.

Table 1: General Best Practices for Chemical Waste Disposal

ParameterGuidelineCitation
Waste Segregation Separate incompatible chemicals using physical barriers.[6]
Container Type Chemically compatible with the stored waste, with a secure, leak-proof closure.[6]
Labeling Include waste type, contents, hazards, and accumulation start date.[1]
Storage Location At or near the point of generation, in a well-ventilated area with secondary containment.[1][6]
Storage Time Limit Varies by regulation; academic labs may have a six-month limit.[6]
Disposal of "Empty" Containers Must be "RCRA Empty"; acutely hazardous chemical containers require triple rinsing.[2]

IV. Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow start Start: Have this compound waste sds Consult Safety Data Sheet (SDS) start->sds ehs Consult Institutional EHS Office sds->ehs hazardous Treat as Hazardous Waste ehs->hazardous No specific guidance or if in doubt non_hazardous Treat as Non-Hazardous Waste ehs->non_hazardous EHS confirms non-hazardous collect_solid Collect in labeled hazardous waste container hazardous->collect_solid Solid collect_liquid Collect in labeled hazardous waste container hazardous->collect_liquid Liquid dumpster Dispose of solid waste directly in designated dumpster non_hazardous->dumpster Solid drain Dispose of liquid waste down the drain (with EHS approval) non_hazardous->drain Liquid pickup Arrange for EHS pickup collect_solid->pickup collect_liquid->pickup end End: Waste properly disposed pickup->end dumpster->end drain->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling (Rac)-LY341495

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (Rac)-LY341495

This compound is a potent and selective antagonist for group II metabotropic glutamate (B1630785) receptors (mGluR2/3) and should be handled with care by trained professionals in a laboratory setting. As a neuroactive compound, understanding and implementing appropriate safety measures is crucial to minimize exposure risk. This guide provides essential information on personal protective equipment, operational procedures, and disposal methods.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of publication. The following recommendations are based on general best practices for handling potent, non-volatile research chemicals. Always consult your institution's safety office and any available supplier information before handling this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound in solid and solution forms.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Handling Solid Compound (weighing, aliquoting) Safety glasses with side shields or chemical splash gogglesNitrile or latex gloves (double gloving recommended)Lab coat (fully buttoned)N95/FFP2 respirator or use of a certified chemical fume hood
Preparing Solutions Chemical splash goggles or face shieldNitrile or latex glovesLab coat (fully buttoned)Use of a certified chemical fume hood
Administering to Animals/Cell Cultures Safety glasses with side shieldsNitrile or latex glovesLab coat (fully buttoned)Not generally required if performed in a well-ventilated area or biosafety cabinet
Cleaning and Decontamination Chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesLab coat or chemical-resistant apronNot generally required if the area is well-ventilated
Waste Disposal Chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesLab coat or chemical-resistant apronNot generally required if handling sealed waste containers

Operational Plan: From Receipt to Experiment

A clear and systematic operational plan ensures that this compound is handled safely at every stage.

Receiving and Inspection
  • Upon receipt, inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (lab coat, gloves, safety glasses) when opening the package in a designated receiving area.

  • Verify that the container is properly labeled and sealed.

Storage
  • Store the solid compound and solutions at -20°C for long-term stability.[1]

  • Keep the container tightly sealed and store in a designated, labeled, and secure location, such as a locked freezer or cabinet.

  • Maintain an accurate inventory of the compound.

Preparation of Stock Solutions
  • All manipulations involving the solid compound should be performed in a certified chemical fume hood to minimize inhalation risk.

  • This compound is soluble in DMSO.[2]

  • Prepare solutions on the day of use if possible. If storage is necessary, store solutions at -20°C for up to one month.[1]

  • Before use, equilibrate the solution to room temperature and ensure any precipitate is fully dissolved.[1]

Conducting Experiments
  • Clearly label all tubes and vials containing the compound.

  • When performing experiments, wear the appropriate PPE as outlined in the table above.

  • Avoid skin contact and inhalation.

  • Work in a well-ventilated area.

Safe Handling Workflow Diagram

Safe Handling Workflow for this compound cluster_receiving Receiving cluster_storage Storage cluster_preparation Preparation cluster_experiment Experimentation cluster_cleanup Post-Experiment A Receive Shipment B Inspect Package for Damage A->B C Store at -20°C in a Secure Location B->C D Work in Fume Hood C->D E Weigh Solid Compound D->E F Prepare Solution (e.g., in DMSO) E->F G Conduct Experiment with Appropriate PPE F->G H Decontaminate Work Surfaces G->H I Dispose of Waste Properly H->I Waste Disposal Workflow for this compound cluster_generation Waste Generation cluster_segregation Segregation cluster_collection Collection & Disposal A Unused Solid Compound D Sealed & Labeled Solid Waste Container A->D B Liquid Waste (Solutions) E Sealed & Labeled Liquid Waste Container B->E C Contaminated PPE and Labware F Designated Hazardous Waste Bag/Container C->F G Store Waste in a Secure, Designated Area D->G E->G F->G H Contact Environmental Health & Safety (EHS) for Pickup G->H I Document Waste for Disposal H->I

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.